molecular formula C28H30N6O2 B15523230 TAS2940

TAS2940

货号: B15523230
分子量: 482.6 g/mol
InChI 键: KJWHUTTYFUQYBW-WAOWUJCRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TAS2940 is a useful research compound. Its molecular formula is C28H30N6O2 and its molecular weight is 482.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C28H30N6O2

分子量

482.6 g/mol

IUPAC 名称

4-amino-6-(2-cyclopropylethynyl)-7-[(3R,5S)-5-methyl-1-prop-2-enoylpyrrolidin-3-yl]-N-[(1R)-1-phenylethyl]pyrrolo[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C28H30N6O2/c1-4-23(35)33-15-21(14-17(33)2)34-22(13-12-19-10-11-19)24(25-26(29)30-16-31-27(25)34)28(36)32-18(3)20-8-6-5-7-9-20/h4-9,16-19,21H,1,10-11,14-15H2,2-3H3,(H,32,36)(H2,29,30,31)/t17-,18+,21+/m0/s1

InChI 键

KJWHUTTYFUQYBW-WAOWUJCRSA-N

手性 SMILES

C[C@H]1C[C@H](CN1C(=O)C=C)N2C(=C(C3=C(N=CN=C32)N)C(=O)N[C@H](C)C4=CC=CC=C4)C#CC5CC5

规范 SMILES

CC1CC(CN1C(=O)C=C)N2C(=C(C3=C(N=CN=C32)N)C(=O)NC(C)C4=CC=CC=C4)C#CC5CC5

产品来源

United States

Foundational & Exploratory

TAS2940: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of TAS2940, a novel, orally bioavailable, and irreversible pan-ERBB inhibitor. The information presented herein is intended for an audience with a strong background in oncology, pharmacology, and molecular biology. This document summarizes key preclinical data, details experimental methodologies, and visualizes the critical signaling pathways involved in this compound's therapeutic effect.

Core Mechanism of Action

This compound is a potent and selective small molecule inhibitor of the ERBB family of receptor tyrosine kinases, specifically targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Its mechanism of action is centered on the irreversible binding to these receptors, leading to the inhibition of their kinase activity. This, in turn, blocks downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[1][2]

Preclinical studies have demonstrated that this compound is highly effective against a range of cancers harboring genetic alterations in EGFR and HER2, including amplifications and exon 20 insertion mutations.[3][4][5] A key differentiating feature of this compound is its significant brain penetrability, suggesting its potential as a therapeutic agent for primary brain tumors and brain metastases.[3][6][7][8]

Quantitative Efficacy Data

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a comparative view of its inhibitory activity and anti-tumor efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

TargetMutation/ConditionIC50 (nM)Cell Line
HER2Wild-type5.6-
HER2V777L2.1-
HER2A775_G776insYVMA1.0-
HER2Amplification-NCI-N87, SK-BR-3
EGFRExon 20 insertion-NCI-H1975_EGFR_exon20ins_SVD
EGFRvIII mutation-Glioblastoma PDX35

Data compiled from multiple sources.[2][9][10]

Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeGenetic AberrationTreatmentOutcome
NCI-N87Gastric CancerHER2 amplificationThis compound (oral, daily)Tumor growth inhibition
MCF10A_HER2/insYVMA_vBreast CancerHER2 exon 20 insertionThis compound (oral, daily)Tumor growth inhibition
NCI-H1975 EGFR D770_N771insSVDNon-Small Cell Lung CancerEGFR exon 20 insertionThis compound (oral, daily)Tumor growth inhibition
Glioblastoma PDX35GlioblastomaEGFR vIII mutationThis compound (oral, daily)Tumor growth inhibition
NCI-N87 (intracranial)Gastric CancerHER2 amplificationThis compound (oral, daily)Reduced tumor burden, prolonged survival
NCI-H1975_EGFR_exon20ins_SVD (intracranial)Non-Small Cell Lung CancerEGFR exon 20 insertionThis compound (oral, daily)Reduced tumor burden, prolonged survival

Data compiled from multiple sources.[3][5][11]

Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of EGFR and HER2, thereby blocking downstream signaling cascades. Key pathways affected include the PI3K/AKT and MAPK/ERK pathways, which are critical for cell cycle progression and survival. Inhibition of these pathways ultimately leads to the induction of apoptosis, as evidenced by increased levels of BIM and cleaved PARP.[2][10]

TAS2940_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS This compound This compound This compound->EGFR This compound->HER2 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis BIM_cPARP BIM, Cleaved PARP (Apoptosis Markers) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits EGFR/HER2 signaling pathways.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the preclinical evaluation of this compound.

Enzymatic Kinase Assay
  • Objective: To determine the in vitro inhibitory activity of this compound against a panel of kinases.

  • Methodology: The kinase inhibitory activity of this compound was evaluated using radiometric or mobility shift assays. These assays were performed by commercial vendors (e.g., SignalChem Lifesciences Corporation, Carna Biosciences, Inc.).[1]

    • Radiometric Assay: Test compounds are incubated with the kinase, a substrate, cofactors, and radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP). The amount of phosphorylated substrate is quantified by measuring radioactivity.

    • Mobility Shift Assay: This assay relies on the change in charge between a peptide substrate and its phosphorylated product. The separation and quantification of the substrate and product are achieved through microfluidic capillary electrophoresis.

  • Data Analysis: The concentration of this compound that inhibits 50% of the kinase activity (IC50) was calculated from dose-response curves.

In-Cell Western Assay
  • Objective: To assess the inhibitory effect of this compound on the phosphorylation of HER2 and EGFR in a cellular context.[4][5]

  • Methodology:

    • Cell Culture: Cells (e.g., MCF10A cells stably expressing wild-type or mutant HER2/EGFR) are seeded in multi-well plates and cultured to the desired confluency.[4]

    • Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 4 hours).[4]

    • Fixation and Permeabilization: The cells are fixed with formaldehyde (B43269) and permeabilized with a detergent to allow antibody entry.

    • Immunostaining: Cells are incubated with primary antibodies specific for phosphorylated HER2 (e.g., p-HER2-Tyr1196) and phosphorylated EGFR (e.g., p-EGFR-Tyr1068). Subsequently, cells are incubated with fluorophore-conjugated secondary antibodies.

    • Detection: The fluorescence intensity is measured using an imaging system (e.g., LI-COR Odyssey).

  • Data Analysis: The signal from the phosphorylated target is normalized to a housekeeping protein or total protein to account for variations in cell number. The IC50 values are then determined.

Western Blot Analysis
  • Objective: To evaluate the effect of this compound on the phosphorylation of HER2, HER3, downstream signaling proteins (AKT, ERK), and apoptosis markers (BIM, cleaved PARP).[4]

  • Methodology:

    • Cell Lysis: Cells (e.g., SK-BR-3) are treated with this compound for various durations (e.g., 3 or 48 hours), and then lysed to extract total protein.[4][12]

    • Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).

    • Immunoblotting: The membrane is incubated with primary antibodies against the target proteins (e.g., p-HER2, p-HER3, p-AKT, p-ERK, BIM, cleaved PARP) followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the bands is quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Studies
  • Objective: To assess the anti-tumor efficacy of this compound in mouse models.[3][5]

  • Methodology:

    • Cell Implantation: Human cancer cell lines (e.g., NCI-N87, NCI-H1975) or patient-derived xenograft (PDX) tissues are implanted either subcutaneously or intracranially into immunodeficient mice (e.g., BALB/c nude mice).[2][3]

    • Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally, typically once daily.[3][11]

    • Efficacy Assessment:

      • Subcutaneous Models: Tumor volume is measured regularly using calipers.

      • Intracranial Models: Tumor burden is monitored using bioluminescence imaging for luciferase-expressing cells.[1]

    • Survival Studies: In some studies, the overall survival of the mice is monitored.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Preclinical Evaluation Workflow

The preclinical development of this compound followed a logical and systematic workflow, starting from target identification and culminating in in vivo efficacy studies.

TAS2940_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay Enzymatic Kinase Assays (IC50 Determination) Cell_Phospho In-Cell Western / Western Blot (Target Phosphorylation) Kinase_Assay->Cell_Phospho Cell_Prolif Cell Proliferation Assays (Growth Inhibition) Cell_Phospho->Cell_Prolif PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Cell_Prolif->PK_PD SubQ_Xeno Subcutaneous Xenograft Models (Tumor Growth Inhibition) PK_PD->SubQ_Xeno IC_Xeno Intracranial Xenograft Models (Brain Penetrance & Efficacy) SubQ_Xeno->IC_Xeno Phase1 Phase I Clinical Trial (NCT04982946) IC_Xeno->Phase1

Caption: Preclinical to clinical workflow for this compound.

Conclusion

This compound is a promising pan-ERBB inhibitor with a well-defined mechanism of action. Its potent and selective inhibition of EGFR and HER2, coupled with its ability to penetrate the blood-brain barrier, positions it as a potential therapeutic option for a range of solid tumors with ERBB pathway alterations, including those with brain involvement. The preclinical data strongly support its ongoing clinical development.[4][6][10]

References

TAS2940: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Pan-ERBB Inhibitor for Professionals in Drug Development and Scientific Research

This technical guide provides a comprehensive overview of TAS2940, a novel, orally bioavailable, and irreversible pan-ERBB inhibitor.[1][2] It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical and pharmacological properties, and key experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound was identified through a compound-library screening and structure-based design process.[3] It is a small molecule inhibitor targeting both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[2]

PropertyValueSource
IUPAC Name N-((R)-1-(4-(4-amino-6-(cyclopropylethynyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenyl)ethyl)-N'-(3-fluorophenyl)ureaN/A
SMILES String C#CC1=C(C=C2C(=C1)N(C=N2)--INVALID-LINK--C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)F)NN/A
Chemical Formula C28H30N6O2[4]
Molecular Weight 482.588 g/mol [4]
Appearance Solid[4]
Solubility 10 mM in DMSO[4]

Pharmacological Properties

This compound is a potent and selective pan-ERBB inhibitor with demonstrated activity against a range of ERBB family mutations.[3]

Mechanism of Action

This compound acts as an irreversible inhibitor of the ERBB family of receptor tyrosine kinases, which includes EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[3] These receptors play a crucial role in cell proliferation and survival, and their dysregulation is implicated in the development and progression of various cancers.[3] this compound covalently binds to a cysteine residue within the ATP-binding site of the kinase domain of sensitive ERBB family members. This irreversible binding blocks the downstream signaling pathways, leading to the inhibition of tumor growth and angiogenesis.[2]

In Vitro Potency and Selectivity

This compound has shown potent inhibitory activity against wild-type and various mutant forms of HER2 and EGFR.

Table 2.1: In Vitro Inhibitory Activity of this compound (IC50, nM)

TargetIC50 (nM)
HER2 (Wild-Type)5.6
HER2 V777L2.1
HER2 A775_G776insYVMA1.0

Data sourced from MedchemExpress and ProbeChem.[4][5]

A kinase selectivity screen of 257 kinases demonstrated that this compound is highly selective for the ERBB family.[6]

Pharmacokinetics

Pharmacokinetic studies in male BALB/cAJcl-nu/nu mice have demonstrated that this compound is orally bioavailable.

Table 2.2: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose)

Dose (mg/kg)Cmax (ng/mL)AUClast (ng*h/mL)T1/2 (h)
6.360112300.69
12.5158034501.10
25.0371081502.20

Data represents mean values. Sourced from a study by Oguchi et al. published in Cancer Science.[3]

Pharmacodynamics

In vivo studies have shown that this compound effectively inhibits the phosphorylation of HER2, HER3, and downstream signaling proteins such as AKT and ERK in a dose-dependent manner.[3][5] This inhibition of key signaling pathways leads to increased levels of apoptosis markers like cleaved PARP.[3]

Preclinical Efficacy

This compound has demonstrated significant anti-tumor efficacy in various preclinical models. It has been shown to inhibit tumor growth in xenograft mouse models with HER2 amplification, HER2/EGFR exon 20 insertions, and EGFRvIII mutations.[3][7] Notably, this compound is brain-penetrable and has shown efficacy in intracranial xenograft models, suggesting its potential for treating primary and metastatic brain tumors.[3][6][7]

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of this compound.

Enzymatic Kinase Assay

Objective: To determine the in vitro inhibitory potency (IC50) of this compound against specific kinases.

Methodology:

  • Kinase and Substrate Preparation: Recombinant human HER2 cytoplasmic domain (HER2cyt) is used as the enzyme. A suitable peptide substrate is prepared in assay buffer.

  • Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by the addition of this compound or vehicle control.

  • Incubation: The reaction mixture is incubated at a controlled temperature for a specific period to allow for phosphorylation.

  • Detection: The level of substrate phosphorylation is quantified. A common method is the mobility shift assay or IMAP (Immobilized Metal Affinity-based Phosphorescence) assay, which measures the amount of phosphorylated substrate.[3]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic dose-response curve.

Western Blot Analysis of ERBB Signaling

Objective: To assess the effect of this compound on the phosphorylation of ERBB family members and their downstream signaling proteins in cancer cells.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., SK-BR-3) are cultured to a suitable confluency and then treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 3 or 48 hours).[3]

  • Cell Lysis: Cells are washed with PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, cleaved PARP, BIM).[3]

  • Secondary Antibody Incubation and Detection: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software.

In Vivo Xenograft Tumor Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

  • Cell Line and Animal Model: Human cancer cell lines with specific ERBB aberrations (e.g., NCI-N87, MCF10A_HER2/insYVMA_v) are used.[3] Immunocompromised mice (e.g., BALB/c nude mice) are used as the host.

  • Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Treatment: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. This compound is administered orally once daily at various doses.[3]

  • Efficacy Assessment: Tumor volume and body weight are measured throughout the study. The study is terminated when tumors in the control group reach a predetermined size.

  • Intracranial Model: For brain penetrability studies, cancer cells expressing luciferase are injected intracranially.[3] Tumor growth is monitored using bioluminescent imaging.[3] Survival of the mice is also a key endpoint.[3]

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

TAS2940_Mechanism_of_Action cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits EGFR and HER2 signaling pathways.

Experimental_Workflow A In Vitro Studies (Enzymatic & Cellular Assays) B Determine IC50 & Selectivity A->B C In Vivo Studies (Xenograft Models) B->C D Assess Anti-Tumor Efficacy C->D E Pharmacokinetic & Pharmacodynamic Analysis C->E F Evaluate Brain Penetrability (Intracranial Models) C->F G Clinical Development D->G E->G F->G

Caption: Preclinical to clinical development workflow for this compound.

References

TAS2940: A Technical Guide to a Novel Brain-Penetrable Pan-ERBB Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TAS2940, a potent, orally bioavailable, and irreversible pan-ERBB inhibitor. This compound demonstrates significant promise in treating solid tumors with aberrations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), including those with challenging brain metastases.[1][2][3][4] This document details the mechanism of action, preclinical efficacy, and available clinical data for this compound, presenting key findings in a structured format to support ongoing research and development in oncology.

Core Mechanism of Action

This compound is a small molecule inhibitor that covalently binds to and irreversibly inhibits the kinase activity of the ERBB family of receptor tyrosine kinases, primarily EGFR and HER2.[5] This targeted inhibition blocks downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[5][6] Preclinical studies have shown that this compound is effective against a variety of HER2 and EGFR mutations, including exon 20 insertions, which are often resistant to other tyrosine kinase inhibitors.[1][2] A key feature of this compound is its ability to penetrate the blood-brain barrier, making it a promising candidate for treating primary brain tumors and brain metastases.[1][2][3][7]

The following diagram illustrates the simplified ERBB signaling pathway and the inhibitory action of this compound.

ERBB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ERBB ERBB Receptor (EGFR/HER2) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway ERBB->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway ERBB->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation This compound This compound This compound->ERBB Inhibition

Caption: Simplified ERBB signaling pathway and the inhibitory point of this compound.

Quantitative Efficacy Data

This compound has demonstrated potent inhibitory activity against wild-type and mutated forms of HER2 and EGFR. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
HER2 (Wild-Type)5.6
HER2 V777L2.1
HER2 A775_G776insYVMA1.0

Data sourced from publicly available preclinical data.[4][6]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

Xenograft ModelCancer TypeGenetic AberrationRoute of AdministrationDosageOutcome
NCI-N87Gastric CancerHER2 AmplificationOral3.1-25 mg/kg, dailyTumor growth inhibition
Patient-DerivedNSCLCHER2 Exon 20 InsertionOralNot specifiedTumor growth inhibition
Patient-DerivedGlioblastomaEGFRvIII MutationOralNot specifiedTumor growth inhibition
NCI-N87 (Intracranial)Gastric CancerHER2 AmplificationOral25 mg/kg, dailyDecreased tumor volume and improved survival
NCI-H1975 (Intracranial)NSCLCEGFR Exon 20 InsertionOralNot specifiedDecreased tumor volume

Data compiled from preclinical studies.[1][2][6][8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to evaluate the efficacy of this compound.

Enzymatic Kinase Assay

This assay determines the concentration of this compound required to inhibit 50% of the enzymatic activity (IC50) of target kinases.

Protocol:

  • Reagents: Recombinant human HER2 cytoplasmic domain, ATP, and a suitable substrate peptide.

  • Procedure:

    • The recombinant HER2 kinase is incubated with varying concentrations of this compound.

    • The kinase reaction is initiated by the addition of ATP and the substrate peptide.

    • After a defined incubation period, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ELISA, fluorescence polarization).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

The following diagram illustrates the workflow for the enzymatic kinase assay.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - Recombinant Kinase - this compound dilutions - ATP - Substrate incubation Incubate Kinase with this compound reagents->incubation initiation Initiate Reaction (add ATP & Substrate) incubation->initiation termination Stop Reaction initiation->termination quantification Quantify Phosphorylation termination->quantification analysis Calculate IC50 quantification->analysis

Caption: Workflow for a typical enzymatic kinase assay to determine IC50 values.

In-Cell Western Assay

This assay measures the inhibition of HER2 and EGFR phosphorylation within intact cells.

Protocol:

  • Cell Culture: MCF10A cells stably expressing wild-type or mutant forms of HER2 or EGFR are cultured in appropriate media.

  • Treatment: Cells are treated with this compound or a control compound (e.g., poziotinib) for a specified duration (e.g., 4 hours).

  • Fixation and Permeabilization: Cells are fixed with formaldehyde (B43269) and permeabilized with a detergent-based solution.

  • Immunostaining: Cells are incubated with primary antibodies specific for phosphorylated HER2 (Tyr1196) or EGFR (Tyr1068), followed by incubation with fluorescently labeled secondary antibodies.

  • Detection: The fluorescence intensity is measured using an imaging system.

  • Analysis: The level of protein phosphorylation is quantified and normalized to the total protein content.

The following diagram illustrates the workflow for the in-cell western assay.

In_Cell_Western_Workflow cell_culture Culture MCF10A cells (expressing HER2/EGFR mutants) treatment Treat cells with this compound cell_culture->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm primary_ab Incubate with Primary Antibody (anti-phospho-HER2/EGFR) fix_perm->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab detection Measure Fluorescence secondary_ab->detection analysis Quantify Phosphorylation detection->analysis

Caption: Experimental workflow for the in-cell western assay.

In Vivo Xenograft Studies

These studies evaluate the antitumor efficacy of this compound in animal models.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., NCI-N87) are implanted either subcutaneously or intracranially.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers for subcutaneous tumors or bioluminescence imaging for intracranial tumors.

  • Survival Analysis: The survival of the mice in each group is monitored.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised to analyze the levels of phosphorylated HER2 and other biomarkers.

The following diagram illustrates the logical relationship in the design of in vivo xenograft studies.

Xenograft_Study_Logic cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoints Efficacy Endpoints animal_model Select Immunocompromised Mice tumor_implantation Implant Human Cancer Cells (Subcutaneous or Intracranial) animal_model->tumor_implantation randomization Randomize into Groups (Treatment vs. Control) tumor_implantation->randomization administration Administer this compound Orally randomization->administration tumor_measurement Measure Tumor Volume administration->tumor_measurement survival Monitor Survival administration->survival pharmacodynamics Analyze Biomarkers administration->pharmacodynamics

Caption: Logical flow of in vivo xenograft studies for evaluating this compound efficacy.

Clinical Development

This compound is currently being evaluated in a Phase 1, first-in-human, open-label, multicenter study (NCT04982926).[8][10][11] The study is assessing the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of this compound in patients with locally advanced or metastatic solid tumors harboring HER2 or EGFR aberrations who have exhausted standard treatment options.[3][8][10] The study consists of a dose-escalation part to determine the maximum tolerated dose and a dose-expansion part to evaluate efficacy in specific tumor types, including non-small cell lung cancer, HER2-positive breast cancer, and glioblastoma.[8][11]

Conclusion

This compound is a promising novel pan-ERBB inhibitor with a unique profile that includes potent activity against a range of HER2 and EGFR aberrations and the ability to penetrate the blood-brain barrier. Preclinical data strongly support its potential as a therapeutic agent for solid tumors, particularly those with brain metastases or primary brain tumors. The ongoing Phase 1 clinical trial will provide crucial data on the safety and efficacy of this compound in human subjects and will be instrumental in defining its future role in oncology.

References

TAS2940: A Technical Whitepaper on a Novel Pan-ERBB Inhibitor Targeting EGFR and HER2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genetic alterations in the human epidermal growth factor receptor (HER) family, particularly EGFR (HER1) and HER2, are well-established drivers of oncogenesis in a variety of solid tumors, including breast cancer, non-small cell lung cancer (NSCLC), and glioblastoma.[1][2] These alterations can include gene amplification, protein overexpression, and activating mutations, leading to dysregulated signaling and uncontrolled cell proliferation and survival.[3] While targeted therapies against EGFR and HER2 have shown clinical success, acquired resistance and poor central nervous system (CNS) penetration remain significant challenges.[2][4]

TAS2940 is an orally bioavailable, irreversible, and selective pan-ERBB inhibitor designed to address these unmet medical needs.[5][6] It has demonstrated potent preclinical activity against a range of cancers harboring HER2 and EGFR aberrations, including those with exon 20 insertion mutations, which are often resistant to other tyrosine kinase inhibitors (TKIs).[1][7] Notably, this compound exhibits significant brain penetrability, suggesting its potential for treating primary brain tumors and brain metastases.[4][8] A Phase 1 clinical trial (NCT04982926) is currently underway to evaluate the safety, tolerability, and preliminary antitumor activity of this compound in patients with advanced solid tumors harboring HER2/EGFR aberrations.[9][10]

This technical guide provides an in-depth overview of the preclinical data and core methodologies related to this compound, with a focus on its activity against EGFR and HER2.

Mechanism of Action

This compound is a covalent inhibitor that targets the ATP-binding site of EGFR and HER2, leading to the irreversible inhibition of their kinase activity.[11] This, in turn, blocks the autophosphorylation of these receptors and the subsequent activation of downstream signaling pathways critical for tumor cell growth and survival, namely the PI3K/AKT and MAPK/ERK pathways.[5][12][13] this compound has shown high selectivity for the ERBB family of kinases.[8]

Preclinical Efficacy

The preclinical antitumor activity of this compound has been evaluated in a range of in vitro and in vivo models.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against wild-type and various mutant forms of HER2 and EGFR. The half-maximal inhibitory concentrations (IC50) from enzymatic and cell-based assays are summarized below.

TargetAssay TypeIC50 (nM)Reference
HER2 (Wild-Type)Enzymatic5.6[5][14]
HER2 V777LEnzymatic2.1[5][14]
HER2 A775_G776insYVMAEnzymatic1.0[5][14]
EGFR (Wild-Type)Cell-based-[12]
EGFRvIIICell-based-[1]
HER2/EGFR Exon 20 InsertionsCell ProliferationPotent[8]

Further specific IC50 values for EGFR variants were not detailed in the provided search results.

Treatment of HER2-positive cancer cell lines, such as SK-BR-3, with this compound resulted in the inhibition of HER2 and HER3 phosphorylation, as well as the phosphorylation of downstream effectors AKT and ERK.[12] This was accompanied by an increase in the pro-apoptotic proteins BIM and cleaved PARP.[5][12]

In Vivo Efficacy

This compound has shown significant antitumor activity in various mouse xenograft models of human cancers with HER2/EGFR aberrations.

Xenograft ModelCancer TypeGenetic AberrationDosingOutcomeReference
NCI-N87Gastric CancerHER2 Amplification3.1-25 mg/kg, p.o., daily for 14 daysTumor growth inhibition[5][7]
MCF10A_HER2/insYVMA_vBreast Cancer ModelHER2 Exon 20 Insertionp.o., daily for 14 daysTumor growth inhibition[7]
NCI-H1975 EGFR D770_N771insSVDNSCLCEGFR Exon 20 Insertionp.o., daily for 14 daysTumor growth inhibition[7]
Glioblastoma PDX35GlioblastomaEGFR Amplificationp.o., daily for 11 daysTumor growth inhibition[7]
NCI-N87 IntracranialGastric CancerHER2 AmplificationDose-dependentTumor regression and prolonged survival[2][9]
Breast Cancer IntracranialBreast CancerHER2 Amplification-Reduced tumor burden, increased survival[4][15]
NSCLC IntracranialNSCLCHER2 Exon 20 Insertion-Reduced tumor burden, increased survival[4][15]
Glioblastoma IntracranialGlioblastomaEGFR Amplification-Reduced tumor burden, increased survival[4][15]

Pharmacokinetics

Pharmacokinetic studies of this compound were conducted in male BALB/cAJcl-nu/nu mice. After a single oral dose, the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) increased in a dose-dependent manner.[12]

Dose (mg/kg)Cmax (ng/mL)Apparent Half-life (h)Reference
6.36010.69-2.20[12]
12.5-0.69-2.20[12]
25.037100.69-2.20[12]

Detailed Cmax and AUC values for all doses were not available in the provided search results.

Importantly, this compound has demonstrated greater brain penetrability compared to other ERBB inhibitors like poziotinib, tucatinib, and neratinib.[4][8][15]

Signaling Pathways

This compound inhibits the downstream signaling pathways mediated by EGFR and HER2. The primary pathways affected are the PI3K/AKT and MAPK/ERK cascades, which are crucial for cell proliferation, survival, and differentiation.[12]

EGFR_HER2_Signaling_Pathway cluster_inhibitor Inhibitor cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS HER3 HER3 HER3->PI3K This compound This compound This compound->EGFR This compound->HER2 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation In_Cell_Western_Workflow start Seed Cells in 96-well Plate treat Treat with this compound start->treat fix Fix Cells treat->fix permeabilize Permeabilize Cells fix->permeabilize block Block permeabilize->block primary_ab Incubate with Primary Antibodies (p-EGFR, p-HER2) block->primary_ab secondary_ab Incubate with IR-Dye Secondary Antibodies primary_ab->secondary_ab scan Scan Plate with Infrared Imager secondary_ab->scan analyze Quantify and Analyze Data scan->analyze

References

Navigating the Blood-Brain Barrier: A Technical Guide to the Preclinical Brain Penetrability of TAS2940

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 4, 2025 – In the landscape of targeted cancer therapy, the development of agents capable of effectively reaching tumors within the central nervous system (CNS) remains a critical challenge. This technical guide provides an in-depth analysis of the preclinical brain penetrability of TAS2940, a novel, irreversible pan-ERBB inhibitor. The data presented herein, primarily derived from seminal preclinical studies, offer valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of effective treatments for primary and metastatic brain cancers.

This compound is an orally bioavailable small molecule inhibitor designed to target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), key drivers in the pathogenesis of various solid tumors, including breast cancer, non-small cell lung cancer (NSCLC), and glioblastoma.[1][2] Its efficacy in preclinical models is particularly noteworthy for its ability to penetrate the blood-brain barrier (BBB) and exert its therapeutic effects on intracranial tumors.[3][4]

Quantitative Assessment of Brain Penetrability

The brain penetrability of a compound is quantitatively assessed by the unbound brain-to-plasma concentration ratio (Kp,uu,brain), a key parameter that corrects for plasma and brain tissue binding and provides a direct measure of a drug's ability to cross the BBB. Preclinical studies in mice have demonstrated that this compound possesses favorable brain penetration characteristics compared to other ERBB inhibitors.

A key study demonstrated that this compound achieves a Kp,uu,brain value of approximately 0.3.[5] This value is significant as it indicates that the unbound concentration of this compound in the brain is about 30% of its unbound concentration in the plasma, suggesting a noteworthy ability to access the CNS.[5]

CompoundUnbound Brain-to-Plasma Ratio (Kp,uu,brain)Animal ModelReference
This compound ~0.3 BALB/cAJcl-nu/nu mice[5]
Lapatinib< 0.1BALB/cAJcl-nu/nu mice[5]
Neratinib< 0.1BALB/cAJcl-nu/nu mice[5]
Tucatinib~0.15BALB/cAJcl-nu/nu mice[5]
Poziotinib< 0.1BALB/cAJcl-nu/nu mice[5]
Osimertinib~0.2BALB/cAJcl-nu/nu mice[5]

Experimental Protocols

The determination of this compound's brain penetrability involved rigorous preclinical experimental designs. The following methodologies are based on published studies.[5]

In Vivo Brain Penetrability Study
  • Animal Model: Male BALB/cAJcl-nu/nu mice, 6 weeks old, were used for these studies.[5]

  • Dosing: A single oral dose of this compound was administered. The specific dose was not detailed in the available abstract, but pharmacokinetic studies were conducted at 6.3, 12.5, and 25.0 mg/kg.[5][6]

  • Sample Collection: Blood and brain tissues were collected at the time of maximum plasma concentration (Tmax), which was determined to be 0.5 hours for this compound.[5]

  • Sample Processing:

    • Plasma: Blood samples were centrifuged to obtain plasma.[5]

    • Brain: Brain tissue was homogenized in 3x purified water.[5]

    • Both plasma and brain homogenates were deproteinized using ethanol (B145695) containing an internal standard and then filtered.[5]

  • Analytical Method: The concentrations of this compound in plasma and brain homogenates were quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5]

  • Determination of Unbound Fraction: The unbound fractions of this compound in mouse plasma and brain homogenate were determined using the equilibrium dialysis method.[5]

  • Calculation of Kp,uu,brain: The unbound brain-to-unbound plasma concentration ratio was calculated to assess brain penetrability.[5]

Signaling Pathway and Mechanism of Action

This compound functions as a covalent, irreversible pan-ERBB inhibitor, targeting both EGFR and HER2.[5][6] Its mechanism of action involves binding to these receptors and inhibiting their phosphorylation, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[3][6] The primary signaling cascades affected are the PI3K/AKT and MAPK/ERK pathways.

ERBB_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow Dosing Oral Administration of this compound to BALB/cAJcl-nu/nu Mice Sample_Collection Blood and Brain Collection at Tmax (0.5h) Dosing->Sample_Collection Plasma_Processing Plasma Separation (Centrifugation) Sample_Collection->Plasma_Processing Brain_Processing Brain Homogenization Sample_Collection->Brain_Processing Extraction Deproteinization and Filtration of Plasma and Brain Homogenate Plasma_Processing->Extraction Brain_Processing->Extraction LCMS LC-MS/MS Analysis for Total Drug Concentration Extraction->LCMS Equilibrium_Dialysis Equilibrium Dialysis for Unbound Fraction (fu,brain and fu,plasma) Extraction->Equilibrium_Dialysis Calculation Calculation of Kp,uu,brain LCMS->Calculation Equilibrium_Dialysis->Calculation

References

TAS2940: A Technical Deep Dive into its Irreversible Binding with ERBB Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS2940 is an investigational, orally bioavailable, and brain-penetrable small molecule that acts as an irreversible, pan-ERBB inhibitor.[1][2] It demonstrates potent and selective activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), including various mutations such as exon 20 insertions.[3][4] This technical guide provides a comprehensive overview of the core attributes of this compound, focusing on its mechanism of irreversible binding, preclinical efficacy, and the experimental methodologies used in its evaluation.

Introduction

The ERBB family of receptor tyrosine kinases, which includes EGFR (ERBB1), HER2 (ERBB2), HER3 (ERBB3), and HER4 (ERBB4), are critical mediators of cell proliferation, survival, and differentiation.[5] Genetic aberrations in EGFR and HER2, such as amplifications and mutations, are well-established oncogenic drivers in a variety of solid tumors, including non-small cell lung cancer (NSCLC), breast cancer, and glioblastoma.[5][6] While targeted therapies have revolutionized the treatment of these cancers, the emergence of resistance and the challenge of treating brain metastases remain significant clinical hurdles.[7][8]

This compound has been developed to address these unmet needs. Its covalent binding mechanism offers the potential for a more durable and potent inhibition of ERBB signaling.[3][9] Furthermore, its ability to penetrate the blood-brain barrier makes it a promising candidate for the treatment of primary brain tumors and brain metastases.[3][8]

Mechanism of Irreversible Binding

This compound is a covalent inhibitor, meaning it forms a permanent bond with its target protein.[3][9] This irreversible binding occurs through the interaction of an electrophilic moiety on this compound with a nucleophilic cysteine residue located in the ATP-binding pocket of the EGFR and HER2 kinase domains.[10] This covalent bond locks the receptor in an inactive conformation, thereby preventing ATP from binding and blocking downstream signaling.

The formation of this covalent adduct was confirmed by liquid chromatography-mass spectrometry (LC-MS) analysis of the recombinant human HER2 cytoplasmic domain incubated with this compound.[3][9]

Quantitative Analysis of In Vitro Potency

The inhibitory activity of this compound has been quantified through various in vitro assays, including enzymatic kinase assays and cell-based proliferation assays. The data consistently demonstrates the high potency of this compound against wild-type and mutated forms of HER2 and EGFR.

Table 1: Enzymatic Inhibitory Activity of this compound against HER2 Kinase
TargetIC50 (nM)
HER2 (Wild-Type)5.6
HER2 V777L2.1
HER2 A775_G776insYVMA1.0

Data sourced from ProbeChem and MedchemExpress.[2][11]

Table 2: Growth Inhibitory (GI50) Activity of this compound in Cancer Cell Lines
Cell LineERBB AberrationGI50 (nM)
NCI-H1975EGFR L858R/T790M8.71 ± 4.56
NCI-H1975_EGFR_exon20ins_SVDEGFR exon 20 insertion8.71 ± 4.56
NIH/3T3_EGFR vIIIEGFR vIII mutation26.4 ± 2.3
NCI-H460KRAS mutation (Q61H)>1000

Data represents the mean ± SD from three independent experiments.[5]

Preclinical Efficacy

This compound has demonstrated significant antitumor activity in both subcutaneous and intracranial xenograft models of human cancers with ERBB aberrations.[3][6] Oral administration of this compound led to dose-dependent tumor growth inhibition and, in some cases, tumor regression.[12] Notably, in intracranial models, this compound treatment resulted in a significant survival benefit, highlighting its potential for treating brain tumors and metastases.[3][8]

Signaling Pathways and Experimental Workflows

ERBB Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical ERBB signaling pathway and the point of intervention for this compound.

ERBB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimer EGFR/HER2 Dimerization EGFR->Dimer HER2 HER2 HER2->Dimer TKD Tyrosine Kinase Domain (TKD) Dimer->TKD ADP ADP TKD->ADP P P TKD->P ATP ATP ATP->TKD Binds RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->TKD Irreversible Covalent Binding

ERBB signaling pathway and this compound's mechanism of action.
Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 value of this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant Kinase (EGFR/HER2) - Peptide Substrate - ATP - this compound (serial dilutions) Incubate Incubate Kinase, Substrate, ATP, and this compound Reagents->Incubate Detect Detect Phosphorylated Substrate (e.g., ADP-Glo, Mobility Shift Assay) Incubate->Detect Calculate Calculate % Inhibition and Determine IC50 Value Detect->Calculate

Workflow for determining the in vitro kinase inhibitory activity of this compound.

Detailed Experimental Protocols

Enzymatic Kinase Assay

To determine the IC50 values of this compound against ERBB family kinases, enzymatic assays were conducted.[5] Recombinant human HER2 or EGFR kinase domains were incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound.[5] The kinase activity was measured by quantifying the amount of phosphorylated substrate, often using methods like the ADP-Glo assay or an off-chip mobility shift assay.[5] The concentration of this compound that inhibited 50% of the kinase activity (IC50) was then calculated from the dose-response curves.[5][9]

Cell Growth Inhibition Assay

The antiproliferative activity of this compound was assessed using various cancer cell lines with known ERBB mutational status.[3] Cells were seeded in 96-well plates and treated with a range of this compound concentrations for a period of 3 days.[5] Cell viability was then measured using a colorimetric assay, such as the CellTiter-Glo® luminescent cell viability assay. The concentration of this compound that resulted in 50% growth inhibition (GI50) was determined.[5]

Western Blot Analysis

To investigate the effect of this compound on ERBB signaling pathways, western blot analysis was performed.[3][5] Cancer cells were treated with this compound for specified durations. Subsequently, cells were lysed, and protein extracts were separated by SDS-PAGE and transferred to a membrane.[13] The membranes were then probed with primary antibodies specific for phosphorylated and total forms of ERBB receptors (EGFR, HER2, HER3) and downstream signaling molecules (e.g., AKT, ERK).[11][13] This allowed for the visualization and quantification of the inhibition of protein phosphorylation.[13]

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in immunodeficient mice bearing subcutaneous or intracranial tumors derived from human cancer cell lines.[3][6] this compound was administered orally at various doses and schedules.[5] Tumor growth was monitored over time by measuring tumor volume.[5] For intracranial models, tumor burden was often assessed using bioluminescence imaging, and survival was a key endpoint.[5]

Clinical Development

A Phase 1, first-in-human, open-label clinical trial of this compound is currently underway (NCT04982926).[9][12][14] This study is evaluating the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid tumors harboring EGFR or HER2 aberrations.[12]

Conclusion

This compound is a potent, irreversible, and brain-penetrable pan-ERBB inhibitor with a promising preclinical profile. Its covalent mechanism of action and ability to target a range of ERBB aberrations, including those in the central nervous system, position it as a potentially valuable therapeutic agent for patients with difficult-to-treat cancers. The ongoing clinical evaluation will be crucial in determining its safety and efficacy in the patient population.

References

TAS2940: A Pan-ERBB Inhibitor Demonstrating Preclinical Activity Against HER2 Exon 20 Insertions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-established oncogenic driver, and activating mutations within its gene, ERBB2, are implicated in the pathogenesis of various solid tumors, including a subset of non-small cell lung cancer (NSCLC). Among these mutations, insertions in exon 20 represent a particular therapeutic challenge, often conferring resistance to conventional HER2-targeted therapies. TAS2940, a novel, orally bioavailable, irreversible pan-ERBB inhibitor, has emerged as a promising agent with potent preclinical activity against cancers harboring HER2 and Epidermal Growth Factor Receptor (EGFR) aberrations, including HER2 exon 20 insertions.[1][2] This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and relevant experimental methodologies for studying the activity of this compound against HER2 exon 20 insertion mutations.

Core Mechanism of Action

This compound is a small molecule inhibitor that targets and covalently binds to the kinase domains of ERBB family members, including HER2 and EGFR.[3] This irreversible binding blocks the autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K-AKT and MEK-ERK pathways.[4] Preclinical studies have demonstrated that this compound can selectively inhibit the phosphorylation of its targets and induce apoptosis in cancer cells with ERBB aberrations.[1][3] A key feature of this compound is its ability to penetrate the blood-brain barrier, suggesting potential efficacy against brain metastases, a common complication in patients with HER2-positive cancers.[2][3]

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of this compound
Cell Line/TargetMutationIC50 (nM)Reference
HER2 (Wild-Type)-5.6[5]
HER2V777L2.1[5]
HER2A775_G776insYVMA1.0[5]
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeHER2/EGFR AberrationTreatmentTumor Growth Inhibition/ResponseReference
Subcutaneous XenograftBreast CancerHER2 AmplificationThis compound (3.1-25 mg/kg, p.o., daily)Dose-dependent tumor growth inhibition[5]
Subcutaneous XenograftNSCLCHER2/EGFR Exon 20 InsertionsThis compound (3.1-25 mg/kg, p.o., daily)Tumor growth inhibition[5][6]
Intracranial XenograftNSCLCHER2 Exon 20 InsertionThis compoundReduced tumor burden and increased survival[2]
Intracranial XenograftBreast CancerHER2 AmplificationThis compoundReduced tumor burden and increased survival[2]

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the activity of this compound against HER2 exon 20 insertions.

Generation of Stable Cell Lines with HER2 Exon 20 Insertions

Objective: To create cellular models for in vitro testing of this compound's efficacy against specific HER2 exon 20 insertion mutations.

Protocol:

  • Construct Generation: Synthesize the desired HER2 exon 20 insertion mutation (e.g., A775_G776insYVMA) and subclone it into a suitable mammalian expression vector (e.g., pcDNA5/FRT/TO).

  • Cell Line Selection: Utilize a host cell line amenable to stable transfection, such as Flp-In T-REx-HEK 293 cells, which allows for tetracycline-inducible expression of the gene of interest.

  • Transfection: Co-transfect the host cell line with the expression vector containing the HER2 exon 20 insertion mutant and a Flp recombinase expression plasmid according to the manufacturer's protocol.

  • Selection: Forty-eight hours post-transfection, begin selection of stably transfected cells by adding the appropriate selection antibiotics (e.g., hygromycin B and blasticidin) to the culture medium.

  • Expansion and Validation: Expand the resulting antibiotic-resistant colonies and validate the expression of the HER2 exon 20 insertion mutant via Western blot analysis and Sanger sequencing. Induce protein expression by treating the cells with doxycycline.[7]

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of wild-type and mutant HER2.

Protocol:

  • Cell Culture: Plate cells harboring wild-type HER2 or a specific HER2 exon 20 insertion mutation in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from picomolar to micromolar concentrations) for a specified period (e.g., 72 hours).

  • Cell Viability Assessment: Measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Western Blot Analysis of HER2 Signaling Pathway

Objective: To assess the effect of this compound on the phosphorylation status of HER2 and its downstream signaling proteins.

Protocol:

  • Cell Treatment and Lysis: Treat cells expressing the HER2 exon 20 insertion with varying concentrations of this compound for a defined time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for total HER2, phosphorylated HER2 (p-HER2), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.[8][9][10][11]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor activity of this compound in a living organism.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells harboring a HER2 exon 20 insertion mutation (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.[12]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound orally at various doses (e.g., 3.1-25 mg/kg) daily. The control group should receive the vehicle.

  • Efficacy Evaluation: Continue treatment for a specified period (e.g., 14-21 days). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).[5][13][14][15]

Visualizations

HER2 Signaling Pathway and this compound Inhibition

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 (Exon 20 Insertion) HER2_dimer HER2 Dimerization HER2->HER2_dimer Constitutive Activation EGFR EGFR EGFR->HER2_dimer PI3K PI3K HER2_dimer->PI3K Phosphorylation RAS RAS HER2_dimer->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->HER2_dimer Inhibition

Caption: Constitutive activation of HER2 with exon 20 insertions and its inhibition by this compound.

Experimental Workflow for In Vitro Evaluation of this compound

in_vitro_workflow start Start cell_culture Culture cells with HER2 Exon 20 Insertion start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay western_blot Western Blot Analysis (p-HER2, p-AKT, p-ERK) treatment->western_blot ic50 Calculate IC50 viability_assay->ic50 end End ic50->end western_blot->end

Caption: Workflow for assessing the in vitro activity of this compound.

Experimental Workflow for In Vivo Xenograft Study

in_vivo_workflow start Start implantation Implant HER2 Exon 20 Insertion+ cells in mice start->implantation tumor_growth Monitor tumor growth implantation->tumor_growth randomization Randomize mice into treatment & control groups tumor_growth->randomization treatment Administer this compound or vehicle (p.o.) randomization->treatment monitoring Monitor tumor volume and body weight treatment->monitoring endpoint Endpoint: Tumor excision and analysis monitoring->endpoint end End endpoint->end

Caption: Workflow for evaluating the in vivo efficacy of this compound.

Clinical Development

A first-in-human, open-label, multicenter Phase 1 clinical trial (NCT04982926) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors harboring HER2 or EGFR aberrations.[16][17] The study consists of a dose-escalation part and a dose-expansion part, with specific cohorts for patients with NSCLC and HER2-positive breast cancer.[17]

Conclusion

This compound has demonstrated significant preclinical activity against HER2 exon 20 insertion mutations, a patient population with high unmet medical need. Its potent and irreversible inhibition of the ERBB family of receptors, coupled with its ability to cross the blood-brain barrier, positions it as a promising therapeutic candidate. The ongoing clinical evaluation of this compound will be crucial in determining its safety and efficacy in patients with tumors driven by HER2 exon 20 insertions and other ERBB alterations. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this field.

References

TAS2940: A Brain-Penetrant Pan-ERBB Inhibitor for EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of TAS2940, a novel, orally bioavailable, and irreversible pan-ERBB inhibitor, with a specific focus on its application for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. This compound has demonstrated potent activity against a variety of EGFR and HER2 aberrations, including challenging exon 20 insertions, and notable brain penetrability, addressing a critical unmet need in the treatment of NSCLC with brain metastases.[1][2][3]

Mechanism of Action

This compound is a small molecule inhibitor that targets and covalently binds to both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[4] This irreversible binding inhibits the tyrosine kinase activity of these receptors, thereby blocking downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[4][5][6] The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[5][7] By inhibiting these cascades, this compound can induce apoptosis and suppress tumor growth in cancers dependent on EGFR and/or HER2 signaling.[8]

Signaling Pathway Inhibition by this compound

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR

EGFR signaling pathway and the inhibitory action of this compound.

Preclinical Efficacy

Preclinical studies have demonstrated the potent and broad-spectrum anti-tumor activity of this compound in various in vitro and in vivo models of NSCLC with EGFR mutations.

In Vitro Activity

This compound has shown significant inhibitory effects on the proliferation of NSCLC cell lines with diverse EGFR and HER2 mutations. Its potency is highlighted by low nanomolar half-maximal inhibitory concentrations (IC50).

Table 1: In Vitro Inhibitory Activity of this compound

Target IC50 (nM) Reference
HER2 (Wild-Type) 5.6 [8][9]
HER2 (V777L) 2.1 [8][9]

| HER2 (A775_G776insYVMA) | 1.0 |[8][9] |

Data synthesized from available preclinical study results.[8][9]

Furthermore, this compound effectively inhibits the phosphorylation of HER2, HER3, and downstream signaling proteins such as AKT and ERK in a dose-dependent manner.[8] Treatment with this compound also leads to an increase in pro-apoptotic proteins like BIM and cleaved PARP.[8]

In Vivo Efficacy

In vivo studies using xenograft models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition upon oral administration of this compound.

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models

Model Type Aberration Treatment Outcome Reference
Subcutaneous Xenograft HER2 Amplification This compound (3.1-25 mg/kg, p.o., daily) Dose-dependent tumor growth inhibition [10]
Subcutaneous Xenograft HER2/EGFR Exon 20 Insertions This compound (3.1-25 mg/kg, p.o., daily) Dose-dependent tumor growth inhibition [10]
Subcutaneous Xenograft EGFRvIII Mutation This compound (3.1-25 mg/kg, p.o., daily) Dose-dependent tumor growth inhibition [10]

| Intracranial Xenograft | HER2 Amplification, HER2 Exon 20 Insertion, EGFR Amplification | this compound | Reduced tumor burden and prolonged survival |[1][2][3] |

Data compiled from published preclinical research.[1][3][10]

A notable feature of this compound is its ability to penetrate the blood-brain barrier, leading to significant efficacy in intracranial xenograft models.[2][3] This is a crucial advantage for treating NSCLC patients who have or are at high risk of developing brain metastases.[3]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the efficacy of this compound.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various EGFR and HER2 kinase domains.

  • Methodology:

    • Recombinant human EGFR or HER2 kinase domains (wild-type and mutant forms) are used.

    • The kinase reaction is initiated in a buffer containing ATP and a suitable substrate (e.g., Poly(Glu, Tyr) 4:1).

    • Serial dilutions of this compound are added to the reaction mixture.

    • The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).

    • The amount of ADP produced, which is proportional to kinase activity, is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[11]

Cell Proliferation Assay (MTT/MTS Assay)
  • Objective: To assess the effect of this compound on the viability and proliferation of NSCLC cell lines.

  • Methodology:

    • NSCLC cells with known EGFR/HER2 mutation status are seeded in 96-well plates (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

    • The cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).

    • The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

    • MTT or MTS reagent is added to each well, and the plates are incubated for 1-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • The formazan is solubilized, and the absorbance is measured at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control, and IC50 values are determined from the dose-response curves.[11][12]

Western Blot Analysis
  • Objective: To evaluate the effect of this compound on the phosphorylation of EGFR, HER2, and downstream signaling proteins.

  • Methodology:

    • NSCLC cells are seeded in 6-well plates and grown to 70-80% confluency.

    • Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 2-4 hours).

    • If necessary, cells are stimulated with a ligand like EGF (e.g., 100 ng/mL) to induce receptor phosphorylation.

    • Cells are washed with ice-cold PBS and lysed using a buffer containing protease and phosphatase inhibitors.

    • Protein concentration in the lysates is determined using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, HER2, AKT, and ERK. A loading control antibody (e.g., GAPDH or β-actin) is also used.

    • The membrane is then incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using a chemiluminescent substrate and an imaging system.[12][13]

In Vivo Xenograft Studies
  • Objective: To assess the in vivo antitumor activity of this compound.

  • Methodology:

    • Immunocompromised mice (e.g., nude mice) are subcutaneously or intracranially injected with human NSCLC cells harboring EGFR or HER2 mutations.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • This compound is administered orally at various dose levels, typically once daily. The control group receives a vehicle solution.

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers. For intracranial models, tumor burden can be monitored via bioluminescence imaging.

    • Animal body weight and general health are monitored as indicators of toxicity.

    • At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group relative to the control group. For survival studies, the time to a predetermined endpoint is recorded.[2][14]

General Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Kinase_Assay Kinase Inhibition Assay (IC50 Determination) Cell_Prolif Cell Proliferation Assay (NSCLC Cell Lines) Kinase_Assay->Cell_Prolif Western_Blot Western Blot Analysis (Signaling Pathway Modulation) Cell_Prolif->Western_Blot Xenograft Subcutaneous Xenograft Model (Tumor Growth Inhibition) Western_Blot->Xenograft Brain_Mets Intracranial Xenograft Model (Brain Penetrability & Efficacy) Xenograft->Brain_Mets Phase1 Phase 1 Clinical Trial (Safety, PK, MTD) Brain_Mets->Phase1

A typical preclinical to clinical workflow for this compound evaluation.

Clinical Development

This compound is currently being evaluated in a Phase 1, first-in-human clinical trial (NCT04982926).[3][15] This open-label study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced solid tumors, including NSCLC, glioblastoma, and breast cancer, that harbor EGFR and/or HER2 alterations.[15] The study consists of a dose-escalation part to determine the maximum tolerated dose, followed by a dose-expansion part to further evaluate efficacy in specific patient cohorts.[15]

Conclusion

This compound is a promising pan-ERBB inhibitor with potent activity against a range of EGFR and HER2 mutations relevant to NSCLC, including the difficult-to-treat exon 20 insertions. Its demonstrated preclinical efficacy, coupled with its ability to penetrate the blood-brain barrier, positions it as a potentially valuable therapeutic option for a patient population with a high unmet medical need. The ongoing clinical evaluation will be critical in defining its safety profile and clinical utility in patients with EGFR-mutated NSCLC and other solid tumors.

References

TAS2940: A Technical Guide to its Preclinical Activity in HER2-Positive Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS2940 is an orally bioavailable, irreversible pan-ERBB inhibitor demonstrating significant preclinical activity against tumors with human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) aberrations.[1][2][3] Developed by Taiho Pharmaceutical, this small molecule inhibitor is currently in Phase 1 clinical trials for advanced or metastatic solid tumors, including a cohort for HER2-positive breast cancer.[4][5][6] This technical guide provides an in-depth overview of the preclinical data for this compound in HER2-positive breast cancer models, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Core Mechanism of Action

This compound functions as a covalent inhibitor of the ERBB family of receptor tyrosine kinases, with high potency against HER2.[7] Its irreversible binding to the kinase domain leads to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[8][9] Preclinical studies have shown that this compound effectively inhibits the phosphorylation of HER2 and HER3, subsequently blocking the activation of key downstream effectors such as AKT and ERK.[8][9] This sustained signaling inhibition induces apoptosis, as evidenced by the increased levels of B-cell lymphoma 2 interacting mediator of cell death (BIM) and cleaved poly (ADP-ribose) polymerase (PARP).[8][9] A key feature of this compound is its ability to penetrate the blood-brain barrier, suggesting its potential for treating brain metastases, a significant challenge in the management of HER2-positive breast cancer.[1][2][8]

Signaling Pathway Inhibition

The diagram below illustrates the mechanism of action of this compound in inhibiting the HER2 signaling pathway.

TAS2940_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 HER3 HER3 HER2->HER3 Dimerization RAS RAS HER2->RAS Activation PI3K PI3K HER3->PI3K Activation AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation BIM_PARP BIM, Cleaved PARP (Induction) BIM_PARP->Apoptosis Induction This compound This compound This compound->HER2 Irreversible Inhibition This compound->BIM_PARP Upregulation

Caption: this compound mechanism of action in HER2-positive cancer cells.

Quantitative In Vitro Data

This compound has demonstrated potent inhibitory activity against various HER2 alterations in enzymatic and cell-based assays.

TargetCell Line/AssayIC50 (nM)Reference
HER2 (Wild-Type)Enzymatic Assay5.6[8][9]
HER2 V777LEnzymatic Assay2.1[8][9]
HER2 A775_G776insYVMAEnzymatic Assay1.0[8][9]
HER2 AmplifiedSK-BR-3 (Breast Cancer)Not explicitly stated, but effective at 10-100 nM[2][8]
HER2 AmplifiedNCI-N87 (Gastric Cancer)Not explicitly stated, but effective at various concentrations[2]

Experimental Protocols

In Vitro Assays

Cell Lines:

  • SK-BR-3: A human breast cancer cell line with HER2 amplification.

  • NCI-N87: A human gastric carcinoma cell line with HER2 amplification, often used as a model for HER2-targeted therapies.[2]

Western Blot Analysis for Phosphorylated Proteins:

  • Cell Treatment: SK-BR-3 cells were treated with this compound (10-100 nM), lapatinib, tucatinib, or poziotinib (B1662824) for 3 or 48 hours.[2]

  • Lysis: Cells were lysed to extract total protein.

  • SDS-PAGE and Transfer: Cell lysates were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: Membranes were incubated with primary antibodies against phosphorylated HER2, HER3, AKT, and ERK, as well as antibodies for BIM and cleaved PARP. This was followed by incubation with appropriate secondary antibodies.

  • Detection: Chemiluminescence imaging was used to detect protein bands.

The workflow for a typical Western blot experiment is outlined below.

Western_Blot_Workflow start Cell Culture (e.g., SK-BR-3) treatment Treatment with This compound start->treatment lysis Cell Lysis treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A generalized workflow for Western blot analysis.

In Vivo Assays

Xenograft Models:

  • NCI-N87 Subcutaneous Xenograft Model:

    • Animal Model: Male BALB/cAJcl-nu/nu mice (6 weeks old).

    • Cell Implantation: 8 x 10^6 NCI-N87 cells were subcutaneously implanted into the mice.

    • Treatment: Once tumors reached a specified volume, mice were treated orally with this compound (3.1-25 mg/kg) once daily for 14 days.[9]

    • Tumor Measurement: Tumor volumes were measured regularly to assess the anti-tumor effects.

The logical flow of an in vivo xenograft study is depicted below.

Xenograft_Workflow start Cell Culture (NCI-N87) implantation Subcutaneous Implantation in Mice start->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Oral Administration of this compound tumor_growth->treatment measurement Tumor Volume Measurement treatment->measurement endpoint Endpoint Analysis (e.g., Tumor Weight) measurement->endpoint

Caption: Workflow of a subcutaneous xenograft mouse model study.

Summary of In Vivo Efficacy

This compound has demonstrated significant, dose-dependent anti-tumor activity in xenograft models of HER2-amplified cancers.[2] In the NCI-N87 model, oral administration of this compound led to tumor growth inhibition.[9] Furthermore, this compound has shown efficacy in intracranial xenograft models, indicating its potential to treat brain metastases.[2][8]

Xenograft ModelCancer TypeTreatmentOutcomeReference
NCI-N87 (Subcutaneous)HER2-amplified Gastric CancerThis compound (3.1-25 mg/kg, p.o., daily for 14 days)Dose-dependent tumor growth inhibition[9]
NCI-N87 (Intracranial)HER2-amplified Gastric CancerThis compoundDecreased tumor volume and improved survival[2][8]
MCF10A_HER2/insYVMA_v (Subcutaneous)HER2-mutantThis compound (p.o., daily for 14 days)Tumor growth inhibition[4]

Conclusion

The preclinical data for this compound in HER2-positive breast cancer models are promising. Its potent and sustained inhibition of the HER2 signaling pathway, coupled with its oral bioavailability and brain penetrability, positions it as a strong candidate for further clinical development. The ongoing Phase 1 clinical trial will provide crucial insights into its safety and efficacy in patients with HER2-positive solid tumors, including breast cancer. The data summarized in this guide underscore the potential of this compound to address unmet medical needs in the treatment of HER2-driven malignancies.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Development of TAS2940

Introduction

This compound is an orally bioavailable, irreversible, small-molecule pan-ERBB inhibitor developed by Taiho Pharmaceutical Co., Ltd.[1][2][3]. It is designed to target epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), including cancers harboring specific genetic alterations such as exon 20 insertions, which are often resistant to other tyrosine kinase inhibitors (TKIs)[2][4][5]. A key feature of this compound is its ability to penetrate the blood-brain barrier, offering a potential therapeutic option for primary brain tumors like glioblastoma and brain metastases, which are common in patients with HER2-positive breast cancer and EGFR-mutated non-small cell lung cancer (NSCLC)[1][2][5][6].

This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical data, and the design of its first-in-human clinical trial.

Mechanism of Action

This compound is a covalent inhibitor that selectively targets and binds to EGFR and HER2[4][7]. This irreversible binding inhibits the tyrosine kinase activity of these receptors, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis[7][8]. The ERBB family of receptors, including EGFR (ERBB1), HER2 (ERBB2), HER3 (ERBB3), and HER4 (ERBB4), form homo- and heterodimers that activate pathways such as the PI3K/AKT and MAPK pathways[1][8]. By inhibiting EGFR and HER2, this compound effectively downregulates these oncogenic signaling cascades[8][9]. Preclinical studies have confirmed that this compound treatment leads to reduced phosphorylation of HER2 and HER3 and their downstream effectors, AKT and ERK[8][9]. Furthermore, it induces apoptosis, as evidenced by increased levels of the pro-apoptotic protein BIM and cleaved PARP[8][9].

ERBB Signaling Pathway Inhibition by this compound

ERBB_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular Signaling EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization MAPK_path RAS-RAF-MEK-ERK (MAPK Pathway) EGFR->MAPK_path Activates HER3 HER3 HER2->HER3 Dimerization PI3K PI3K HER2->PI3K Activates HER3->PI3K Ligand Ligand (e.g., EGF) Ligand->EGFR Binds AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MAPK_path->Proliferation This compound This compound This compound->EGFR Inhibits This compound->HER2

Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/AKT and MAPK signaling.

Preclinical Development

The preclinical evaluation of this compound demonstrated its potency, selectivity, and efficacy in various cancer models with diverse EGFR and HER2 genetic alterations.

Enzymatic and Cellular Potency

This compound showed potent inhibitory activity against wild-type and mutant forms of HER2 and EGFR. Its selectivity was confirmed in a kinase panel assay, where it demonstrated potent and selective inhibition against ERBB family proteins over more than 250 other kinases[10].

Table 1: In Vitro Inhibitory Activity (IC50) of this compound
Target / Cell LineIC50 (nM)Reference
Enzymatic Assay
HER2 (Wild-Type)5.6[8][9][11]
HER2 (V777L mutant)2.1[8][9][11]
HER2 (A775_G776insYVMA mutant)1.0[8][9][11]
Cell-Based Assay
MCF10A_HER2 (Wild-Type)2.27[8][9]
MCF10A_HER2/S310F1.98[8][9]
MCF10A_HER2/L755S3.74[8][9]
MCF10A_HER2/V777L1.54[8][9]
MCF10A_HER2/V842I3.28[8][9]
MCF10A_HER2/insYVMA1.91[8][9]
MCF10A_EGFR (Wild-Type)9.38[8][9]
MCF10A_EGFR (EGF stimulated)0.804[8][9]
MCF10A_EGFR/V769_D770insASV5.64[8][9]
MCF10A_EGFR/D770_N771insSVD2.98[8][9]
In Vivo Efficacy and Pharmacokinetics

This compound demonstrated significant anti-tumor activity in various subcutaneous and intracranial xenograft mouse models. It effectively inhibited tumor growth in models with HER2 amplification, HER2/EGFR exon 20 insertions, and EGFRvIII mutations[1][2][4]. Notably, in intracranial models, this compound treatment led to tumor regression and prolonged survival, highlighting its high brain penetrability[1][2][6][10].

Pharmacokinetic studies in male BALB/cAJcl-nu/nu mice after oral administration showed dose-dependent plasma concentrations[1][12].

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
Dose (mg/kg)Treatment ScheduleCmax (ng/mL)AUC (ng·h/mL)
6.3Single Oral Dose110 ± 20360 ± 100
12.5Single Oral Dose200 ± 201000 ± 100
25.0Single Oral Dose500 ± 1002500 ± 400
6.3Multiple Oral Doses (Day 7)140 ± 20500 ± 100
12.5Multiple Oral Doses (Day 7)300 ± 501600 ± 200
25.0Multiple Oral Doses (Day 7)700 ± 1004500 ± 800
Data presented as mean ± SD (n=3). Data extracted from graphical representations in Oguchi et al., Cancer Science, 2023.[1][12]
Table 3: Brain Penetrability of ERBB Inhibitors
CompoundKp,uu,brain (Unbound Brain-to-Plasma Ratio)
Lapatinib~0.02
Neratinib~0.01
Tucatinib~0.25
Poziotinib~0.30
This compound ~0.60
Osimertinib~2.50
Data extracted from graphical representations in Oguchi et al., Cancer Science, 2023.[1]
Experimental Protocols
Kinase Inhibition Assays
  • Objective: To determine the 50% inhibitory concentration (IC50) of this compound against ERBB kinases.

  • Methodology: Kinase assays were conducted by SignalChem Lifesciences Corporation or Carna Biosciences, Inc.[1]. The phosphorylation of specific peptide substrates was evaluated using either the ADP-Glo assay or an Off-chip Mobility Shift Assay[1]. For kinase selectivity profiling, this compound was tested against a panel of 257 kinases, with phosphorylation quantified using mobility shift or IMAP assays[1].

Cellular Phosphorylation Assay (In-Cell Western)
  • Objective: To measure the inhibition of HER2/EGFR phosphorylation in cells.

  • Methodology: MCF10A cells stably expressing wild-type or mutant HER2/EGFR were treated with various concentrations of this compound for 4 hours[1][4][13]. The phosphorylation levels of HER2 (Tyr1196) and EGFR (Tyr1068) were then quantified using the In-Cell Western assay, which is a quantitative immunofluorescence-based method[1][4][13].

Western Blot Analysis for Downstream Signaling
  • Objective: To assess the effect of this compound on downstream signaling pathways and apoptosis markers.

  • Methodology: Cancer cell lines (e.g., SK-BR-3) or tumor samples from xenograft models were treated with this compound[1][13]. Cell or tissue lysates were prepared, and proteins were separated by SDS-PAGE. Following transfer to a membrane, specific proteins (e.g., phospho-HER2, phospho-HER3, phospho-AKT, phospho-ERK, BIM, cleaved PARP) were detected using primary antibodies and visualized via chemiluminescence[1][12][13].

In Vivo Xenograft Studies
  • Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

  • Methodology: Cancer cell lines or patient-derived xenograft (PDX) fragments were implanted either subcutaneously or intracranially into immunodeficient mice (e.g., BALB/cAJcl-nu/nu)[1][2][10]. Once tumors were established, this compound was administered orally, typically once daily[1][14]. Tumor volume and mouse body weight were monitored regularly. For intracranial models, tumor burden was often measured using a bioluminescent assay, and survival was a key endpoint[1][6]. All animal experiments were conducted under protocols approved by the Institutional Animal Care and Use Committee of Taiho Pharmaceutical Co., Ltd[1].

Preclinical Development Workflow

Preclinical_Workflow cluster_discovery Discovery & In Vitro cluster_invivo In Vivo Evaluation cluster_clinical Clinical Translation KinaseAssay Enzymatic Kinase Assays (Potency & Selectivity) CellAssay Cell-Based Assays (Phosphorylation, Proliferation) KinaseAssay->CellAssay Signaling Western Blot (Signaling Pathway Analysis) CellAssay->Signaling PK Pharmacokinetics (PK) (Mouse Models) Signaling->PK Efficacy Xenograft Models (Subcutaneous & Intracranial) PK->Efficacy PD Pharmacodynamics (PD) (Tumor Biomarker Analysis) Efficacy->PD Phase1 Phase 1 Clinical Trial (First-in-Human) PD->Phase1

Caption: The preclinical development workflow for this compound from in vitro testing to in vivo models.

Clinical Development

Based on its promising preclinical profile, this compound has advanced into clinical trials[10][15].

Phase 1 First-in-Human Trial (NCT04982926)

A Phase 1, open-label, multicenter, first-in-human study is currently underway to evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics, and preliminary anti-tumor activity of this compound[16][17][18][19].

  • Study Design: The trial consists of two parts: Dose Escalation (Part 1) and Dose Expansion (Part 2)[16][17][18].

    • Part 1 (Dose Escalation): Aims to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of orally administered this compound using a Bayesian optimal interval design. Planned dose levels range from 15 mg to 480 mg once daily (QD)[5][17][18].

    • Part 2 (Dose Expansion): Will assess the preliminary anti-tumor activity of this compound at the RP2D in specific cohorts of patients[15][17][18].

  • Patient Population: The study enrolls patients with locally advanced or metastatic solid tumors with HER2 or EGFR aberrations who have exhausted standard treatment options[15][16][17]. Key cohorts in the expansion phase will include patients with NSCLC, HER2-positive breast cancer, recurrent/refractory glioblastoma, and other solid tumors with EGFR/HER2 alterations[5][17][18].

  • Exclusion Criteria: Patients with non-stable brain metastases, significant cardiovascular disorders, or unresolved toxicity from prior treatments are excluded[15][16][17].

  • Status (as of Jan 2023): Recruitment is ongoing. Dose escalation had proceeded up to 240 mg QD with no dose-limiting toxicities reported[17][18].

Clinical Trial Design Overview

Clinical_Trial_Design cluster_part1 Part 1: Dose Escalation cluster_part2 Part 2: Dose Expansion P1_Obj Primary Objective: Determine MTD & RP2D P2_Obj Primary Objective: Assess Preliminary Anti-Tumor Activity Endpoints Shared Endpoints: - Safety & Tolerability - Pharmacokinetics (PK) - Antitumor Activity (RECIST 1.1/RANO) P1_Obj->Endpoints P1_Design Bayesian Optimal Interval Design (Starting Dose: 15mg QD) P1_Design->P1_Obj P1_Pop Population: Advanced Solid Tumors (HER2/EGFR aberrations) P1_Pop->P1_Design P2_Obj->Endpoints P2_Pop Population (at RP2D): - Cohort A: NSCLC - Cohort B: HER2+ Breast Cancer - Cohort C: Glioblastoma - Cohort D: Other Solid Tumors P2_Pop->P2_Obj

Caption: Overview of the two-part design for the this compound-101 Phase 1 clinical trial.

Conclusion

This compound is a novel, brain-penetrant, irreversible pan-ERBB inhibitor with a promising preclinical profile. It demonstrates potent and selective activity against cancers with various HER2 and EGFR aberrations, including difficult-to-treat exon 20 insertion mutations[1][3][4]. Its significant efficacy in intracranial tumor models suggests it may address a critical unmet need for patients with primary brain tumors or brain metastases[2][5][6]. The ongoing Phase 1 clinical trial will provide crucial data on the safety and efficacy of this compound in human subjects, potentially establishing it as a new therapeutic option for patients with ERBB-driven cancers[15][17][18].

References

TAS2940: A Technical Deep Dive into its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the kinase selectivity profile of TAS2940, a novel, irreversible, brain-penetrable pan-ERBB inhibitor. The document details its inhibitory activity against its primary targets, the ERBB family of receptor tyrosine kinases, and its broader profile against a large panel of kinases. This guide is intended to serve as a critical resource for researchers engaged in oncology drug discovery and development.

Executive Summary

This compound is a potent inhibitor of the ERBB family, particularly HER2 (ERBB2) and EGFR (ERBB1), including various mutant forms that confer resistance to other therapies.[1][2] Its selectivity was rigorously evaluated through enzymatic kinase assays against a wide panel of kinases.[3][4] The primary findings indicate that this compound exhibits high selectivity for HER2 and EGFR, effectively inhibiting their phosphorylation and the growth of cancer cells with ERBB aberrations.[3][5] While comprehensive quantitative data from the full kinome scan against 257 kinases is not publicly available in tabular format, the kinome inhibition plot from primary research demonstrates a highly selective profile.[3] This document compiles the available quantitative data, outlines the likely experimental methodologies employed, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound has been quantified against its primary targets, including wild-type and various mutant forms of HER2 and EGFR. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency.

Table 1: this compound Inhibitory Activity against HER2 Kinase Variants
Kinase TargetIC50 (nM)
HER2 (Wild-Type)5.6
HER2 V777L2.1
HER2 A775_G776insYVMA1.0
Data sourced from MedchemExpress.[1]
Table 2: this compound Cellular IC50 Values against Engineered MCF10A Cell Lines
Cell Line ExpressingIC50 (nM)
MCF10A_HER22.27
MCF10A_HER2/S310F1.98
MCF10A_HER2/L755S3.74
MCF10A_HER2/V777L1.54
MCF10A_HER2/V842I3.28
MCF10A_HER2/insYVMA1.91
MCF10A_EGFR9.38
MCF10A_EGFR (EGF+)0.804
MCF10A_EGFR/V769_D770insASV5.64
MCF10A_EGFR/D770_N771insSVD2.98
Data sourced from MedchemExpress.[6]
Broad Kinome Selectivity Profile

The kinase selectivity of this compound was assessed against a panel of 257 kinases by Carna Biosciences.[4] The results from the primary publication are presented as a kinome inhibition plot, which visually demonstrates high selectivity for EGFR and HER2.[3] In the absence of the full numerical dataset, this plot indicates that very few other kinases are significantly inhibited at concentrations where EGFR and HER2 are potently targeted. This high degree of selectivity is a critical attribute for minimizing off-target toxicities.

Experimental Protocols

The selectivity of this compound was determined using established biochemical kinase assays.[3][4] The following sections provide detailed, generalized methodologies for the key types of assays likely employed in the characterization of this compound.

Principle of Kinase Assays

Biochemical kinase assays are designed to measure the enzymatic activity of a kinase, which is its ability to transfer a phosphate (B84403) group from ATP to a specific substrate (a peptide or protein). An inhibitor's potency is determined by quantifying the reduction in this enzymatic activity at various inhibitor concentrations. The primary assays mentioned in the context of this compound's evaluation are the ADP-Glo, Mobility Shift, and IMAP assays.[3][4]

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase.

Protocol:

  • Kinase Reaction:

    • Prepare a reaction mixture in a multiwell plate containing the kinase, its specific substrate, ATP, and the kinase reaction buffer.

    • Add this compound at various concentrations to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Detection:

    • Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the first step into ATP.

    • The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mobility Shift Kinase Assay (MS-Kinase)

This assay format relies on the change in electrophoretic mobility of a substrate upon phosphorylation. A fluorescently labeled peptide substrate is used, and the phosphorylated and non-phosphorylated forms are separated and quantified.

Protocol:

  • Kinase Reaction:

    • Set up the kinase reaction as described in the ADP-Glo assay, but using a fluorescently labeled peptide substrate.

    • Incubate with varying concentrations of this compound.

  • Reaction Termination:

    • Stop the reaction by adding a termination buffer, which typically contains a chelating agent like EDTA to sequester Mg2+, a necessary cofactor for kinases.

  • Electrophoretic Separation:

    • Load the reaction products onto a microfluidic chip or an agarose/polyacrylamide gel.

    • Apply an electric field. The negatively charged phosphate group added during phosphorylation causes the substrate to migrate differently than its non-phosphorylated counterpart.

  • Data Acquisition and Analysis:

    • Detect the fluorescent signals of the separated phosphorylated and non-phosphorylated substrates.

    • Quantify the signal intensity for each species. The percentage of phosphorylation is calculated as the ratio of the phosphorylated product signal to the total substrate signal.

    • Determine IC50 values by analyzing the inhibition of substrate phosphorylation across the range of this compound concentrations.

IMAP (Immobilized Metal Affinity-based Phosphorescence) Assay

This homogeneous assay is based on the high-affinity binding of phosphate groups to nanoparticles coated with trivalent metal ions.

Protocol:

  • Kinase Reaction:

    • Perform the kinase reaction in a multiwell plate using a fluorescently labeled substrate peptide and varying concentrations of this compound.

  • Binding Reaction:

    • Add the IMAP Binding Solution to the wells. This solution contains the metal-coated nanoparticles.

    • The phosphorylated fluorescent substrate binds to the nanoparticles.

    • Incubate at room temperature, protected from light, for at least 60 minutes.

  • Fluorescence Polarization (FP) Reading:

    • When the small, rapidly tumbling phosphorylated peptide binds to the large nanoparticle complex, its rate of molecular rotation slows dramatically.

    • Measure the fluorescence polarization of the solution in a suitable plate reader. The increase in polarization is directly proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the extent of the kinase reaction based on the change in fluorescence polarization.

    • Determine the IC50 values for this compound by plotting the inhibition of the FP signal against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

ERBB Signaling Pathway

This compound is a pan-ERBB inhibitor, primarily targeting EGFR (ERBB1) and HER2 (ERBB2). These receptor tyrosine kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. The diagram below illustrates the simplified ERBB signaling cascade and the point of inhibition by this compound.

Caption: Simplified ERBB signaling cascade showing inhibition of EGFR and HER2 by this compound.

Experimental Workflow for Kinase Selectivity Profiling

The process of determining the selectivity profile of a kinase inhibitor like this compound involves a systematic workflow. The diagram below outlines the key steps, from initial assay setup to final data analysis.

Kinase_Selectivity_Workflow General Workflow for Kinase Selectivity Profiling A Compound Preparation (Serial Dilution of this compound) B Assay Plate Setup (Dispense Compound, Kinase, Substrate) A->B C Kinase Reaction Incubation (ATP Addition) B->C D Reaction Termination & Signal Generation C->D E Data Acquisition (Luminescence, Fluorescence, etc.) D->E F Data Analysis (% Inhibition Calculation) E->F G IC50 Curve Fitting & Selectivity Profile Generation F->G

References

In Vitro Efficacy of TAS2940: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TAS2940 is an orally bioavailable, irreversible, and selective pan-ERBB inhibitor with potent activity against epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] Developed by Taiho Pharmaceutical Co., Ltd., this small molecule inhibitor has demonstrated significant promise in preclinical studies for treating solid tumors harboring ERBB family aberrations, such as those found in breast cancer, non-small cell lung cancer (NSCLC), and glioblastoma.[4][5][6][7] A key feature of this compound is its ability to penetrate the blood-brain barrier, making it a potential therapeutic agent for primary brain tumors and brain metastases.[4][5][6][7] This technical guide provides a comprehensive overview of the in vitro studies on this compound, focusing on its effects on cancer cell lines, the signaling pathways it modulates, and detailed experimental protocols for its evaluation.

Quantitative Data Summary

The in vitro potency of this compound has been evaluated across various cancer cell lines and enzymatic assays, demonstrating its inhibitory effects on HER2/EGFR phosphorylation and cell growth.

Table 1: Enzymatic Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) of this compound was determined against wild-type and mutated forms of the HER2 protein. These enzymatic assays quantify the direct inhibitory effect of the compound on kinase activity.

TargetThis compound IC50 (nM)
HER2 (Wild-Type)5.6[2][3]
HER2 (V777L mutant)2.1[2][3]
HER2 (A775_G776insYVMA mutant)1.0[2][3]
Table 2: Cellular Activity in HER2/EGFR Aberrant Cell Lines

This compound has been shown to effectively inhibit the phosphorylation of key signaling proteins and induce markers of apoptosis in cancer cell lines. The data below is from studies on the SK-BR-3 breast cancer cell line, which has HER2 amplification.

Cell LineTreatmentEffect
SK-BR-310-100 nM this compound (48h)Inhibition of HER2 and HER3 phosphorylation[4]
SK-BR-310-100 nM this compound (48h)Inhibition of downstream AKT and ERK phosphorylation[2][3][4]
SK-BR-310-100 nM this compound (48h)Marked increase in BIM protein levels[2][3][4]
SK-BR-310-100 nM this compound (48h)Marked increase in cleaved PARP levels[2][3][4]

Signaling Pathway Analysis

This compound exerts its anti-tumor effects by inhibiting the ERBB signaling pathway. In cancers with HER2 or EGFR aberrations, these receptors are often overactive, leading to uncontrolled cell proliferation and survival through downstream pathways like PI3K/AKT and MAPK/ERK. This compound covalently binds to these receptors, blocking their kinase activity. This inhibition leads to a decrease in the phosphorylation of HER2, HER3, AKT, and ERK.[2][4] The downstream effect of this pathway inhibition is an increase in the pro-apoptotic protein BIM and the induction of apoptosis, as evidenced by the cleavage of PARP.[2][3][4]

TAS2940_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER3 HER3 HER2->HER3 EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K HER3->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inhibits Apoptosis BIM BIM (Pro-apoptotic) AKT->BIM Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis BIM->Apoptosis PARP Cleaved PARP (Apoptosis Marker) Apoptosis->PARP Induces Cleavage This compound This compound This compound->HER2 This compound->EGFR

This compound inhibits HER2/EGFR signaling, leading to apoptosis.

Experimental Protocols

This section details the methodologies for key in vitro assays used to characterize the activity of this compound.

Cell Viability / Proliferation Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability.[8]

Objective: To determine the concentration-dependent effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., SK-BR-3, NCI-N87)

  • 96-well cell culture plates

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • MTS or MTT reagent (e.g., (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium))

  • Plate reader (for absorbance at 490 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • MTS/MTT Addition: Add 20 µL of MTS/MTT reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C until a color change is apparent.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins in a cell lysate, such as phosphorylated signaling proteins and apoptosis markers.[4][9]

Objective: To assess the effect of this compound on the levels and phosphorylation status of proteins in the ERBB signaling pathway.

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA or similar lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD imager)

Protocol:

  • Cell Lysis: Treat cells with various concentrations of this compound for the desired time (e.g., 3 or 48 hours).[4] Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[4]

In-Cell Western Assay

This is a quantitative immunocytochemical assay performed in microplates, ideal for measuring protein levels and phosphorylation.[4][10]

Objective: To quantify the inhibition of HER2/EGFR phosphorylation by this compound in a high-throughput format.

Materials:

  • MCF10A cells stably expressing HER2/EGFR mutants[4]

  • 96-well plates

  • This compound and other inhibitors

  • 4% paraformaldehyde (PFA) for fixing

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., LI-COR Odyssey Blocking Buffer)

  • Primary antibodies (e.g., anti-p-HER2, anti-p-EGFR)

  • Fluorescently labeled secondary antibodies (e.g., IRDye)

  • DNA stain for normalization (e.g., DRAQ5)

  • Microplate imager (e.g., LI-COR Odyssey)

Protocol:

  • Cell Seeding: Plate MCF10A cells in a 96-well plate at 1.0 × 10^4 cells/well.[4]

  • Treatment: After 24 hours, treat cells with serially diluted this compound for 4 hours.[4][10]

  • Fixation: Remove the treatment medium and fix the cells with 4% PFA for 20 minutes.

  • Permeabilization: Wash wells with PBS and add permeabilization buffer for 20 minutes.

  • Blocking: Wash and block the cells for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Add primary antibodies targeting the phosphorylated protein and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash wells and add a cocktail of fluorescently-labeled secondary antibody and a DNA normalization stain. Incubate for 1 hour in the dark.

  • Data Acquisition: Wash wells thoroughly and scan the plate using a compatible imager.

  • Analysis: Quantify the fluorescence intensity for the target protein and normalize it to the DNA stain intensity.

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the key experimental protocols.

Cell_Viability_Workflow A 1. Seed Cells (96-well plate) B 2. Add this compound (Serial Dilutions) A->B C 3. Incubate (72-96 hours) B->C D 4. Add MTS/MTT Reagent C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Absorbance (490 nm) E->F G 7. Analyze Data (Calculate GI50) F->G

Workflow for a typical cell viability assay.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation) A->B C 3. Membrane Transfer (PVDF/Nitrocellulose) B->C D 4. Blocking (1 hr, RT) C->D E 5. Primary Ab Incubation (O/N, 4°C) D->E F 6. Secondary Ab Incubation (1 hr, RT) E->F G 7. ECL Detection & Imaging F->G

Workflow for Western Blot analysis.

Apoptosis_Assay_Workflow A 1. Induce Apoptosis (Treat with this compound) B 2. Harvest Cells (Centrifugation) A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubate (15 min, Dark) D->E F 6. Analyze by Flow Cytometry E->F

Workflow for Annexin V/PI apoptosis assay.

Conclusion

The in vitro data strongly support this compound as a potent and selective inhibitor of cancer cells with HER2 and EGFR aberrations.[4][11] Through direct inhibition of the ERBB signaling cascade, this compound effectively suppresses downstream pro-survival signals from AKT and ERK, while inducing apoptosis.[2][4] Its efficacy against various clinically relevant mutations, including exon 20 insertions, highlights its potential to address unmet medical needs.[4][5] The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to further investigate the mechanisms and potential applications of this compound in oncology drug development. The promising preclinical profile, particularly its brain penetrability, warrants its ongoing clinical investigation in patients with advanced solid tumors.[5][6][12]

References

The Pharmacodynamic Profile of TAS2940: A Novel Pan-ERBB Inhibitor in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of TAS2940, a novel, orally bioavailable, and irreversible pan-ERBB inhibitor, as demonstrated in various preclinical animal models. This compound has shown significant promise in targeting cancers with HER2 and EGFR aberrations, including those with exon 20 insertions and brain metastases.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows to offer a thorough understanding of this compound's preclinical activity.

Core Mechanism of Action

This compound is a potent small molecule inhibitor that covalently binds to and inhibits members of the ERBB family of receptor tyrosine kinases, primarily Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3] By irreversibly binding to these receptors, this compound effectively blocks their phosphorylation and downstream signaling pathways, which are critical for tumor cell proliferation, survival, and angiogenesis.[3][4] Its demonstrated activity against various HER2 and EGFR mutations, including those resistant to other tyrosine kinase inhibitors, underscores its potential as a valuable therapeutic agent.[1][2] Furthermore, this compound exhibits significant brain penetrability, making it a promising candidate for treating primary brain tumors and brain metastases.[1][5]

Quantitative Pharmacodynamic Data

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings, including inhibitory concentrations and in vivo tumor growth inhibition across different cancer models.

In Vitro Inhibitory Activity of this compound
Target/Cell LineMutation/AberrationIC50 (nM)Reference
HER2 (wild-type)-5.6[3][6]
HER2V777L2.1[3][6]
HER2A775_G776insYVMA1.0[3][6]
In Vivo Antitumor Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeGenetic AberrationTreatmentTumor Growth Inhibition/EffectReference
NCI-N87Gastric CancerHER2 Amplification3.1-25 mg/kg, p.o., once daily for 14 daysDose-dependent tumor growth inhibition.[7][8][7][8]
MCF10A_HER2/insYVMA_vBreast CancerHER2 Exon 20 Insertion3.1-25 mg/kg, p.o., once daily for 14 daysDose-dependent tumor growth inhibition.[7][8][7][8]
NCI-H1975Non-Small Cell Lung CancerEGFR D770_N771insSVD3.1-25 mg/kg, p.o., once daily for 14 daysDose-dependent tumor growth inhibition.[7][8][7][8]
PDX35GlioblastomaEGFRvIII3.1-25 mg/kg, p.o., once daily for 11 daysDose-dependent tumor growth inhibition.[7][7]
Intracranial NCI-N87Gastric CancerHER2 Amplification25 mg/kgTumor regression and prolonged survival.[9][10][9][10]
Intracranial ModelsBreast Cancer, NSCLC, GlioblastomaHER2 Amplification, HER2 Exon 20 Insertion, EGFR AmplificationNot specifiedReduced tumor burden and increased survival.[11][12][11][12]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the key experimental protocols used to evaluate the pharmacodynamics of this compound in animal models.

Xenograft Tumor Models

Objective: To evaluate the in vivo antitumor efficacy of this compound in various cancer models harboring HER2/EGFR aberrations.

Animal Model: Male BALB/cAJcl-nu/nu mice are typically used for subcutaneous xenograft models.[13]

Cell Line Implantation:

  • For subcutaneous models, cancer cell lines (e.g., NCI-N87, MCF10A expressing HER2 mutations, NCI-H1975) are harvested during their exponential growth phase.[1][8]

  • Cells are resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor engraftment, and injected subcutaneously into the flank of the mice.[8]

  • For patient-derived xenograft (PDX) models, tumor fragments from a patient are implanted subcutaneously into the mice.[7]

Treatment Administration:

  • Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.[9]

  • This compound is administered orally (p.o.) once daily at specified dose levels (e.g., 3.1, 6.3, 12.5, 25 mg/kg).[7][8]

  • The treatment duration typically ranges from 11 to 14 days for subcutaneous models.[7][8]

Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Tumor growth inhibition is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the vehicle control group.

  • For intracranial models, tumor burden can be monitored via bioluminescence imaging, and survival is a key endpoint.[1][5]

Western Blot Analysis for Phosphoprotein Levels

Objective: To assess the in vivo target engagement and downstream signaling inhibition by this compound.

Sample Collection and Preparation:

  • Tumor tissues are excised from xenograft models at specific time points after this compound administration.

  • The tissues are homogenized and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

Immunoblotting:

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated and total HER2, EGFR, and downstream signaling proteins like AKT and ERK.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1] Densitometry analysis is performed to quantify the changes in protein phosphorylation.

Visualizing the Pharmacodynamics of this compound

The following diagrams illustrate the signaling pathway targeted by this compound and the general workflow of the in vivo xenograft experiments.

TAS2940_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibition This compound->HER2 Inhibition

This compound Mechanism of Action on the ERBB Signaling Pathway.

Xenograft_Experimental_Workflow start Start cell_culture Cancer Cell Culture (e.g., NCI-N87) start->cell_culture implantation Subcutaneous Implantation into Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice (Tumor Volume ~100-200 mm³) tumor_growth->randomization treatment Daily Oral Administration (Vehicle or this compound) randomization->treatment monitoring Tumor Volume Measurement & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Day 14) monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis (e.g., Western Blot) endpoint->analysis end End analysis->end

General Workflow for In Vivo Xenograft Efficacy Studies.

References

TAS2940: A Technical Deep Dive into its Mechanism and Impact on Downstream Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TAS2940, a novel, irreversible pan-ERBB inhibitor. We delve into its mechanism of action, its effects on downstream signaling pathways, and the key experimental findings from preclinical studies. This document is intended to serve as a valuable resource for professionals in the field of oncology and drug development.

Core Mechanism of Action

This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the ERBB family of receptor tyrosine kinases, with a particular focus on the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] Its irreversible binding to these receptors leads to the inhibition of their kinase activity, thereby blocking downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis.[1] Preclinical studies have demonstrated this compound's efficacy against a variety of cancers harboring HER2 and EGFR genetic alterations, including amplifications and mutations such as exon 20 insertions.[3][4] A key feature of this compound is its ability to penetrate the brain, making it a promising candidate for treating primary brain tumors like glioblastoma and brain metastases.[3][5]

Quantitative Analysis of In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against wild-type and mutated forms of HER2 and EGFR in various preclinical models. The following tables summarize the key quantitative data from these studies.

TargetMutantIC50 (nM)Cell LineAssay Type
HER2Wild-type5.6-Enzymatic Kinase Assay
HER2V777L2.1-Enzymatic Kinase Assay
HER2A775_G776insYVMA1.0-Enzymatic Kinase Assay
HER2various mutationsPotent InhibitionMCF10AIn-Cell Western Assay
EGFRvarious mutationsPotent InhibitionMCF10AIn-Cell Western Assay

Table 1: In Vitro Inhibitory Activity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various forms of HER2 and its potent inhibition of HER2 and EGFR phosphorylation in a cellular context.[3][4][6]

Impact on Downstream Signaling Pathways

This compound effectively inhibits the phosphorylation of key downstream signaling molecules, leading to the disruption of pro-survival pathways and the induction of apoptosis.

Inhibition of the HER2/HER3 Signaling Axis

In HER2-positive cancer cells, this compound has been shown to inhibit the phosphorylation of HER2 and its binding partner, HER3.[7] This inhibition subsequently blocks the activation of downstream signaling cascades. Specifically, treatment with this compound leads to a reduction in the phosphorylation of AKT and ERK, two critical nodes in cell survival and proliferation pathways.[6][7]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling HER2 HER2 HER3 HER3 HER2->HER3 ERK ERK HER2->ERK AKT AKT HER3->AKT EGFR EGFR This compound This compound This compound->HER2 This compound->EGFR Apoptosis Apoptosis This compound->Apoptosis induces Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

This compound Inhibition of ERBB Signaling
Induction of Apoptosis

The blockade of pro-survival signaling by this compound culminates in the induction of apoptosis.[7] This is evidenced by the increased expression of the pro-apoptotic protein BIM (B-cell lymphoma 2 interacting mediator of cell death) and the cleavage of PARP (poly ADP-ribose polymerase), a hallmark of apoptosis, in cancer cells treated with this compound.[6][7]

In Vivo Antitumor Efficacy

Preclinical studies using xenograft mouse models have demonstrated the significant antitumor activity of this compound.

Xenograft ModelCancer TypeERBB AberrationOutcome
SubcutaneousVariousHER2 amplification, HER2/EGFR exon 20 insertions, EGFRvIII mutationInhibition of tumor growth
IntracranialGastric Cancer (NCI-N87)HER2-overexpressingDose-dependent tumor regression
IntracranialVariousHER2/EGFR cancersImproved survival
IntracranialNSCLCHER2-Exon20 insertionReduced tumor burden, increased survival
IntracranialBreast CancerHER2-amplificationReduced tumor burden, increased survival
IntracranialGlioblastomaEGFR-amplificationReduced tumor burden, increased survival

Table 2: In Vivo Antitumor Activity of this compound. This table summarizes the outcomes of this compound treatment in various mouse xenograft models, highlighting its efficacy against different cancer types with specific ERBB aberrations.[3][4][8][9]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the preclinical evaluation of this compound.

Enzymatic Kinase Assay
  • Objective: To determine the direct inhibitory effect of this compound on the kinase activity of purified HER2 and EGFR proteins.

  • Protocol:

    • Recombinant human HER2 or EGFR cytoplasmic domain is incubated with a specific substrate and ATP.

    • Varying concentrations of this compound are added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation or specific antibodies.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In-Cell Western Assay
  • Objective: To measure the inhibition of HER2 and EGFR phosphorylation in a cellular context.

  • Protocol:

    • MCF10A cells stably expressing wild-type or mutant HER2/EGFR are seeded in multi-well plates.[3][4]

    • Cells are treated with a range of this compound concentrations for a specified duration (e.g., 4 hours).[4]

    • Cells are fixed and permeabilized.

    • Primary antibodies specific for phosphorylated HER2 (e.g., Tyr1196) and phosphorylated EGFR (e.g., Tyr1068) are added.[4]

    • Fluorescently labeled secondary antibodies are used for detection.

    • The fluorescence intensity is measured using an imaging system, and the inhibition of phosphorylation is quantified.

Western Blot Analysis
  • Objective: To assess the effect of this compound on the levels of total and phosphorylated proteins in downstream signaling pathways and apoptosis markers.

  • Protocol:

    • Cancer cell lines (e.g., SK-BR-3) are treated with this compound or control compounds for specific time points (e.g., 3 or 48 hours).[7]

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies against phosphorylated and total HER2, HER3, AKT, ERK, as well as BIM and cleaved PARP.[7]

    • Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

In Vivo Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of this compound in a living organism.

  • Protocol:

    • Subcutaneous Model: Human cancer cells with specific ERBB aberrations are injected subcutaneously into immunodeficient mice.[3]

    • Intracranial Model: Human cancer cells are implanted intracranially into immunodeficient mice.[3][8]

    • Once tumors are established, mice are treated with this compound or vehicle control via oral administration.[3]

    • Tumor volume is measured regularly. For intracranial models, bioluminescent imaging may be used if cells express luciferase.[7]

    • Animal survival is monitored.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for target inhibition).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Analysis Kinase_Assay Enzymatic Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Assays (Phosphorylation & Proliferation) Kinase_Assay->Cell_Assay Xenograft_Sub Subcutaneous Xenograft Models Cell_Assay->Xenograft_Sub Xenograft_Intra Intracranial Xenograft Models Cell_Assay->Xenograft_Intra Tumor_Growth Tumor Growth Inhibition Xenograft_Sub->Tumor_Growth PD_Analysis Pharmacodynamic Analysis (Western Blot) Xenograft_Sub->PD_Analysis Survival Survival Analysis Xenograft_Intra->Survival Xenograft_Intra->PD_Analysis

Preclinical Evaluation Workflow for this compound

Clinical Development

This compound is currently being evaluated in a first-in-human, open-label, multicenter Phase 1 clinical trial (NCT04982926).[2][5][8][10] This study aims to assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of this compound in patients with advanced or metastatic solid tumors harboring HER2 or EGFR aberrations who have exhausted standard treatment options.[5][10] The trial consists of a dose-escalation part to determine the maximum tolerated dose and a dose-expansion part to evaluate antitumor activity in specific tumor types, including non-small cell lung cancer, HER2-positive breast cancer, and glioblastoma.[2][8] As of early 2023, the dose escalation was ongoing with no dose-limiting toxicities reported up to 240 mg once daily.[2][8]

Conclusion

This compound is a promising, brain-penetrant, irreversible pan-ERBB inhibitor with potent preclinical activity against cancers with HER2 and EGFR aberrations. Its mechanism of action involves the direct inhibition of these receptors, leading to the suppression of downstream signaling pathways critical for tumor growth and survival, and the induction of apoptosis. The ongoing Phase 1 clinical trial will provide crucial data on its safety and efficacy in human subjects. The findings from this trial are eagerly awaited and will determine the future clinical development of this novel targeted therapy.

References

Methodological & Application

Application Notes and Protocols for Oral Administration of TAS2940 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the oral administration of TAS2940, a novel, irreversible pan-ERBB inhibitor, to mice for preclinical research. The information is compiled from published in vivo studies to ensure accuracy and reproducibility.

Introduction

This compound is a potent and selective, orally bioavailable small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] It has shown significant antitumor activity in preclinical models of cancers with HER2 and EGFR aberrations, including those with brain metastases.[2][3][4][5][6] this compound covalently binds to its target proteins, leading to the inhibition of downstream signaling pathways involved in tumor cell proliferation and survival.[3] This document outlines the established protocol for its oral administration in mouse xenograft models.

Mechanism of Action: ERBB Signaling Pathway Inhibition

This compound exerts its therapeutic effect by inhibiting the phosphorylation of ERBB family receptors, primarily EGFR (ERBB1) and HER2 (ERBB2). This blockade disrupts downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which are critical for cell growth, proliferation, and survival. The irreversible nature of this compound's binding leads to sustained inhibition of these pathways.

ERBB_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK HER2 HER2 HER2->PI3K HER2->MAPK This compound This compound This compound->EGFR This compound->HER2 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Caption: this compound Inhibition of the ERBB Signaling Pathway.

Experimental Protocol: Oral Administration of this compound in Mice

This protocol is based on established in vivo efficacy studies of this compound in xenograft mouse models.[2][3][7]

Materials:

  • This compound fumarate (B1241708)

  • Vehicle solution: 0.5% w/v Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water

  • Male BALB/cAJcl-nu/nu mice (6-weeks old)

  • Oral gavage needles (20-22 gauge, 1-1.5 inch, ball-tipped)

  • Sterile syringes (1 mL)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.

  • This compound Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired dose and the number of mice.

    • Weigh the this compound fumarate accurately.

    • Prepare the 0.5% w/v HPMC solution by dissolving HPMC in sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.

    • Suspend the this compound powder in the HPMC solution.

    • Vortex the suspension thoroughly to ensure uniformity. Sonication can be used to aid in creating a fine suspension. Prepare fresh daily.

  • Dosage and Administration:

    • The recommended dose range for in vivo efficacy studies is 3.1 to 25 mg/kg.[7]

    • Administer the this compound suspension orally once daily using a gavage needle.[7]

    • The volume of administration should be based on the individual mouse's body weight (typically 10 mL/kg).

  • Treatment Duration:

    • Continue daily oral administration for the duration of the study, which is typically 11 to 14 days for tumor growth inhibition studies.[3]

  • Monitoring:

    • Monitor the mice daily for any signs of toxicity, including weight loss, changes in behavior, or altered appearance.

    • Measure tumor volumes and body weights regularly (e.g., twice weekly).

Experimental_Workflow A Animal Acclimatization B This compound Formulation (0.5% HPMC) A->B C Daily Oral Gavage (3.1-25 mg/kg) B->C D Treatment Period (11-14 days) C->D E Monitoring (Tumor Volume, Body Weight) D->E F Data Analysis E->F

Caption: Experimental Workflow for this compound Oral Administration in Mice.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound in mice.

Table 1: In Vivo Dosing Regimen for this compound

ParameterDetailsReference
Animal Model Male BALB/cAJcl-nu/nu mice[2]
Dosage Range 3.1, 6.3, 12.5, 25.0 mg/kg[2][7]
Vehicle 0.5% w/v HPMC solution[2]
Administration Route Oral (po)[7]
Frequency Once daily[7]
Treatment Duration 7, 11, or 14 days[2][3]

Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose)

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUClast (ng*hr/mL)T1/2 (hr)Reference
6.3 6010.511400.69[2]
12.5 15801.038201.34[2]
25.0 37101.0101002.20[2]

Data are presented as mean values.

Conclusion

This document provides a comprehensive guide for the oral administration of this compound in mice for preclinical research. Adherence to this protocol, which is based on published literature, will help ensure the generation of reliable and reproducible data for the evaluation of this compound's in vivo efficacy. Researchers should always follow ethical guidelines for animal experimentation and monitor animals closely for any adverse effects.

References

Application Notes and Protocols for In Vivo Xenograft Models for Testing TAS2940

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS2940 is an orally bioavailable, irreversible, and brain-penetrable pan-ERBB inhibitor that potently targets both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][4] Preclinical studies have demonstrated its therapeutic potential in cancers harboring ERBB pathway aberrations, including HER2 amplification, HER2/EGFR exon 20 insertions, and EGFRvIII mutations.[4][5][6] this compound has shown efficacy in both subcutaneous and intracranial xenograft models, making it a promising candidate for treating primary and metastatic brain tumors.[5][6][7] This document provides detailed application notes and protocols for utilizing in vivo xenograft models to evaluate the efficacy of this compound.

Mechanism of Action: this compound in the EGFR Signaling Pathway

This compound exerts its anti-tumor effects by covalently binding to and irreversibly inhibiting the kinase activity of EGFR and HER2. This blockade prevents the autophosphorylation and activation of these receptors, subsequently inhibiting downstream signaling pathways critical for cell proliferation, survival, and growth, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][8][9][10] The inhibition of these pathways ultimately leads to decreased tumor growth and angiogenesis.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription This compound This compound This compound->EGFR

Figure 1: Simplified EGFR/HER2 signaling pathway and the inhibitory action of this compound.

Data Presentation

In Vitro Potency of this compound
TargetIC50 (nM)
Wild-type HER25.6
HER2 V777L2.1
HER2 A775_G776insYVMA1.0
Source: MedchemExpress.com[3]
In Vivo Efficacy of this compound in Subcutaneous Xenograft Models
Xenograft ModelCancer TypeGenetic AberrationTreatmentTumor Growth InhibitionReference
NCI-N87Gastric CancerHER2 AmplificationThis compound (3.1-25 mg/kg, p.o., q.d. for 14 days)Dose-dependent inhibition[3][11]
MCF10A_HER2/insYVMA_vBreast CancerHER2 Exon 20 InsertionThis compound (p.o., q.d. for 14 days)Significant inhibition[11]
NCI-H1975Non-Small Cell Lung CancerEGFR D770_N771insSVDThis compound (p.o., q.d. for 14 days)Significant inhibition[11]
PDX35GlioblastomaEGFRvIII MutationThis compound (p.o., q.d. for 11 days)Significant inhibition[11]
p.o. = oral administration; q.d. = once daily
Pharmacokinetic Parameters of this compound in Mice
AdministrationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Single Oral DoseData not fully available in provided text~1Data not fully available in provided text
Multiple Oral Doses (7 days)Data not fully available in provided text~1Data not fully available in provided text
Source: ResearchGate, adapted from a study in NCI-N87 xenograft model.[12]

Experimental Protocols

This section outlines a general protocol for assessing the in vivo anti-tumor activity of this compound using a subcutaneous xenograft model.

Materials
  • Cancer cell line with known EGFR or HER2 aberration (e.g., NCI-N87, NCI-H1975)

  • Immunodeficient mice (e.g., BALB/c nude, NOD/SCID)

  • Matrigel® or other suitable extracellular matrix

  • This compound (formulated for oral administration)

  • Vehicle control

  • Cell culture reagents

  • Surgical and injection equipment

  • Calipers for tumor measurement

  • Anesthetics

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Line Culture & Expansion Animal_Acclimation 2. Animal Acclimation Cell_Harvest 3. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 4. Subcutaneous Implantation Animal_Acclimation->Implantation Cell_Harvest->Implantation Tumor_Growth 5. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 7. Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring 8. Continued Tumor Measurement & Health Monitoring Treatment->Monitoring Endpoint 9. Endpoint Reached (e.g., tumor volume) Monitoring->Endpoint Tissue_Harvest 10. Tumor & Tissue Harvest Endpoint->Tissue_Harvest Analysis 11. Pharmacodynamic & Histological Analysis Tissue_Harvest->Analysis

Figure 2: Experimental workflow for an in vivo xenograft study of this compound.

Detailed Methodology
  • Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells are available for implantation.

  • Animal Acclimation: House immunodeficient mice in a pathogen-free environment for at least one week to acclimate before the start of the experiment. All animal procedures should be performed in accordance with institutional guidelines.

  • Tumor Cell Implantation:

    • Harvest cultured cells and resuspend them in a mixture of sterile PBS and Matrigel®.

    • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers every 2-3 days.

    • Calculate tumor volume using the formula: V = (Length x Width²) / 2.

  • Randomization and Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound orally once daily at the desired dose(s) (e.g., 3.1-25 mg/kg).[3]

    • Administer the vehicle solution to the control group.

    • Continue treatment for the specified duration (e.g., 11-14 days).[11]

  • Endpoint and Data Collection:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity.

    • At the endpoint, euthanize the mice and excise the tumors.

  • Pharmacodynamic and Histological Analysis:

    • Tumor tissue can be used for various analyses, including:

      • Western blotting to assess the phosphorylation status of EGFR, HER2, AKT, and ERK.[3][5]

      • Immunohistochemistry (IHC) to evaluate biomarkers such as Ki-67 for proliferation.[5]

      • Pharmacokinetic analysis of this compound levels in plasma and tumor tissue.

Conclusion

The use of in vivo xenograft models is a critical step in the preclinical evaluation of targeted therapies like this compound. The protocols and data presented here provide a framework for designing and executing robust studies to assess the efficacy and mechanism of action of this compound in relevant cancer models. These studies are essential for advancing our understanding of this promising pan-ERBB inhibitor and guiding its clinical development.

References

Application Notes and Protocols for Determining TAS2940 Potency Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS2940 is an orally bioavailable, irreversible pan-ErbB inhibitor that potently targets epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] By covalently binding to these receptor tyrosine kinases, this compound effectively blocks downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, leading to an inhibition of tumor cell proliferation and the induction of apoptosis.[2][3] These characteristics make this compound a promising therapeutic agent for cancers driven by aberrant EGFR and HER2 signaling.

These application notes provide detailed protocols for a suite of cell-based assays to determine the potency of this compound. The described methods include a cell proliferation assay to measure the impact on cell growth, a target engagement assay to quantify the inhibition of EGFR and HER2 phosphorylation, and an apoptosis assay to assess the induction of programmed cell death.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the signaling cascade initiated by the EGFR and HER2 receptors. Upon ligand binding or receptor dimerization, these receptors autophosphorylate, triggering a cascade of downstream signaling events that promote cell growth, survival, and proliferation.[2][3][4] this compound, as a covalent inhibitor, forms an irreversible bond with a cysteine residue in the ATP-binding pocket of the EGFR and HER2 kinase domains, thereby preventing ATP from binding and blocking receptor autophosphorylation and subsequent downstream signaling.[5][6]

TAS2940_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_activation Kinase Activation EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization pEGFR pEGFR EGFR->pEGFR Autophosphorylation pHER2 pHER2 HER2->pHER2 Autophosphorylation Ligand Ligand Ligand->EGFR Binds PI3K PI3K AKT AKT PI3K->AKT Apoptosis_Regulation Apoptosis Regulation AKT->Apoptosis_Regulation Cell_Cycle_Progression Cell Cycle Progression AKT->Cell_Cycle_Progression RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Cycle_Progression Proliferation Proliferation ERK->Proliferation This compound This compound This compound->pEGFR Inhibits This compound->pHER2 Inhibits pEGFR->PI3K pEGFR->RAS pHER2->PI3K pHER2->RAS

This compound Inhibition of EGFR/HER2 Signaling Pathway

Data Presentation

The potency of this compound is summarized in the tables below, presenting its inhibitory effects on receptor phosphorylation and cell growth in various cell lines.

Table 1: Inhibition of HER2 and EGFR Phosphorylation by this compound

Cell LineReceptor StatusIC50 (nM)
MCF10AWild-type HER25.6
MCF10AHER2 (V777L)2.1
MCF10AHER2 (A775_G776insYVMA)1.0
MCF10AWild-type EGFR9.3
MCF10AEGFR (L858R)2.1
MCF10AEGFR (ex19del)1.6
Data represents the concentration of this compound required to inhibit 50% of receptor phosphorylation.[5]

Table 2: Growth Inhibition of Cancer Cell Lines by this compound

Cell LineCancer TypeERBB StatusGI50 (nM)
BT-474Breast CancerHER2 amplification3.6
NCI-N87Gastric CancerHER2 amplification5.8
Calu-3Lung CancerHER2 amplification8.1
SK-BR-3Breast CancerHER2 amplification4.5
HCC827Lung CancerEGFR exon 19 deletion2.9
NCI-H1975Lung CancerEGFR L858R/T790M11
A431Skin CancerEGFR amplification15
GI50 represents the concentration of this compound required to inhibit 50% of cell growth.

Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.

CellTiter_Glo_Workflow A Seed cells in a 96-well plate B Treat cells with This compound for 72h A->B C Add CellTiter-Glo® Reagent B->C D Incubate and measure luminescence C->D

CellTiter-Glo® Experimental Workflow

Materials:

  • Cancer cell lines with varying ERBB status

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in opaque-walled 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Equilibrate the plates to room temperature for 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[7][8]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[8]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Measure the luminescence using a luminometer.

  • Calculate the GI50 values by plotting the luminescence signal against the log of this compound concentration and fitting the data to a four-parameter logistic curve.

Target Engagement: EGFR and HER2 Phosphorylation Assay (In-Cell Western™ Assay)

This assay quantitatively measures the inhibition of EGFR and HER2 phosphorylation in cells.

ICW_Workflow A Seed and starve cells B Treat with this compound A->B C Stimulate with ligand (optional) B->C D Fix and permeabilize cells C->D E Incubate with primary antibodies (p-EGFR/p-HER2 and total) D->E F Incubate with fluorescent secondary antibodies E->F G Scan plate and quantify F->G

In-Cell Western™ Assay Workflow

Materials:

  • MCF10A cells engineered to express wild-type or mutant EGFR/HER2, or other relevant cancer cell lines

  • Culture medium

  • This compound

  • Ligand for receptor stimulation (e.g., EGF for EGFR)

  • Formaldehyde (B43269) or methanol (B129727) for fixation

  • Triton™ X-100 for permeabilization

  • Blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer)

  • Primary antibodies: Rabbit anti-phospho-EGFR (e.g., Tyr1068), Rabbit anti-phospho-HER2 (e.g., Tyr1248), Mouse anti-total EGFR, Mouse anti-total HER2

  • Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG, IRDye® 680RD Goat anti-Mouse IgG

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Protocol:

  • Seed cells in a 96-well plate and grow to confluence.

  • Starve the cells in serum-free medium for 4-24 hours.

  • Treat the cells with a serial dilution of this compound for 4 hours.

  • (Optional) Stimulate the cells with the appropriate ligand for a short period (e.g., 10 minutes) to induce receptor phosphorylation.

  • Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

  • Wash the cells three times with PBS containing 0.1% Triton™ X-100.

  • Permeabilize the cells with 0.1% Triton™ X-100 in PBS for 20 minutes.

  • Block the cells with blocking buffer for 1.5 hours at room temperature.

  • Incubate the cells with a cocktail of primary antibodies (e.g., rabbit anti-phospho-protein and mouse anti-total protein) overnight at 4°C.

  • Wash the cells five times with PBS containing 0.1% Tween® 20.

  • Incubate the cells with a cocktail of fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash the cells five times with PBS containing 0.1% Tween® 20.

  • Scan the plate using an infrared imaging system.

  • Quantify the fluorescence intensity for both the phospho- and total protein signals. Normalize the phospho-protein signal to the total protein signal and calculate IC50 values.

Apoptosis Assay (Western Blot for Cleaved PARP and BIM)

This assay detects the induction of apoptosis by measuring the levels of key apoptotic markers.

Apoptosis_WB_Workflow A Treat cells with This compound B Lyse cells and quantify protein A->B C SDS-PAGE and protein transfer B->C D Incubate with primary antibodies (cleaved PARP, BIM) C->D E Incubate with HRP-conjugated secondary antibody D->E F Detect with ECL and image E->F

Apoptosis Western Blot Workflow

Materials:

  • Cancer cell line of interest (e.g., SK-BR-3)

  • Complete culture medium

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-cleaved PARP, Rabbit anti-BIM, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved PARP or BIM overnight at 4°C.[9][10]

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH.

  • Analyze the band intensities to determine the dose-dependent increase in cleaved PARP and BIM.

References

Application Notes and Protocols: Western Blot Analysis for TAS2940 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS2940 is an orally bioavailable, small molecule inhibitor that selectively and irreversibly targets the ERBB family of receptor tyrosine kinases, including Epidermal Growth factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3][4] These receptors are key players in cell proliferation, differentiation, and survival, and their aberrant signaling is a hallmark of many cancers. This compound exerts its anti-tumor activity by inhibiting the phosphorylation of EGFR and HER2, thereby blocking downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways.[2][5] Western blot analysis is a fundamental technique to elucidate the target engagement of this compound by directly measuring the phosphorylation status of its targets and downstream effectors.

This document provides a detailed protocol for assessing the target engagement of this compound in cancer cell lines using Western blotting.

Signaling Pathway

The following diagram illustrates the simplified EGFR/HER2 signaling pathway and the point of inhibition by this compound.

TAS2940_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT activates pAKT p-AKT AKT->pAKT phosphorylates Proliferation Cell Proliferation, Survival, Growth pAKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK phosphorylates pERK->Proliferation This compound This compound This compound->EGFR inhibits phosphorylation This compound->HER2 inhibits phosphorylation

Caption: this compound inhibits EGFR and HER2 phosphorylation, blocking downstream signaling.

Experimental Workflow

The overall workflow for assessing this compound target engagement is depicted below.

Western_Blot_Workflow A Cell Culture and Treatment (e.g., HER2+ Cancer Cell Line) B Treatment with this compound (Dose-Response and Time-Course) A->B C Cell Lysis and Protein Extraction B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer to Membrane (e.g., PVDF) E->F G Blocking F->G H Primary Antibody Incubation (e.g., p-HER2, total HER2, p-AKT, total AKT) G->H I Secondary Antibody Incubation H->I J Signal Detection (Chemiluminescence) I->J K Data Analysis and Quantification J->K

Caption: Western blot workflow for this compound target engagement analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose a cancer cell line with known EGFR and/or HER2 expression and activation (e.g., SK-BR-3, NCI-N87).

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-90% confluency at the time of harvest.

  • This compound Treatment:

    • Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for a fixed time (e.g., 3 or 48 hours).[5]

    • Time-Course: Treat cells with a fixed concentration of this compound (e.g., 100 nM) for various durations (e.g., 0, 1, 6, 24, 48 hours).

  • Control: Include a vehicle-treated control (e.g., DMSO).

Protein Extraction
  • Cell Lysis:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[6]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification
  • BCA Assay: Determine the protein concentration of each sample using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the protein concentration, normalize all samples to the same concentration (e.g., 1-2 µg/µL) with lysis buffer.

Western Blotting
  • Sample Preparation:

    • To 20-30 µg of protein, add an equal volume of 2x Laemmli sample buffer.

    • For most proteins, boil the samples at 95-100°C for 5-10 minutes.[6] Note: For multi-pass transmembrane proteins like EGFR and HER2, boiling may cause aggregation. It is recommended to incubate samples at a lower temperature (e.g., 70°C for 10 minutes or room temperature for 20 minutes).

  • SDS-PAGE:

    • Load the prepared samples onto a 4-12% gradient or a suitable percentage Tris-glycine polyacrylamide gel.

    • Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[6][7] Pre-wet the PVDF membrane in methanol (B129727) before transfer.[6]

    • Perform the transfer using a wet or semi-dry transfer system.

  • Blocking:

    • After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[6] Note: Avoid using milk as a blocking agent when detecting phosphorylated proteins, as it contains phosphoproteins that can lead to high background.[6][8]

  • Antibody Incubation:

    • Primary Antibody: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. Use antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-HER2, total HER2, p-AKT, total AKT, p-ERK, total ERK).

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[6]

  • Signal Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Data Presentation

The following tables provide a template for presenting quantitative data from the Western blot analysis. Densitometry analysis of the bands should be performed using appropriate software (e.g., ImageJ). The phosphorylated protein levels should be normalized to the corresponding total protein levels.

Table 1: Dose-Dependent Effect of this compound on Protein Phosphorylation

This compound (nM)p-HER2 / Total HER2 (Relative Intensity)p-AKT / Total AKT (Relative Intensity)p-ERK / Total ERK (Relative Intensity)
0 (Vehicle)1.001.001.00
100.750.800.85
300.450.500.55
1000.150.200.25
3000.050.100.10

Table 2: Time-Dependent Effect of this compound (100 nM) on Protein Phosphorylation

Time (hours)p-HER2 / Total HER2 (Relative Intensity)p-AKT / Total AKT (Relative Intensity)p-ERK / Total ERK (Relative Intensity)
01.001.001.00
10.600.650.70
60.250.300.35
240.100.150.20
480.050.100.15

Table 3: Recommended Primary Antibodies

TargetHost SpeciesSupplierCatalog Number
p-HER2/ErbB2 (Tyr1221/1222)RabbitCell Signaling Technology#2243
HER2/ErbB2RabbitCell Signaling Technology#2165
p-AKT (Ser473)RabbitCell Signaling Technology#4060
AKTRabbitCell Signaling Technology#9272
p-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)RabbitCell Signaling Technology#4370
p44/42 MAPK (Erk1/2)RabbitCell Signaling Technology#9102
β-ActinMouseSigma-AldrichA5441

Note: The listed antibodies are examples, and researchers should validate the antibodies for their specific experimental conditions.

References

Application Notes and Protocols: Pharmacokinetic Analysis of TAS2940 in Plasma and Brain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS2940 is an orally bioavailable, irreversible pan-ERBB inhibitor that targets epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] Its potent and selective inhibition of the ERBB family of receptor tyrosine kinases makes it a promising therapeutic agent for tumors harboring HER2 and EGFR aberrations.[1][2] A critical feature of this compound is its ability to penetrate the blood-brain barrier, suggesting its potential efficacy against primary and metastatic brain tumors.[2][3] These application notes provide a detailed summary of the pharmacokinetic properties of this compound in both plasma and brain, based on preclinical studies. Detailed experimental protocols are included to enable the replication of these studies.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound have been evaluated in male BALB/cAJcl-nu/nu mice following single and multiple oral administrations. The data presented below summarizes the key findings from these preclinical studies.

Plasma Pharmacokinetics

This compound exhibits dose-dependent pharmacokinetics in plasma. Following a single oral dose, the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) increase with the administered dose. Similar dose-dependent increases are observed after multiple oral doses for 7 days.[2]

Table 1: Plasma Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUClast (ng·h/mL)t1/2 (h)
6.36010.511300.69
12.513400.525301.01
25.037100.573802.20

Table 2: Plasma Pharmacokinetic Parameters of this compound in Mice (Multiple Oral Doses for 7 Days)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUClast (ng·h/mL)
6.38120.51520
12.518700.53740
25.048700.510400

Data adapted from Oguchi et al., 2023.[2]

Brain Penetration

This compound has demonstrated the ability to cross the blood-brain barrier. The primary measure of brain penetration is the unbound brain-to-plasma concentration ratio (Kp,uu,brain), which represents the distribution of the pharmacologically active, unbound drug between the brain and plasma.

Table 3: Brain Penetration of this compound in Mice

CompoundDose (mg/kg)Kp,uu,brain
This compound25.00.31
This compound50.00.30

Data adapted from Oguchi et al., 2023.

Signaling Pathway Inhibition

This compound functions by inhibiting the signaling pathways driven by the ERBB family of receptors, primarily EGFR and HER2. Upon activation, these receptors form homodimers or heterodimers, leading to the activation of downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation and survival. This compound covalently binds to a cysteine residue in the kinase domain of HER2, effectively blocking these downstream signals.[2]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 Heterodimer PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival This compound This compound This compound->EGFR_HER2 Inhibition PK_Workflow Animal_Model Animal Model: Male BALB/cAJcl-nu/nu mice Dosing Oral Administration of this compound (in 0.5% HPMC solution) Animal_Model->Dosing Blood_Sampling Blood Collection via Cardiac Puncture (at specified time points) Dosing->Blood_Sampling Brain_Collection Brain Tissue Collection Dosing->Brain_Collection Plasma_Separation Centrifugation to Separate Plasma Blood_Sampling->Plasma_Separation Sample_Processing Protein Precipitation of Plasma Brain Homogenization Plasma_Separation->Sample_Processing Brain_Collection->Sample_Processing LCMS_Analysis Quantification by LC-MS/MS Sample_Processing->LCMS_Analysis Data_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->Data_Analysis

References

Application Notes and Protocols for TAS2940 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS2940 is an orally bioavailable, irreversible pan-ERBB inhibitor that targets epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1] By covalently binding to the kinase domain of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells with HER2/EGFR aberrations.[1] Preclinical studies have demonstrated its potential in treating various cancers, including those with HER2 amplification, HER2/EGFR exon 20 insertions, and EGFRvIII mutations, and it has shown promising activity in both subcutaneous and intracranial tumor models.[2][3]

These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and relevant biological pathways for the use of this compound in preclinical cancer research.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from preclinical studies, showcasing the dosage, administration routes, and anti-tumor activity of this compound in various xenograft models.

Table 1: Anti-Tumor Activity of this compound in Subcutaneous Xenograft Models

Cancer ModelGenetic AberrationMouse StrainThis compound Dosage (Oral)Dosing ScheduleOutcome
NCI-N87 (Gastric Cancer)HER2 AmplificationNude Mice12.5 mg/kgOnce daily for 14 daysSignificant tumor regression
MCF10A_HER2HER2 exon 20 insertion (YVMA)Nude Mice12.5 mg/kgOnce daily for 14 daysTumor growth suppression/regression
NCI-H1975 (NSCLC)EGFR exon 20 insertion (SVD)Nude Mice12.5 mg/kgOnce daily for 14 daysTumor growth retardation
PDX35 (Glioblastoma)EGFRvIIINude MiceNot specifiedOnce daily for 11 daysTumor growth suppression/regression

Data compiled from Oguchi et al., 2023.[2]

Table 2: Anti-Tumor Activity of this compound in Intracranial Xenograft Models

Cancer ModelGenetic AberrationMouse StrainThis compound Dosage (Oral)Dosing ScheduleOutcome
NCI-N87-luc (Gastric Cancer)HER2 AmplificationNude Mice20.0 mg/kgOnce daily for 21 daysNotable tumor regression
NCI-N87-luc (Gastric Cancer)HER2 AmplificationNude Mice25.0 mg/kgOnce daily for 21 daysNotable tumor regression
NCI-N87-luc (Gastric Cancer)HER2 AmplificationNude Mice25.0 mg/kgAlternate-day (QOD)Tumor shrinkage
NCI-N87-luc (Gastric Cancer)HER2 AmplificationNude Mice25.0 mg/kg4 days-on/3 days-offTumor growth inhibition
NCI-H1975_EGFR ex20ins SVD-luc (NSCLC)EGFR exon 20 insertionNude Mice25.0 mg/kgUp to 39 daysDecreased tumor volume and increased survival

Data compiled from Oguchi et al., 2023.[2][4]

Signaling Pathway

This compound functions by inhibiting the ERBB family of receptor tyrosine kinases. The diagram below illustrates the simplified signaling cascade affected by this compound.

ERBB_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR (HER1) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS HER3 HER3 HER3->PI3K HER3->RAS HER4 HER4 HER4->PI3K HER4->RAS This compound This compound This compound->EGFR This compound->HER2 This compound->HER4 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits ERBB receptors, blocking PI3K/AKT and RAS/MAPK pathways.

Experimental Protocols

In Vivo Xenograft Studies

This protocol describes the establishment of xenograft models and the administration of this compound to evaluate its anti-tumor efficacy.

In_Vivo_Workflow start Cancer Cell Culture implantation Subcutaneous or Intracranial Implantation in Nude Mice start->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth grouping Randomization into Treatment Groups tumor_growth->grouping treatment Oral Administration of This compound or Vehicle grouping->treatment monitoring Tumor Volume Measurement and Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers, Survival monitoring->endpoint end Data Analysis endpoint->end

Caption: Workflow for in vivo efficacy studies of this compound in xenograft models.

Materials:

  • HER2/EGFR aberrant cancer cell lines (e.g., NCI-N87, NCI-H1975)

  • Female BALB/c nude mice (5-6 weeks old)

  • This compound fumarate (B1241708) (doses expressed as free base)[2]

  • Vehicle for oral administration (A suitable vehicle for preclinical oral gavage may include 0.5% methylcellulose (B11928114) or a solution containing a polymer and surfactant)[5]

  • Calipers for tumor measurement

  • For intracranial models: Luciferin and an in vivo imaging system

Procedure:

  • Cell Culture: Culture cancer cells in appropriate media until a sufficient number of cells are obtained for implantation.

  • Tumor Implantation:

    • Subcutaneous: Inject approximately 5 x 10^6 cells suspended in media or Matrigel into the flank of each mouse.

    • Intracranial: Stereotactically inject luciferase-expressing cancer cells into the brain of anesthetized mice.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.[2]

  • This compound Administration:

    • Prepare this compound in the chosen vehicle at the desired concentrations (e.g., 12.5 mg/kg, 25 mg/kg).

    • Administer this compound or vehicle alone to the respective groups via oral gavage according to the dosing schedule (e.g., once daily).[2]

  • Monitoring:

    • Measure subcutaneous tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • For intracranial models, perform bioluminescence imaging regularly to monitor tumor growth.

    • Monitor the body weight and general health of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for pharmacodynamic markers). For survival studies, monitor mice until a predetermined endpoint is reached.[2]

In Vitro Cell Viability Assay

This protocol is for determining the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • HER2/EGFR aberrant cancer cell lines

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)[2]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, XTT)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours.[6]

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for ERBB Pathway Phosphorylation

This protocol is to assess the inhibitory effect of this compound on the phosphorylation of HER2, HER3, AKT, and ERK.

Materials:

  • HER2-positive cell lines (e.g., SK-BR-3)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Anti-phospho-HER2 (Tyr1221/1222)

    • Anti-HER2 (Cell Signaling Technology, Cat# 4290 or #2165)[7]

    • Anti-phospho-HER3 (Tyr1289)

    • Anti-HER3

    • Anti-phospho-AKT (Ser473)

    • Anti-AKT (Cell Signaling Technology, Cat# 4691 or #4685)[7]

    • Anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Anti-ERK1/2

    • Anti-cleaved PARP (Cell Signaling Technology, Cat# 5625 or #9541)[7]

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 3-48 hours). Wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound has demonstrated significant preclinical anti-tumor activity in cancer models with HER2 and EGFR aberrations. The provided dosages and protocols serve as a guide for researchers to design and execute experiments to further investigate the therapeutic potential of this promising pan-ERBB inhibitor. Careful adherence to these methodologies will ensure reproducible and reliable data, contributing to the advancement of cancer drug development.

References

Application Notes and Protocols for the In Vitro Use of TAS2940

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS2940 is an orally bioavailable, irreversible, and selective small-molecule inhibitor of the ERBB family of receptor tyrosine kinases, with potent activity against both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] Its irreversible mechanism of action, involving covalent binding to a cysteine residue in the ATP-binding pocket of HER2 (Cys 805), provides prolonged suppression of downstream signaling pathways.[2] Preclinical studies have demonstrated that this compound is effective against a variety of cancers harboring HER2 or EGFR aberrations, including those with exon 20 insertions.[2][3] Notably, this compound is a brain-penetrable compound, suggesting its potential therapeutic utility for treating brain metastases.[2][4]

These application notes provide detailed protocols for the preparation and use of this compound in in vitro experiments, enabling researchers to effectively evaluate its biological activity in biochemical and cell-based assays.

Mechanism of Action

This compound selectively targets and covalently binds to EGFR and HER2, inhibiting their kinase activity.[1][2] This blockade of receptor phosphorylation prevents the activation of downstream signaling cascades critical for cell proliferation and survival, primarily the PI3K/AKT and MAPK/ERK pathways.[4][5] Inhibition of these pathways ultimately leads to cell growth arrest and apoptosis in cancer cells with aberrant ERBB signaling.[2]

TAS2940_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS This compound This compound This compound->EGFR This compound->HER2 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound inhibits EGFR/HER2 signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound from biochemical and cell-based assays.

Table 1: Biochemical IC50 Values for this compound

Target EnzymeIC50 (nM)
HER2 (Wild-Type)5.6[4]
HER2 (V777L)2.1[4]
HER2 (A775_G776insYVMA)1.0[4]

Table 2: Cell-Based IC50 Values for this compound in Cell Lines with HER2/EGFR Aberrations

Cell LineGenetic AberrationIC50 (nM)
MCF10A_HER2HER22.27[2]
MCF10A_HER2/S310FHER2 S310F1.98[2]
MCF10A_HER2/L755SHER2 L755S3.74[2]
MCF10A_HER2/V777LHER2 V777L1.54[2]
MCF10A_HER2/V842IHER2 V842I3.28[2]
MCF10A_HER2/insYVMAHER2 Exon 20 Insertion1.91[2]
MCF10A_EGFREGFR9.38[2]
MCF10A_EGFR (EGF+)EGFR0.804[2]
MCF10A_EGFR/V769_D770insASVEGFR Exon 20 Insertion5.64[2]
MCF10A_EGFR/D770_N771insSVDEGFR Exon 20 Insertion2.98[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the reconstitution of lyophilized this compound for use in in vitro experiments.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Pre-treatment of Vials: Before opening, centrifuge the vial of lyophilized this compound at a low speed (e.g., 1,000 x g for 1-3 minutes) to ensure all powder is at the bottom of the vial.

  • Solvent Addition: Under sterile conditions (e.g., in a laminar flow hood), carefully add the required volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution, typically 10 mM.

  • Dissolution: Gently vortex or sonicate the vial until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

  • Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 6 months). When ready to use, thaw a single aliquot at room temperature. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Cell-Based Assay Workflow

This protocol provides a general workflow for evaluating the effect of this compound on cancer cell lines.

TAS2940_In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitute Reconstitute this compound in DMSO (10 mM) SerialDilute Prepare Serial Dilutions in Culture Medium Reconstitute->SerialDilute TreatCells Treat Cells with this compound (e.g., 24-72 hours) SerialDilute->TreatCells SeedCells Seed Cells in Multi-well Plates SeedCells->TreatCells ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) TreatCells->ViabilityAssay WesternBlot Western Blot Analysis (p-EGFR, p-HER2, p-AKT, p-ERK) TreatCells->WesternBlot DataAnalysis Data Analysis & IC50 Determination ViabilityAssay->DataAnalysis WesternBlot->DataAnalysis

References

Application Notes and Protocols: Immunohistochemical Analysis of HER2 and EGFR in Preclinical Studies of TAS2940

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the immunohistochemical (IHC) evaluation of Human Epidermal Growth Factor Receptor 2 (HER2) and Epidermal Growth Factor Receptor (EGFR) in preclinical studies of TAS2940, a novel, brain-penetrable pan-ERBB inhibitor. The provided protocols and data summaries are based on published preclinical research and are intended to guide the design and execution of similar studies.

Introduction

This compound is an orally bioavailable, irreversible small molecule inhibitor of the ERBB family of receptor tyrosine kinases, with high selectivity for HER2 and EGFR.[1][2][3] Genetic alterations in these receptors, such as amplification and mutations, are key drivers in various cancers, including breast, non-small cell lung cancer (NSCLC), and glioblastoma.[4][5] this compound has demonstrated potent anti-tumor activity in preclinical models harboring HER2 and EGFR aberrations, including those with brain metastases, owing to its ability to penetrate the blood-brain barrier.[4][6][7] Immunohistochemistry is a critical tool for assessing the expression and phosphorylation status of HER2 and EGFR in tumor tissues, providing valuable insights into the pharmacodynamic effects of this compound.

Signaling Pathway of this compound Action

This compound exerts its therapeutic effect by binding to and inhibiting the kinase activity of HER2 and EGFR. This inhibition blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis. The diagram below illustrates the targeted signaling cascade.

TAS2940_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling HER2 HER2 PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK EGFR EGFR EGFR->PI3K EGFR->MAPK This compound This compound This compound->HER2 inhibits This compound->EGFR inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Caption: this compound inhibits HER2 and EGFR signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineAberrationThis compound IC₅₀ (nM)
Wild-type HER2-5.6
HER2 V777LMutation2.1
A775_G776insYVMAMutation1.0

Data compiled from MedchemExpress and ProbeChem.[2][3]

Table 2: In Vivo Anti-Tumor Activity of this compound in Xenograft Models

Xenograft ModelCancer TypeAberrationThis compound Efficacy
NCI-N87Gastric CancerHER2 amplificationInhibited tumor growth
MCF10A_HER2/insYVMA_vBreast CancerHER2 exon 20 insertionInhibited tumor growth
NCI-H1975NSCLCEGFR D770_N771insSVDInhibited tumor growth
EGFRvIII mutantGlioblastomaEGFRvIII mutationInhibited tumor growth
Intracranial NCI-N87-lucGastric CancerHER2 amplificationReduced tumor volume and prolonged survival
Intracranial NCI-H1975_EGFR_exon20ins_SVDNSCLCEGFR exon 20 insertionReduced tumor volume and prolonged survival

Data compiled from multiple preclinical studies.[5][8]

Experimental Protocols

The following are detailed protocols for the immunohistochemical analysis of HER2, phosphorylated HER2 (p-HER2), EGFR, and phosphorylated EGFR (p-EGFR) in formalin-fixed, paraffin-embedded (FFPE) tissues from preclinical models treated with this compound.

Experimental Workflow

IHC_Workflow Immunohistochemistry Experimental Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_analysis Analysis Tissue_Collection Tissue Collection (e.g., Xenograft Tumors) Fixation Fixation (10% Neutral Buffered Formalin) Tissue_Collection->Fixation Embedding Paraffin (B1166041) Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen_Retrieval Blocking Blocking (Endogenous Peroxidase & Non-specific Binding) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-HER2, anti-p-HER2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Detection (DAB Substrate) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Imaging Microscopic Imaging Dehydration_Mounting->Imaging Scoring Scoring & Quantification Imaging->Scoring

Caption: A generalized workflow for immunohistochemistry.

I. Specimen Preparation
  • Tissue Fixation: Immediately following excision, fix tumor tissues in 10% neutral buffered formalin for 24-48 hours at room temperature.

  • Tissue Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) washes, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome and mount them on positively charged slides.

II. Immunohistochemical Staining Protocol

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

Reagents and Solutions:

  • Xylene

  • Graded Ethanol (100%, 95%, 70%)

  • Deionized Water

  • Antigen Retrieval Solution (e.g., 0.01 M Sodium Citrate Buffer, pH 6.0)

  • Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBST)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., TBST with 10% normal serum from the same species as the secondary antibody)

  • Primary Antibodies (See Table 3 for examples)

  • HRP-conjugated Secondary Antibody

  • DAB Substrate Kit

  • Hematoxylin (B73222) Counterstain

  • Permanent Mounting Medium

Table 3: Example Primary Antibodies for IHC

TargetHostCloneSupplier
HER2Rabbit4B5Ventana/Roche
p-HER2 (Tyr1221/1222)Rabbit--
EGFRMouse31G7Zymed/Invitrogen
p-EGFR (Tyr1068)Rabbit--

Staining Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides at 60-65°C for 1 hour.

    • Wash slides twice in xylene for 5 minutes each.

    • Rehydrate through a series of washes: twice in 100% ethanol for 5 minutes each, followed by 95% and 70% ethanol for 5 minutes each.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Solution.

    • Heat the solution to 95-100°C for 20-30 minutes using a water bath, steamer, or pressure cooker.

    • Allow slides to cool in the buffer for at least 20 minutes at room temperature.

  • Peroxidase Blocking:

    • Wash slides with TBST.

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Wash slides three times with TBST for 3 minutes each.

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations.

    • Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides three times with TBST for 3 minutes each.

    • Apply the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.

  • Detection:

    • Wash slides three times with TBST for 3 minutes each.

    • Prepare the DAB substrate solution and apply it to the sections.

    • Monitor the color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol and xylene washes.

    • Coverslip with a permanent mounting medium.

III. Interpretation and Scoring
  • HER2/EGFR Expression: Scored based on the intensity and percentage of membrane staining in tumor cells. The ASCO/CAP guidelines for HER2 testing in breast cancer can be adapted.[9]

  • p-HER2/p-EGFR Expression: Scored based on the intensity of membrane and/or cytoplasmic staining, indicative of kinase activity.

  • Pharmacodynamic Assessment: A reduction in p-HER2 and p-EGFR staining in this compound-treated tumors compared to vehicle-treated controls would indicate target engagement and inhibition.[8]

Conclusion

Immunohistochemistry is an indispensable method for evaluating the expression and activation of HER2 and EGFR in preclinical studies of this compound. The protocols and data presented here provide a framework for assessing the pharmacodynamic effects of this novel pan-ERBB inhibitor and can aid in the development of robust biomarker strategies for its clinical application. Careful optimization and validation of IHC protocols are essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the Evaluation of TAS2940 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-Derived Xenograft (PDX) models, developed by implanting tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a pivotal platform in preclinical oncology research. These models are recognized for their ability to retain the key characteristics of the original human tumor, including its genetic and histological heterogeneity, thereby offering a more predictive assessment of therapeutic efficacy compared to traditional cell line-derived xenografts.

TAS2940 is an orally bioavailable, irreversible, and selective pan-ERBB inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Preclinical studies have demonstrated its potential in treating cancers with HER2/EGFR aberrations, including its ability to penetrate the blood-brain barrier. This document provides detailed application notes and protocols for the evaluation of this compound's anti-tumor activity using PDX models, particularly those derived from glioblastoma and other solid tumors with EGFR or HER2 alterations.

Data Presentation

The following tables summarize the preclinical efficacy of this compound in various xenograft models, providing a clear comparison of its activity.

Table 1: In Vivo Efficacy of this compound in a Glioblastoma Patient-Derived Xenograft Model (PDX35)

Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume Change (%)
Vehicle-OralOnce DailyGrowth
This compound12.5OralOnce DailyInhibition
This compound25OralOnce DailyRegression
Afatinib25OralOnce DailyInhibition
Osimertinib25OralOnce DailyInhibition

Note: Data is qualitatively extracted from graphical representations in preclinical studies. "Growth" indicates an increase in tumor volume, "Inhibition" indicates a reduction in the rate of tumor growth compared to the vehicle, and "Regression" indicates a decrease in tumor volume from the initial measurement.

Table 2: Antitumor Activity of this compound in Cell Line-Derived Xenograft Models with HER2/EGFR Aberrations

Xenograft ModelGenetic AlterationTreatment GroupDosage (mg/kg)Administration RouteDosing ScheduleOutcome
NCI-N87HER2 AmplificationThis compound12.5OralOnce DailySignificant Tumor Regression
MCF10A_HER2/insYVMA_vHER2 Exon 20 InsertionThis compound25OralOnce DailyTumor Growth Suppression
NCI-H1975EGFR D770_N771insSVDThis compound25OralOnce DailyTumor Growth Retardation

Note: This table summarizes findings from various subcutaneous xenograft models to provide a broader context for this compound's activity.

Signaling Pathway

This compound exerts its antitumor effect by inhibiting the ERBB family of receptor tyrosine kinases, specifically EGFR and HER2. This inhibition blocks downstream signaling pathways crucial for cancer cell proliferation and survival.

TAS2940_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug cluster_pathway Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS This compound This compound This compound->EGFR This compound->HER2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits EGFR and HER2, blocking PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.

Experimental Protocols

The following protocols provide a detailed methodology for establishing PDX models and evaluating the in vivo efficacy of this compound.

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the key steps for creating PDX models from fresh patient tumor tissue.

PDX_Establishment_Workflow start 1. Obtain Fresh Tumor Tissue (Surgical Resection or Biopsy) transport 2. Transport in Media on Ice start->transport processing 3. Mechanical & Enzymatic Digestion transport->processing implantation 4. Subcutaneous Implantation into Immunodeficient Mice processing->implantation monitoring 5. Monitor Tumor Growth implantation->monitoring passaging 6. Passage Tumors to Expand Cohort (when tumor reaches ~1000-1500 mm³) monitoring->passaging banking 7. Cryopreserve & Histologically Characterize Tumor Tissue passaging->banking

Caption: Workflow for the establishment of patient-derived xenograft (PDX) models.

Methodology:

  • Tumor Tissue Acquisition: Obtain fresh tumor tissue directly from surgical resection or biopsy under sterile conditions. The tissue should be placed in a sterile container with transportation medium (e.g., DMEM/F-12 with antibiotics) and kept on ice.

  • Tissue Processing:

    • In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS) to remove any non-tumor cells.

    • Mechanically mince the tissue into small fragments (approximately 2-3 mm³).

    • (Optional) For some tumor types, enzymatic digestion (e.g., with collagenase) may be performed to obtain a single-cell suspension.

  • Implantation into Immunodeficient Mice:

    • Anesthetize immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).

    • Make a small incision on the flank of the mouse.

    • Using forceps, create a subcutaneous pocket and implant a single tumor fragment.

    • Close the incision with surgical clips or sutures.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Measure the tumor dimensions with calipers twice a week once the tumors become palpable.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Passaging and Expansion:

    • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor and process it as described in step 2 for implantation into a new cohort of mice for expansion.

  • Tumor Banking and Characterization:

    • A portion of the tumor from each passage should be cryopreserved for future use.

    • Another portion should be fixed in formalin and embedded in paraffin (B1166041) for histological and molecular characterization to ensure fidelity with the original patient tumor.

Protocol 2: In Vivo Efficacy Evaluation of this compound in PDX Models

This protocol details the procedure for assessing the anti-tumor activity of this compound in established PDX models.

Efficacy_Study_Workflow start 1. Expand PDX Model to Sufficient Cohort Size randomization 2. Randomize Mice into Treatment Groups (e.g., Vehicle, this compound doses) start->randomization treatment 3. Initiate Treatment when Tumors Reach a Predefined Size (e.g., 100-200 mm³) randomization->treatment monitoring 4. Daily Monitoring of Animal Health & Body Weight treatment->monitoring tumor_measurement 5. Measure Tumor Volume Twice Weekly monitoring->tumor_measurement endpoint 6. Continue Treatment for a Defined Period or Until Endpoint is Reached tumor_measurement->endpoint analysis 7. Analyze Data: - Tumor Growth Inhibition - Survival Analysis endpoint->analysis

Caption: Workflow for an in vivo efficacy study of this compound in PDX models.

Methodology:

  • Cohort Expansion and Randomization:

    • Expand the desired PDX model to generate a sufficient number of tumor-bearing mice for the study.

    • Once tumors reach a predefined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, comparator drug).

  • Drug Preparation and Administration:

    • Prepare this compound in an appropriate vehicle for oral administration.

    • Administer the drug or vehicle to the mice according to the planned dosing schedule (e.g., once daily).

  • Monitoring and Measurements:

    • Monitor the health and body weight of the mice daily.

    • Measure tumor volume with calipers twice a week.

  • Study Endpoint and Data Analysis:

    • The study can be terminated after a fixed duration of treatment or when tumors in the control group reach a predetermined endpoint size.

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • If survival is an endpoint, monitor the mice until the defined endpoint and perform Kaplan-Meier survival analysis.

  • Pharmacodynamic Analysis (Optional):

    • At the end of the study, tumors can be collected at specific time points after the last dose to analyze the in vivo target modulation (e.g., by Western blot for phosphorylated EGFR/HER2).

Conclusion

The use of patient-derived xenograft models provides a robust and clinically relevant platform for the preclinical evaluation of targeted therapies like this compound. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design and execute studies to further investigate the therapeutic potential of this compound in solid tumors with EGFR and HER2 aberrations. The ability of this compound to penetrate the brain and its efficacy in intracranial models highlight its promise for treating primary and metastatic brain cancers.

Application Notes and Protocols for Measuring Apoptosis Induced by TAS2940 Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS2940 is an orally bioavailable, irreversible pan-ERBB inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] By inhibiting these receptor tyrosine kinases, this compound disrupts downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[3] This inhibition ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells with EGFR and HER2 aberrations.[1][2] Preclinical studies have shown that this compound has promising therapeutic effects in cancers harboring HER2/EGFR mutations.[1][2][4]

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. One of the most common methods for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay. In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, these PS residues are translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome to identify early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[5][6][7]

These application notes provide a detailed protocol for the use of flow cytometry to quantify apoptosis in cancer cell lines following exposure to this compound.

Signaling Pathway of Apoptosis Induction by this compound

This compound, as a pan-ERBB inhibitor, blocks the signaling cascades initiated by EGFR and HER2. This inhibition prevents the activation of key downstream survival pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. The disruption of these pathways leads to an increase in pro-apoptotic proteins, such as BIM, and the cleavage of PARP, ultimately culminating in apoptosis.[2]

TAS2940_Signaling_Pathway This compound This compound EGFR_HER2 EGFR/HER2 This compound->EGFR_HER2 inhibits BIM_PARP Cleaved PARP, BIM ↑ This compound->BIM_PARP PI3K PI3K EGFR_HER2->PI3K RAS RAS EGFR_HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis BIM_PARP->Apoptosis

This compound Mechanism of Action

Data Presentation

The following tables summarize representative quantitative data from studies on the induction of apoptosis by pan-ERBB inhibitors, such as lapatinib (B449) and afatinib, as measured by flow cytometry. This data serves as an example of the expected results when treating cancer cells with this compound.

Table 1: Apoptosis Induction by Lapatinib in NB4 Cells [8][9]

TreatmentConcentration (µM)Total Apoptotic Cells (%)
Control05.2 ± 0.6
Lapatinib1528.4 ± 2.1
Lapatinib2045.7 ± 3.5

Table 2: Apoptosis Induction by Afatinib in T24 Bladder Cancer Cells [10]

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
Control02.1 ± 0.31.5 ± 0.23.6 ± 0.5
Afatinib15.8 ± 0.73.2 ± 0.49.0 ± 1.1
Afatinib512.4 ± 1.58.7 ± 1.021.1 ± 2.5
Afatinib1025.6 ± 2.815.3 ± 1.740.9 ± 4.5
Afatinib2038.2 ± 4.122.1 ± 2.460.3 ± 6.5

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Seed cancer cells (e.g., HER2-amplified or EGFR-mutant cell lines) in a 6-well plate at a density of 1 x 10^6 cells/well in complete culture medium.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 1, 5, 10, 20 µM).

  • Exposure: Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry

This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • For adherent cells, gently wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution to minimize membrane damage. Trypsin may also be used, but care should be taken as it can affect membrane integrity.[11]

    • For suspension cells, directly collect the cells.

    • Collect both the floating and adherent cells to ensure all apoptotic cells are included in the analysis.

  • Cell Pelleting: Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Add 5 µL of PI staining solution.

    • Gently vortex the cells.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

Flow Cytometry Analysis
  • Excitation and Emission: Use a flow cytometer equipped with a 488 nm laser for excitation. Detect FITC fluorescence in the FL1 channel (typically 530/30 nm) and PI fluorescence in the FL2 or FL3 channel (typically >575 nm).

  • Controls:

    • Unstained cells: To set the baseline fluorescence.

    • Annexin V-FITC only stained cells: To set compensation for FITC spillover.

    • PI only stained cells: To set compensation for PI spillover.

  • Gating Strategy:

    • Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

    • Create a quadrant plot of FITC-Annexin V (x-axis) versus PI (y-axis).

    • The four quadrants represent:

      • Lower-Left (Annexin V- / PI-): Live, viable cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing apoptosis after this compound exposure using flow cytometry.

TAS2940_Apoptosis_Workflow start Start cell_culture Cell Culture (e.g., HER2+/EGFRmut) start->cell_culture tas2940_treatment This compound Treatment (Dose and Time Course) cell_culture->tas2940_treatment harvest_cells Harvest Cells (Adherent & Suspension) tas2940_treatment->harvest_cells wash_cells Wash Cells with PBS harvest_cells->wash_cells resuspend Resuspend in 1X Binding Buffer wash_cells->resuspend staining Annexin V-FITC & PI Staining resuspend->staining incubation Incubate 15 min at RT (dark) staining->incubation flow_cytometry Flow Cytometry Analysis incubation->flow_cytometry data_analysis Data Analysis (Quadrant Gating) flow_cytometry->data_analysis end End data_analysis->end

Apoptosis Detection Workflow

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively measure apoptosis induced by this compound using flow cytometry. The Annexin V/PI staining method is a reliable and quantitative approach to assess the pro-apoptotic efficacy of this novel pan-ERBB inhibitor in relevant cancer cell models. Careful execution of these protocols will yield valuable insights into the mechanism of action of this compound and its potential as a therapeutic agent.

References

Application Notes and Protocols: Elucidating TAS2940 Resistance Mechanisms Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS2940 is a potent, orally bioavailable, irreversible pan-ERBB inhibitor that targets epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2)[1][2][3]. It has shown significant anti-tumor activity in preclinical models of cancers with HER2 and EGFR aberrations[3]. As with many targeted therapies, the development of drug resistance is a significant clinical challenge that can limit the long-term efficacy of this compound. Understanding the molecular mechanisms that drive resistance is crucial for developing strategies to overcome it, such as combination therapies or patient stratification.

The CRISPR-Cas9 system has emerged as a powerful and unbiased tool for genome-wide loss-of-function screens to identify genes that, when knocked out, confer resistance to a particular drug[4][5]. This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to identify and validate genes that mediate resistance to this compound.

Signaling Pathway Targeted by this compound

This compound inhibits the signaling pathways driven by the ERBB family of receptor tyrosine kinases, primarily EGFR and HER2. Upon ligand binding (for EGFR) or heterodimerization, these receptors activate downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are critical for cell proliferation, survival, and metastasis[6][7][8]. This compound's irreversible binding to these receptors blocks these downstream signals, leading to an anti-tumor effect in susceptible cancer cells[1][9][10].

TAS2940_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Metastasis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Ligand Ligand (e.g., EGF) Ligand->EGFR This compound This compound This compound->EGFR This compound->HER2

Figure 1: Simplified EGFR/HER2 signaling pathway inhibited by this compound.

Experimental Workflow for CRISPR-Cas9 Screening

The overall workflow for identifying this compound resistance genes involves a pooled, genome-wide CRISPR-Cas9 knockout screen followed by hit identification and validation.

CRISPR_Screen_Workflow cluster_screen CRISPR-Cas9 Screen cluster_analysis Hit Identification cluster_validation Hit Validation A 1. Lentiviral CRISPR Library Production B 2. Transduction of Cas9-expressing Cells A->B C 3. Antibiotic Selection B->C D 4. This compound Treatment (Positive Selection) C->D E 5. Genomic DNA Extraction D->E F 6. sgRNA Sequencing (NGS) E->F G 7. Bioinformatic Analysis (e.g., MAGeCK) F->G H 8. Secondary Screen with Individual sgRNAs G->H I 9. Functional Assays (Viability, Western Blot) H->I J 10. Elucidation of Resistance Mechanism I->J

Figure 2: Workflow for identifying this compound resistance genes.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineHER2/EGFR StatusThis compound IC50 (nM)
SK-BR-3HER2 Amplification1.8
NCI-N87HER2 Amplification1.3
BT-474HER2 Amplification1.1
HCC827EGFR exon 19 del0.8
PC-9EGFR exon 19 del0.7
NCI-H1975EGFR L858R/T790M2.6
Ba/F3HER2 exon 20 ins (A775_G776insYVMA)1.0
Ba/F3EGFR exon 20 ins (D770_N771insSVD)1.2

Data adapted from Oguchi et al., Cancer Science, 2023.[1]

Table 2: Summary of CRISPR-Cas9 Screening Parameters

ParameterRecommended Value
CRISPR LibraryHuman GeCKO v2.0 or similar
Cell LineCancer cell line sensitive to this compound (e.g., SK-BR-3, NCI-N87)
Multiplicity of Infection (MOI)0.3-0.5
Library Representation>500 cells per sgRNA
Antibiotic SelectionPuromycin (concentration determined by kill curve)
This compound Concentration2-5x IC50
Treatment DurationUntil a resistant population emerges (typically 2-4 weeks)

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen

1.1. Lentiviral Library Production

  • Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent[11][12][13].

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Concentrate the lentivirus by ultracentrifugation or a commercially available concentration reagent.

  • Titer the lentivirus to determine the optimal volume for transduction.

1.2. Transduction of Cas9-Expressing Cancer Cells

  • Plate Cas9-expressing cancer cells (previously generated by lentiviral transduction of a Cas9-expressing vector and antibiotic selection) at a density that will result in 50-70% confluency at the time of transduction[14][15].

  • Transduce the cells with the pooled sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure that most cells receive a single sgRNA[11]. Maintain a library representation of at least 500 cells per sgRNA.

  • Include a non-transduced control and a control transduced with an empty vector.

1.3. Antibiotic Selection

  • At 24-48 hours post-transduction, replace the medium with fresh medium containing the appropriate antibiotic (e.g., puromycin) to select for successfully transduced cells[11]. The concentration of the antibiotic should be determined beforehand with a kill curve.

  • Maintain the cells under antibiotic selection for 2-3 days until all non-transduced control cells are dead.

1.4. This compound Treatment

  • Split the selected cells into two populations: a control group (treated with vehicle, e.g., DMSO) and a this compound-treated group.

  • Treat the cells with a concentration of this compound that is 2-5 times the IC50 value for the parental cell line.

  • Culture the cells for an extended period (2-4 weeks or longer), passaging as necessary and maintaining library representation. Replenish the this compound-containing medium with each passage.

1.5. Genomic DNA Extraction and Next-Generation Sequencing (NGS)

  • Harvest cell pellets from the initial time point (post-selection) and the final time point for both the control and this compound-treated populations. Ensure to harvest a sufficient number of cells to maintain library representation[16][17].

  • Extract genomic DNA from the cell pellets using a commercial kit suitable for large numbers of cells[18][19].

  • Amplify the sgRNA-containing region from the genomic DNA by PCR[16][20].

  • Purify the PCR products and submit them for next-generation sequencing.

1.6. Bioinformatic Analysis

  • Analyze the sequencing data to determine the abundance of each sgRNA in the different cell populations.

  • Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population[21][22][23].

  • Genes targeted by multiple enriched sgRNAs are considered high-confidence hits.

Protocol 2: Validation of Candidate Resistance Genes

2.1. Generation of Individual Gene Knockout Cell Lines

  • Design 2-3 individual sgRNAs targeting each candidate gene identified from the primary screen.

  • Clone each sgRNA into a lentiviral vector co-expressing Cas9 and a selection marker.

  • Produce lentivirus for each individual sgRNA construct.

  • Transduce the parental cancer cell line with each lentiviral construct and select for successfully transduced cells.

2.2. Cell Viability Assay

  • Plate the individual knockout cell lines and the parental control cell line in 96-well plates.

  • Treat the cells with a range of this compound concentrations for 72 hours.

  • Assess cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Calculate the IC50 values for this compound in each knockout cell line and compare them to the parental control. A significant increase in the IC50 value confirms the role of the gene in this compound resistance[24][25][26].

2.3. Western Blot Analysis

  • To confirm the knockout of the target gene and investigate the downstream signaling effects, perform western blot analysis.

  • Lyse the individual knockout and parental control cells.

  • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Probe the membrane with primary antibodies against the protein of interest, key components of the EGFR/HER2 signaling pathway (e.g., phospho-EGFR, phospho-HER2, phospho-AKT, phospho-ERK), and a loading control (e.g., β-actin or GAPDH).

  • Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system[1][9][10]. Successful knockout should show the absence of the target protein. Alterations in the phosphorylation status of signaling proteins can provide insights into the resistance mechanism.

Conclusion

This application note provides a comprehensive framework for utilizing CRISPR-Cas9 technology to identify and validate genes that mediate resistance to the pan-ERBB inhibitor this compound. The provided protocols offer a step-by-step guide for researchers to perform genome-wide screens and subsequent validation experiments. The identification of novel resistance mechanisms will be instrumental in the development of more effective therapeutic strategies for cancers driven by EGFR and HER2 aberrations.

References

Application Note: Characterization of TAS2940 Covalent Binding to ERBB Kinases using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TAS2940 is an orally bioavailable, irreversible, and selective pan-ERBB inhibitor that targets epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] It has shown potent antitumor activity in preclinical models of cancers with ERBB aberrations, including HER2 amplification and HER2/EGFR exon 20 insertions.[3][4][5][6] As a covalent inhibitor, this compound forms a stable bond with its target protein, leading to prolonged and efficient inhibition.[4] This mechanism offers advantages such as high selectivity and a reduced likelihood of drug resistance.[7]

Mass spectrometry (MS) is an indispensable tool for the discovery and characterization of covalent drugs.[8] It provides definitive evidence of covalent bond formation, allows for the determination of binding stoichiometry, and can precisely identify the amino acid residue targeted by the inhibitor.[8][9] This application note provides detailed protocols for using two complementary mass spectrometry workflows—intact protein analysis and peptide mapping—to confirm and characterize the covalent binding of this compound to its ERBB kinase targets.

Signaling Pathway Inhibition by this compound

This compound exerts its therapeutic effect by inhibiting the phosphorylation of HER2 and EGFR, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the AKT and ERK pathways.[2][4]

TAS2940_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->EGFR Covalent Inhibition This compound->HER2 Covalent Inhibition

Caption: this compound covalently inhibits EGFR/HER2, blocking downstream AKT and ERK signaling pathways.

Experimental Principles and Workflow

The covalent modification of a target protein by an inhibitor like this compound can be thoroughly analyzed using a two-pronged mass spectrometry approach.

  • Intact Protein Analysis (Top-Down): This method provides direct confirmation of covalent binding. The purified target protein is incubated with the inhibitor, and the resulting mixture is analyzed by LC-MS. A mass increase in the protein corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[8][9]

  • Peptide Mapping Analysis (Bottom-Up): This technique identifies the precise location of the covalent modification. The protein-inhibitor adduct is enzymatically digested into smaller peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By searching the fragmentation data, the specific peptide carrying the modification can be identified, pinpointing the exact amino acid residue that this compound binds to.[4][9][10]

MS_Workflow cluster_incubation Sample Preparation cluster_topdown Workflow 1: Intact Mass Analysis cluster_bottomup Workflow 2: Peptide Mapping Incubation 1. Incubate Target Protein (e.g., HER2) with this compound Desalt 2a. Desalt Sample Incubation->Desalt Digestion 2b. Reduce, Alkylate & Digest with Trypsin Incubation->Digestion LCMS 3a. LC-MS Analysis Desalt->LCMS Deconvolution 4a. Deconvolution & Mass Shift Confirmation of Covalent Adduct LCMS->Deconvolution LCMSMS 3b. LC-MS/MS Analysis Digestion->LCMSMS Search 4b. Database Search & Identification of Modified Peptide/Site LCMSMS->Search

Caption: Mass spectrometry workflows for covalent binding analysis of this compound.

Experimental Protocols

Protocol 1: Intact Protein Mass Analysis

This protocol confirms the formation of the this compound-protein adduct.

Materials:

  • Recombinant human HER2 or EGFR cytoplasmic domain (purified)

  • This compound

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., C4 reverse-phase)

  • LC-MS system (e.g., Q-TOF or Orbitrap mass spectrometer)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation:

    • In a microcentrifuge tube, dilute the recombinant protein to a final concentration of 5 µM in the assay buffer.

    • Add this compound to the protein solution for a final inhibitor concentration of 25 µM (5-fold molar excess). The final DMSO concentration should be ≤1%.

    • Prepare a control sample with protein and an equivalent volume of DMSO.

    • Incubate both samples at room temperature for 2 hours.

  • Sample Cleanup:

    • Desalt the samples using a reverse-phase desalting column to remove non-reacted this compound and buffer salts.

    • Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the desalted samples into the LC-MS system.

    • Separate the protein using a C4 column with a water/acetonitrile gradient containing 0.1% formic acid.

    • Acquire mass spectra in positive ion mode across a m/z range appropriate for the multiply charged protein ions (e.g., 800-2500 m/z).

  • Data Analysis:

    • Process the raw data using deconvolution software to reconstruct the zero-charge mass spectrum.

    • Compare the mass of the protein from the DMSO control sample to the this compound-treated sample. A mass shift equal to the molecular weight of this compound confirms covalent binding.

Protocol 2: Peptide Mapping by LC-MS/MS

This protocol identifies the specific cysteine residue modified by this compound.

Materials:

  • This compound-protein adduct sample (from Protocol 1) and DMSO control sample.

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Ammonium Bicarbonate Buffer (50 mM, pH 8.0)

  • Formic Acid

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Denaturation and Reduction:

    • To the protein samples (~20 µg), add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation:

    • Cool the samples to room temperature.

    • Add IAA to a final concentration of 20 mM to alkylate free cysteine residues.

    • Incubate in the dark at room temperature for 30 minutes.

  • Enzymatic Digestion:

    • Add trypsin to the protein solution at a 1:50 (trypsin:protein) mass ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptides using a C18 ZipTip or equivalent.

  • LC-MS/MS Analysis:

    • Inject the desalted peptides into the LC-MS/MS system.

    • Separate peptides using a C18 analytical column with a water/acetonitrile gradient.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS/MS fragmentation of the most abundant precursor ions.

  • Data Analysis:

    • Search the MS/MS data against a protein database containing the sequence of the target protein (HER2 or EGFR).

    • Use software (e.g., Mascot, MaxQuant) to identify peptides.

    • Specify a variable modification on cysteine residues corresponding to the mass of this compound (482.58 Da).

    • Identify the peptide containing the this compound modification and confirm the binding site by manual inspection of the MS/MS spectrum.

Data Presentation and Expected Results

Quantitative data should be summarized for clear interpretation.

Table 1: Expected Results from Intact Mass Analysis of HER2

SampleTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)
HER2 (Control)Calculated MW of HER2 constructDeconvoluted MassN/A
HER2 + this compoundMW of HER2 + 482.58Deconvoluted Mass~482.6

Note: The exact theoretical mass will depend on the specific recombinant protein construct used.

Table 2: Expected Results from Peptide Mapping of HER2 + this compound

ParameterResult
Identified Modified PeptideLLGICLTSTVQLVTQLMPYGCLLDHVR
Precursor m/z (Observed)m/z of the modified peptide
Modification+482.58 Da on Cysteine
Identified Binding SiteCys805

Based on published data for this compound binding to the recombinant human HER2 protein.[4]

Conclusion

Mass spectrometry is a powerful and essential technique for the detailed characterization of covalent inhibitors. The protocols outlined in this application note provide a robust framework for confirming the covalent binding of this compound to its target ERBB kinases and for precisely identifying the site of modification. This information is critical for understanding the drug's mechanism of action and for guiding the development of next-generation targeted cancer therapies.

References

Application Notes and Protocols for TAS2940 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS2940 is an orally bioavailable, irreversible pan-ERBB inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] Its potent activity against various EGFR and HER2 genetic aberrations, coupled with its ability to penetrate the blood-brain barrier, makes it a promising candidate for the treatment of a range of solid tumors, including those with brain metastases.[1][2][4][5] Preclinical studies have demonstrated significant antitumor efficacy of this compound as a monotherapy in both in vitro and in vivo models of cancers with HER2/EGFR mutations.[1][2][3][6] While clinical data on this compound in combination with other chemotherapy agents is still emerging, its mechanism of action provides a strong rationale for exploring such combinations to enhance therapeutic efficacy and overcome potential resistance mechanisms.

These application notes provide a summary of the preclinical data for this compound monotherapy and outline protocols for evaluating its synergistic potential with standard-of-care chemotherapy agents.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetCell LineIC50 (nM)Reference
Wild-type HER2-5.6[7][8]
HER2 V777L-2.1[7][8]
HER2 A775_G776insYVMA-1.0[7][8]
MCF10A_HER2MCF10A2.27
MCF10A_HER2/S310FMCF10A1.98
MCF10A_HER2/L755SMCF10A3.74
MCF10A_HER2/V777LMCF10A1.54
MCF10A_HER2/V842IMCF10A3.28
MCF10A_HER2/insYVMAMCF10A1.91
MCF10A_EGFRMCF10A9.38
MCF10A_EGFR (EGF+)MCF10A0.804
MCF10A_EGFR/V769_D770insASVMCF10A5.64
MCF10A_EGFR/D770_N771insSVDMCF10A2.98
Table 2: In Vivo Antitumor Efficacy of this compound Monotherapy in Xenograft Models
Xenograft ModelCancer TypeDosingOutcomeReference
NCI-N87Gastric Cancer (HER2 amp)20.0 or 25.0 mg/kg/day for 21 daysNotable tumor regression in an intracranial model[1]
MCF10A_HER2/insYVMA_vBreast CancerOrally once daily for 14 daysTumor growth inhibition[6]
NCI-H1975 EGFR D770_N771insSVDNSCLCOrally once daily for 14 daysTumor growth inhibition[6]
PDX35GlioblastomaOrally once daily for 11 daysTumor growth inhibition[6]

Signaling Pathways and Experimental Workflows

ERBB Signaling Pathway Inhibition by this compound

ERBB_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization HER3 HER3 HER2->HER3 Dimerization PI3K PI3K HER2->PI3K RAS RAS HER2->RAS Ligand Ligand (e.g., EGF) Ligand->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR This compound->HER2 Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., HER2+) Treatment Treat with this compound, Chemotherapy Agent, and Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot for Downstream Signaling and Apoptosis Markers Treatment->Western_Blot Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay method) Viability_Assay->Synergy_Analysis Xenograft_Model Establish Xenograft Tumor Model in Mice Dosing Administer this compound, Chemotherapy Agent, and Combination Xenograft_Model->Dosing Tumor_Measurement Monitor Tumor Volume and Body Weight Dosing->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: Tumor Weight, IHC, Western Blot Tumor_Measurement->Endpoint_Analysis

References

Troubleshooting & Optimization

Navigating TAS2940 Clinical Trials: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with TAS2940, a novel, brain-penetrable, irreversible pan-ERBB inhibitor. The following sections offer troubleshooting guidance and frequently asked questions regarding dose-limiting toxicities (DLTs) observed in clinical trials, based on currently available data.

Dose-Limiting Toxicities (DLTs) in this compound Clinical Trials

As of the latest available data, clinical investigations into this compound are in their initial phase. A first-in-human, open-label, multicenter Phase 1 study (NCT04982926) is currently underway to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this compound. This study is enrolling patients with advanced or metastatic solid tumors that are not amenable to approved or available therapies.[1][2]

The dose-escalation portion of this trial is designed to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).[2] According to a report from May 2023, no dose-limiting toxicities have been reported in patients with dose escalation up to 240 mg once daily (QD).[3] The study is ongoing, and further data on the safety profile and potential DLTs at higher doses are being collected.[3]

Table 1: Summary of Dose Escalation and DLT Status in the this compound-101 Trial
Parameter Information Reference
Clinical Trial ID NCT04982926[3]
Trial Phase Phase 1[3]
Patient Population Advanced solid tumors with HER2/EGFR aberrations[3]
Starting Dose 15 mg QD[3]
Planned Dose Levels 15, 30, 60, 120, 240, and 480 mg[3]
DLT Status (as of Jan 24, 2023) No DLTs reported up to 240 mg QD[3]

Experimental Protocols

The ongoing Phase 1 trial (NCT04982926) for this compound employs a Bayesian optimal interval design for its dose-escalation part.[3] The primary objectives are to determine the MTD in Part 1 and assess the anti-tumor activity in Part 2 (dose expansion).[3] Key aspects of the methodology include:

  • Patient Eligibility: Patients aged 18 years or older with measurable or non-measurable disease according to RECIST 1.1 or RANO criteria, an ECOG performance status of 0 or 1, and adequate organ function are eligible. Patients with non-stable brain metastases are excluded.[3]

  • Dose Escalation (Part 1): The trial initiated with a starting dose of 15 mg orally once daily, with planned escalations to 30, 60, 120, 240, and 480 mg.[3]

  • Dose Expansion (Part 2): Once the recommended Phase 2 dose is established, the study will enroll patients into specific cohorts:

    • Cohort A: Non-small cell lung cancer (NSCLC)

    • Cohort B: HER2+ breast cancer

    • Cohort C: Recurrent/refractory glioblastoma

    • Cohort D: Other solid tumors with EGFR/HER2 aberrations[2][3]

  • Safety and PK Assessment: The safety and pharmacokinetic profiles of this compound are assessed in both parts of the trial.[3]

Mandatory Visualizations

This compound Mechanism of Action: Inhibition of the ERBB Signaling Pathway

TAS2940_Mechanism_of_Action cluster_membrane Cell Membrane cluster_pathway Downstream Signaling cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits

Caption: this compound inhibits EGFR and HER2 signaling pathways.

Experimental Workflow for DLT Assessment in a Phase 1 Trial

DLT_Assessment_Workflow PatientScreening Patient Screening (Inclusion/Exclusion Criteria) DoseCohort1 Enroll Dose Cohort 1 (e.g., 15 mg) PatientScreening->DoseCohort1 TreatmentCycle1 Administer this compound (Cycle 1) DoseCohort1->TreatmentCycle1 DLT_Monitoring Monitor for Adverse Events (DLT Observation Period) TreatmentCycle1->DLT_Monitoring DLT_Evaluation DLT Evaluation by Safety Monitoring Committee DLT_Monitoring->DLT_Evaluation NoDLT No DLTs Observed DLT_Evaluation->NoDLT Safe DLT_Observed DLT(s) Observed DLT_Evaluation->DLT_Observed Toxic DoseEscalation Escalate to Next Dose Cohort (e.g., 30 mg) NoDLT->DoseEscalation MTD_Exceeded Maximum Tolerated Dose (MTD) Exceeded. Stop Escalation. DLT_Observed->MTD_Exceeded DoseEscalation->DoseCohort1 Enroll New Cohort RP2D_Determination Determine Recommended Phase 2 Dose (RP2D) DoseEscalation->RP2D_Determination If Highest Dose Level is Safe MTD_Exceeded->RP2D_Determination

Caption: Workflow for DLT assessment in a Phase 1 dose-escalation trial.

Troubleshooting and FAQs

Q1: A researcher in our lab is observing unexpected in vitro cytotoxicity at concentrations presumed to be safe based on early clinical data. What could be the cause?

A1: Several factors could contribute to this discrepancy:

  • Different biological systems: In vitro cell-based assays may not fully recapitulate the in vivo human environment. The pharmacokinetics and metabolism of this compound in a patient are significantly different from the conditions in a cell culture dish.

  • Cell line sensitivity: The specific cell line being used may have a higher sensitivity to pan-ERBB inhibition than the tumor types currently being studied in the clinical trial.

  • Off-target effects: While this compound is a selective pan-ERBB inhibitor, at high in vitro concentrations, off-target effects that are not clinically relevant at therapeutic doses might be observed.[4]

  • Experimental conditions: Variations in experimental protocols, such as incubation time, serum concentration, and cell density, can influence cytotoxicity results.

Q2: We are designing a preclinical study for a combination therapy with this compound. What potential toxicities should we be vigilant for?

A2: While clinical DLTs for this compound are not yet established, based on its mechanism as a pan-ERBB inhibitor, you should monitor for toxicities commonly associated with this class of drugs. These may include:

  • Dermatological toxicities: Rash, acneiform dermatitis, and dry skin are common with EGFR inhibitors.

  • Gastrointestinal toxicities: Diarrhea, nausea, and vomiting are frequently observed.

  • Constitutional symptoms: Fatigue and anorexia can occur.

  • Cardiotoxicity: Although less common with small molecule inhibitors than with monoclonal antibodies, monitoring cardiac function is prudent, especially in combination studies.

It is also crucial to consider the toxicity profile of the combination agent and monitor for any overlapping or synergistic toxicities.

Q3: Where can I find the most up-to-date information on the safety profile and DLTs of this compound?

A3: The most reliable sources for emerging data on this compound will be:

  • Official Clinical Trial Registries: The clinical trial listing for NCT04982926 on platforms like ClinicalTrials.gov will be updated with study progress and publications.[1]

  • Peer-Reviewed Publications: As data from the Phase 1 trial matures, it will be published in scientific journals.

  • Scientific Meeting Abstracts and Presentations: Updates are often presented at major oncology conferences such as ASCO, ESMO, and AACR.[3]

  • Company Press Releases and Investor Communications: The sponsoring pharmaceutical company, Taiho Pharmaceutical Co., Ltd., may release updates on the clinical development of this compound.

Q4: What is the mechanism of action of this compound?

A4: this compound is an orally bioavailable, small molecule inhibitor that targets and binds to epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[5] It is an irreversible pan-ERBB inhibitor, meaning it forms a covalent bond with the receptor, leading to sustained inhibition of downstream signaling pathways involved in tumor cell proliferation, survival, and angiogenesis.[4][6] this compound has demonstrated potency against various HER2 and EGFR mutations, including exon 20 insertions.[4][7] Preclinical studies have also shown that it can penetrate the brain, suggesting potential efficacy against brain tumors and metastases.[7]

References

Technical Support Center: Overcoming Resistance to TAS2940 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with TAS2940, a potent, irreversible pan-ERBB inhibitor targeting EGFR and HER2. The information provided is intended for researchers, scientists, and drug development professionals to navigate and troubleshoot potential resistance mechanisms during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound, particularly when investigating or encountering resistance.

Problem 1: Decreased sensitivity to this compound in your cell line over time.

Possible Cause 1: Development of acquired resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response experiment (e.g., MTT or CellTiter-Glo assay) to compare the IC50 value of this compound in the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.

    • Investigate Bypass Pathway Activation:

      • Western Blot Analysis: Probe for increased phosphorylation of key downstream signaling molecules such as Akt (p-Akt), ERK (p-ERK), and MET (p-MET). Activation of these pathways can compensate for EGFR/HER2 inhibition.

      • Immunoprecipitation: Investigate potential increased interaction between HER2/HER3 or other receptor tyrosine kinases.

    • Assess for Target Alterations: While less common for irreversible inhibitors, consider sequencing the EGFR and HER2 genes in your resistant cells to check for secondary mutations that may alter drug binding.

Possible Cause 2: Cell line heterogeneity and clonal selection.

  • Troubleshooting Steps:

    • Single-Cell Cloning: Isolate single clones from the resistant population and characterize their individual sensitivity to this compound. This can help determine if a sub-population of resistant cells has overgrown the culture.

    • Maintain Low Passage Numbers: Whenever possible, use early passage cells for your experiments to minimize the effects of genetic drift and selection pressure in culture.

Problem 2: Inconsistent results in cell viability assays.

Possible Cause 1: Technical variability in the assay.

  • Troubleshooting Steps:

    • Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your cell line to determine the optimal seeding density that ensures cells are in the logarithmic growth phase at the time of drug treatment and at the end of the assay.

    • Ensure Proper Drug Solubilization: this compound is typically dissolved in DMSO. Ensure the stock solution is fully dissolved and that the final DMSO concentration in your culture medium is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Plate Uniformity: Be mindful of the "edge effect" in 96-well plates. To minimize this, avoid using the outer wells or fill them with sterile PBS or media without cells.

Possible Cause 2: Biological variability.

  • Troubleshooting Steps:

    • Monitor Cell Health: Regularly check your cells for any signs of stress or contamination.

    • Standardize Experimental Conditions: Use the same batch of reagents, media, and serum for a set of experiments to minimize variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, irreversible, and brain-penetrable small molecule inhibitor of the ERBB family of receptor tyrosine kinases.[1][2][3] It specifically targets and inhibits both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), including various mutations such as HER2/EGFR exon 20 insertions.[4][5][6][7] By irreversibly binding to these receptors, this compound blocks downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[2]

Q2: What are the potential mechanisms of acquired resistance to this compound?

A2: While specific resistance mechanisms to this compound are still under investigation, based on data from other pan-ERBB inhibitors, potential mechanisms include:

  • Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the inhibition of EGFR and HER2. Key bypass pathways include:

    • PI3K/Akt/mTOR Pathway: Activation of this pathway downstream of EGFR/HER2 can promote cell survival and proliferation.[4][8][9]

    • MET Amplification and Activation: Increased signaling through the MET receptor tyrosine kinase has been shown to confer resistance to HER2 inhibitors.[10][11][12][13][14]

  • Upregulation of Other ERBB Family Members: Increased expression or activation of other ERBB family members, such as HER3 or HER4, can lead to heterodimerization and reactivation of downstream signaling.[2][15][16]

  • Target Alterations: Although less likely with irreversible inhibitors, secondary mutations in the kinase domain of EGFR or HER2 could potentially alter the binding of this compound. For example, the T790M mutation in EGFR is a known resistance mechanism to first and second-generation EGFR TKIs.[10][17]

Q3: How can I generate a this compound-resistant cell line for my experiments?

A3: A standard method for generating acquired drug resistance in vitro is through continuous exposure to the drug with stepwise dose escalation.[5][18][19]

  • Experimental Workflow for Generating Resistant Cell Lines:

G cluster_0 Phase 1: Initial Exposure cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Characterization start Parental Cell Line ic50 Determine IC50 of this compound start->ic50 treat_low Treat with low concentration of this compound (e.g., IC20-IC30) ic50->treat_low culture Culture cells until they recover and resume proliferation treat_low->culture increase_dose Gradually increase this compound concentration culture->increase_dose repeat Repeat culture and dose increase cycles increase_dose->repeat repeat->culture stabilize Maintain cells in a high concentration of this compound repeat->stabilize confirm Confirm resistance by re-evaluating IC50 stabilize->confirm analyze Characterize resistant phenotype (e.g., Western Blot, sequencing) confirm->analyze

Figure 1. Workflow for generating this compound-resistant cell lines.

Q4: What are some potential strategies to overcome this compound resistance?

A4: Based on the likely mechanisms of resistance, several strategies can be explored:

  • Combination Therapy: This is a promising approach to target both the primary driver and the resistance pathway.[1][6][8][20]

    • With a MET Inhibitor: If MET amplification or activation is detected, combining this compound with a MET inhibitor (e.g., crizotinib, capmatinib) could restore sensitivity.[10][11][12]

    • With a PI3K/Akt/mTOR Pathway Inhibitor: If the PI3K/Akt pathway is activated, co-treatment with a PI3K inhibitor (e.g., alpelisib, idelalisib) or an mTOR inhibitor (e.g., everolimus) may be effective.[4][9][21][22]

  • Targeting Downstream Effectors: If specific downstream molecules are identified as key drivers of resistance, targeting them directly could be a viable strategy.

Q5: How do I investigate the activation of bypass signaling pathways?

A5: Western blotting is a key technique to assess the phosphorylation status of proteins in signaling pathways.

  • Signaling Pathway Diagram for Potential Resistance:

G cluster_0 Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS MET MET MET->PI3K This compound This compound This compound->EGFR This compound->HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2. Simplified ERBB signaling and potential bypass pathway activation.

Data Presentation

The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines. This data can serve as a baseline for your experiments.

Table 1: 50% Growth Inhibitory Concentration (GI50) of this compound and Other HER2/EGFR Inhibitors [7]

Cell LineGenetic AlterationThis compound GI50 (nmol/L)Lapatinib GI50 (nmol/L)Neratinib GI50 (nmol/L)Poziotinib GI50 (nmol/L)Tucatinib GI50 (nmol/L)
BT-474HER2 amplification2.05 ± 0.4812.1 ± 7.31.03 ± 0.690.508 ± 0.2678.88 ± 8.19
NCI-N87HER2 amplification0.891 ± 0.31216.7 ± 10.00.946 ± 0.7710.345 ± 0.15912.2 ± 8.6
MCF10A_HER2/insYVMAHER2 mutation23.3 ± 1.4>100084.3 ± 9.08.27 ± 0.93>1000
NCI-H1781HER2 mutation5.85 ± 2.83576 ± 28215.4 ± 5.92.47 ± 1.35229 ± 149
A-431EGFR amplification8.64 ± 1.07424 ± 2935.8 ± 9.70.695 ± 0.174>1000
HCC827EGFR mutation2.13 ± 0.61679 ± 211292 ± 1872.17 ± 0.75>1000
NCI-H1975EGFR mutation (L858R, T790M)37.50 ± 20.40>1000236 ± 14714.2 ± 7.5>1000

Table 2: 50% Inhibitory Concentration (IC50) of this compound against HER2 and EGFR Kinase Activity [7][10]

TargetIC50 (nM)
HER2 (wild-type)5.6
HER2 V777L2.1
HER2 A775_G776insYVMA1.0
MCF10A_HER22.27
MCF10A_HER2/S310F1.98
MCF10A_HER2/L755S3.74
MCF10A_EGFR9.38
MCF10A_EGFR (EGF+)0.804
MCF10A_EGFR/V769_D770insASV5.64
MCF10A_EGFR/D770_N771insSVD2.98

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[3][18][23]

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-p-HER2, anti-p-Akt, anti-p-MET, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from treated and untreated cells.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.[5][24][25][26]

  • For quantitative analysis, use densitometry software to measure band intensity and normalize to a loading control (e.g., β-actin or GAPDH).[1][3][4][6]

Co-Immunoprecipitation (Co-IP)

This protocol is for investigating protein-protein interactions.

Materials:

  • Cell lysates

  • Co-IP buffer

  • Primary antibody for the "bait" protein

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Procedure:

  • Prepare cell lysates using a non-denaturing lysis buffer to preserve protein interactions.

  • Pre-clear the lysate by incubating with beads to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the primary antibody against your "bait" protein for several hours to overnight at 4°C.

  • Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads using an elution buffer.

  • Analyze the eluted proteins by Western blotting, probing for the "prey" protein.[7]

References

Technical Support Center: Optimizing TAS2940 Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing TAS2940 delivery in preclinical studies, particularly for central nervous system (CNS) applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, irreversible pan-ERBB inhibitor.[1][2] It targets and inhibits both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are key drivers in the proliferation and survival of various cancer cells.[3][4] Its ability to penetrate the blood-brain barrier (BBB) makes it a promising candidate for treating primary and metastatic brain tumors harboring HER2 or EGFR aberrations.[1][5][6]

Q2: What makes this compound a good candidate for treating brain tumors?

A2: this compound was specifically designed for improved brain penetrability compared to other ERBB inhibitors.[5][7] Preclinical studies have demonstrated its efficacy in intracranial xenograft models, where it has been shown to inhibit tumor growth and improve survival in mice with HER2-amplified and EGFR-mutated brain tumors.[1][6][8]

Q3: What are the known downstream effects of this compound on cell signaling?

A3: this compound has been shown to inhibit the phosphorylation of HER2, HER3, and their downstream signaling proteins, including AKT and ERK.[2][9][10] This disruption of the ERBB signaling pathway ultimately leads to the induction of apoptosis, as evidenced by increased levels of BIM and cleaved PARP.[2][9][10]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during in vivo experiments with this compound.

Low Brain Penetration of this compound

Problem: Sub-optimal concentrations of this compound are detected in the brain tissue following oral administration.

Potential Cause Troubleshooting Steps
Poor Oral Bioavailability - Ensure the formulation is homogenous and the correct vehicle is used (e.g., 0.5% w/v HPMC solution).[11] - Verify the accuracy of the oral gavage technique to ensure the full dose is administered.[12] - Consider alternative administration routes for initial studies if oral absorption is a persistent issue.[13]
P-glycoprotein (P-gp) Efflux - Although this compound is designed for brain penetration, high P-gp expression at the BBB can limit uptake.[14] - Co-administration with a P-gp inhibitor (e.g., elacridar) can be explored in preclinical models to assess the impact of efflux.[15]
High Plasma Protein Binding - Determine the unbound fraction of this compound in plasma. Only the unbound drug can cross the BBB.[2][6] - Assess the unbound brain-to-plasma concentration ratio (Kp,uu) to understand the true extent of brain penetration.[15]
Metabolism - Investigate potential rapid metabolism of this compound in the liver or at the BBB.[16]
High Variability in Tumor Response in Intracranial Xenograft Models

Problem: Inconsistent tumor growth or response to this compound treatment is observed across animals in the same experimental group.

Potential Cause Troubleshooting Steps
Inconsistent Tumor Cell Implantation - Ensure precise and consistent stereotactic injection of tumor cells into the same brain region for all animals.[6][11][17] - Verify the viability and number of cells being injected.
Variable Drug Exposure - Monitor plasma concentrations of this compound to ensure consistent exposure across animals.[11] - Ensure consistent timing and volume of oral gavage.
Bioluminescence Imaging Artifacts - Administer a consistent dose of luciferin (B1168401) and image at the same time point post-injection for all animals.[18][19][20] - Shave the head of the mice to reduce signal inhibition by black fur.[20]
Animal Health - Monitor animals for signs of distress or toxicity that could affect tumor growth and drug metabolism.
Adverse Effects and Toxicity in Mice

Problem: Animals exhibit signs of toxicity after this compound administration.

Potential Signs of Toxicity Troubleshooting/Monitoring Steps
Gastrointestinal Issues (e.g., diarrhea) - Common with pan-ERBB inhibitors.[21] Monitor for changes in stool consistency and animal weight. - Ensure adequate hydration. Consider dose reduction if severe.
Dermatological Issues (e.g., skin rash) - Another common side effect of ERBB inhibitors.[21] Monitor the skin for any abnormalities.
Cardiotoxicity - While not specifically reported for this compound in the provided results, other ErbB2 inhibitors have shown cardiotoxic effects.[4][22][23][24][25] - For long-term studies, consider monitoring cardiac function.
General Health - Monitor body weight, food and water intake, and general behavior (e.g., lethargy, ruffled fur).[26]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target IC50 (nM)
Wild-type HER25.6[2][9][10]
HER2 V777L2.1[2][9][10]
HER2 A775_G776insYVMA1.0[2][9][10]
MCF10A_HER22.27[9]
MCF10A_HER2/S310F1.98[9]
MCF10A_HER2/L755S3.74[9]
MCF10A_EGFR9.38[9]
MCF10A_EGFR/D770_N771insSVD2.98[9]

Table 2: Pharmacokinetic Parameters of this compound in Mice (Single Oral Dose) [11]

Dose (mg/kg) Cmax (ng/mL) AUClast (ng*h/mL) T1/2 (h)
6.360110600.69
12.5158032101.05
25.0371097802.20

Table 3: Brain Penetrability of this compound and Other HER Inhibitors [15]

Compound Average Kp,uu,brain
Lapatinib~0.1
Neratinib~0.1
Tucatinib~0.1
Poziotinib~0.1
This compound (25.0 mg/kg) ~0.25
Osimertinib0.4

Experimental Protocols

Protocol 1: Intracranial Xenograft Model Establishment

This protocol outlines the procedure for establishing an orthotopic brain tumor model in mice.

  • Cell Preparation: Culture human brain tumor cells (e.g., NCI-N87-luc, NCI-H1975_EGFR_ex20insSVD-luc) and harvest them during the logarithmic growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel.[11]

  • Animal Anesthesia: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).[5][6][17]

  • Surgical Preparation: Secure the anesthetized mouse in a stereotaxic frame. Shave the fur on the scalp and sterilize the area with an antiseptic solution.[6][11][17]

  • Craniotomy: Make a small incision in the scalp to expose the skull. Use a micro-drill to create a small burr hole at the desired stereotactic coordinates.[11]

  • Cell Injection: Using a Hamilton syringe, slowly inject the tumor cell suspension into the brain parenchyma at the predetermined depth.[5][6][17]

  • Closure: Slowly withdraw the needle and seal the burr hole with bone wax. Suture the scalp incision.

  • Post-operative Care: Administer analgesics and monitor the animal for recovery.

Protocol 2: Bioluminescence Imaging for Tumor Growth Monitoring

This protocol describes how to monitor intracranial tumor growth using bioluminescence imaging (BLI).

  • Substrate Injection: Administer D-luciferin (e.g., 150 mg/kg) to the tumor-bearing mouse via intraperitoneal injection.[18][19][20]

  • Anesthesia: Anesthetize the mouse with isoflurane.

  • Imaging: Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS). Acquire bioluminescent images at a consistent time point after luciferin injection (e.g., 10-15 minutes).[18][19][20]

  • Image Analysis: Use imaging software to quantify the bioluminescent signal (photon flux) from the region of interest (ROI) corresponding to the head.[20]

Protocol 3: Western Blot Analysis of ERBB Pathway Phosphorylation

This protocol details the steps for assessing the phosphorylation status of key proteins in the ERBB signaling pathway in tumor tissue.

  • Tissue Lysis: Excise the tumor tissue and homogenize it in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[27][28]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[27][28]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[27][28]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[27][28]

    • Incubate the membrane with primary antibodies against phospho-HER2, phospho-AKT, phospho-ERK, and total protein counterparts overnight at 4°C.[15][29][30]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27][28]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[27]

Visualizations

ERBB_Signaling_Pathway Ligand Ligand (e.g., EGF, NRG) EGFR EGFR (ERBB1) Ligand->EGFR binds HER3 HER3 (ERBB3) Ligand->HER3 binds Dimerization Homo/Hetero- dimerization EGFR->Dimerization HER2 HER2 (ERBB2) HER2->Dimerization HER3->Dimerization This compound This compound Autophosphorylation Autophosphorylation This compound->Autophosphorylation inhibits Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow start Start cell_culture 1. Culture Brain Tumor Cells start->cell_culture implantation 2. Intracranial Xenograft Implantation cell_culture->implantation treatment 3. This compound Oral Administration implantation->treatment monitoring 4. Monitor Tumor Growth (Bioluminescence Imaging) treatment->monitoring endpoint 5. Endpoint Analysis (e.g., Western Blot) monitoring->endpoint data_analysis 6. Data Analysis endpoint->data_analysis end End data_analysis->end Troubleshooting_Logic issue Issue Encountered (e.g., Low Brain Penetration) formulation Check Formulation & Administration Technique issue->formulation Potential Cause efflux Assess P-gp Efflux issue->efflux Potential Cause binding Measure Unbound Drug Concentration issue->binding Potential Cause metabolism Investigate Metabolism issue->metabolism Potential Cause resolution Resolution formulation->resolution efflux->resolution binding->resolution metabolism->resolution

References

Patient selection criteria for TAS2940 clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials for TAS2940.

Frequently Asked Questions (FAQs)

Q1: A patient with a history of brain metastases is being considered for a this compound trial. Are they eligible?

A1: Eligibility depends on the stability of the brain metastases. Patients with non-stable brain metastases are explicitly excluded from the trial.[1][2][3] It is crucial to confirm the stability of any central nervous system lesions prior to enrollment.

Q2: What specific tumor types are being investigated in the dose expansion cohorts of the this compound trials?

A2: The dose expansion phase of the this compound-101 trial is enrolling patients into specific cohorts based on their cancer type. These cohorts include:

  • Cohort A: Non-small cell lung cancer (NSCLC)[1]

  • Cohort B: HER2 positive breast cancer[1]

  • Cohort C: Recurrent or refractory glioblastoma[1]

  • Cohort D: Other solid tumors with documented EGFR or HER2 aberrations[1]

Q3: A potential participant has an ECOG performance status of 2. Can they be enrolled in the trial?

A3: No, the current eligibility criteria for the this compound trials require patients to have an Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1.[1][2][3] Patients with an ECOG status of 2 or higher are not eligible.

Q4: Are there specific molecular eligibility criteria for the dose escalation phase of the trial?

A4: Yes, for the dose escalation part of the study, patients must have a solid tumor with a known EGFR and/or HER2 aberration.[1][3] This needs to be histologically confirmed.

Q5: Can a patient who has recently completed another cancer treatment be immediately enrolled in a this compound trial?

A5: Patients must have recovered from prior cancer treatments to be eligible.[1][3] The specific washout period required between the end of a previous treatment and enrollment in the this compound trial should be detailed in the full study protocol.

Troubleshooting Guides

Issue: Uncertainty about what constitutes "adequate organ function" for patient eligibility.

Solution: While the specific laboratory value ranges for the this compound trial are detailed in the full clinical trial protocol, the following table provides representative values for adequate organ function based on common practice in similar oncology trials. These are for informational purposes and should be cross-referenced with the official study documentation.

Data Presentation: Quantitative Patient Selection Criteria

ParameterRequired Value
ECOG Performance Status 0-1
Hematological Function
Absolute Neutrophil Count (ANC)≥ 1.5 x 10⁹/L
Platelets≥ 100 x 10⁹/L
Hemoglobin≥ 9.0 g/dL
Hepatic Function
Total Bilirubin≤ 1.5 x Upper Limit of Normal (ULN)
Aspartate Aminotransferase (AST)≤ 2.5 x ULN (≤ 5 x ULN if liver metastases are present)
Alanine Aminotransferase (ALT)≤ 2.5 x ULN (≤ 5 x ULN if liver metastases are present)
Renal Function
Creatinine Clearance≥ 60 mL/min (calculated using a standard formula such as Cockcroft-Gault)

Note: These values are illustrative and the definitive criteria are in the specific trial protocol.

Experimental Protocols

Response Evaluation Criteria in Solid Tumors (RECIST 1.1)

RECIST 1.1 is a standardized method for measuring the response of solid tumors to treatment.

Methodology:

  • Baseline Assessment:

    • Identify and measure target lesions (up to 5 total, with a maximum of 2 per organ).

    • Target lesions must have a longest diameter of ≥10 mm (or ≥15 mm for the short axis of lymph nodes).

    • Record the sum of the longest diameters (SLD) of all target lesions.

    • Identify and document non-target lesions.

  • Follow-up Assessments:

    • Remeasure the SLD of target lesions at specified intervals.

    • Assess non-target lesions qualitatively.

    • Monitor for new lesions.

  • Response Categories:

    • Complete Response (CR): Disappearance of all target lesions and any pathological lymph nodes must have a short axis of <10 mm.

    • Partial Response (PR): At least a 30% decrease in the SLD of target lesions compared to baseline.

    • Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the smallest sum recorded, with an absolute increase of at least 5 mm, or the appearance of new lesions.

    • Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

Response Assessment in Neuro-Oncology (RANO) Criteria

The RANO criteria are used to assess the response of high-grade gliomas to treatment.

Methodology:

  • Baseline Assessment:

    • Perform a baseline MRI of the brain.

    • Measure the product of the two largest perpendicular diameters of the contrast-enhancing tumor.

  • Follow-up Assessments:

    • Repeat MRI scans at predefined intervals.

    • Compare tumor measurements to baseline.

    • Assess T2/FLAIR signal abnormalities.

    • Evaluate the patient's clinical status and corticosteroid dose.

  • Response Categories:

    • Complete Response (CR): Disappearance of all contrast-enhancing tumor, patient is off corticosteroids, and is clinically stable or improved.

    • Partial Response (PR): ≥50% decrease in the sum of the products of perpendicular diameters of enhancing tumor, on a stable or reduced corticosteroid dose, and clinically stable or improved.

    • Progressive Disease (PD): ≥25% increase in the sum of the products of perpendicular diameters of enhancing tumor, any new lesion, or significant clinical deterioration not attributable to other causes.

    • Stable Disease (SD): Does not meet the criteria for CR, PR, or PD.

Mandatory Visualization

PatientSelectionWorkflow cluster_inclusion Inclusion Criteria cluster_exclusion Exclusion Criteria cluster_enrollment Enrollment Decision start Patient with Locally Advanced or Metastatic Solid Tumor histology Histologically Confirmed Solid Cancer start->histology brain_mets Non-stable Brain Metastases cardiovascular Significant Cardiovascular Disorder recovery Not Recovered from Prior Cancer Treatment serious_illness Serious Illness or Medical Condition standard_tx Standard Treatment Options Exhausted histology->standard_tx organ_function Adequate Organ Function standard_tx->organ_function ecog ECOG PS 0-1 organ_function->ecog tumor_aberration EGFR and/or HER2 Aberration ecog->tumor_aberration eligible Eligible for this compound Trial tumor_aberration->eligible All Inclusion Met ineligible Ineligible for this compound Trial brain_mets->ineligible cardiovascular->ineligible recovery->ineligible serious_illness->ineligible

Patient selection workflow for this compound clinical trials.

EGFR_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis This compound This compound (pan-ERBB Inhibitor) This compound->Dimerization Inhibits

Simplified EGFR/HER2 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Managing Adverse Events of TAS2940

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: TAS2940 is an investigational agent, and its safety profile in humans is still under evaluation. This document is intended for researchers, scientists, and drug development professionals and is based on the anticipated adverse event profile of this compound, a pan-ERBB inhibitor targeting EGFR and HER2. The information provided is derived from the known adverse events of other tyrosine kinase inhibitors (TKIs) in this class. Always refer to the most current clinical trial protocol and investigator's brochure for this compound for definitive guidance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, small molecule inhibitor that targets and binds to the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] By inhibiting these receptor tyrosine kinases, this compound has the potential to block the signaling pathways that promote tumor cell proliferation and vascularization, leading to tumor growth inhibition.[1]

Q2: What are the expected common adverse events with this compound?

A2: Based on its mechanism of action as an EGFR and HER2 inhibitor, the most anticipated adverse events are similar to those of other tyrosine kinase inhibitors in this class. These commonly include dermatologic toxicities such as papulopustular (acneiform) rash and dry skin, gastrointestinal issues like diarrhea and nausea, and general side effects such as fatigue.[2][3][4]

Q3: How should patients be monitored for potential adverse events during a clinical trial with this compound?

A3: Patients should be closely monitored, especially during the initial weeks of treatment.[5] Regular monitoring should include a full blood count, liver function tests, and assessment of electrolytes.[5] Physical examinations should focus on dermatologic changes, and patients should be educated to report any new or worsening symptoms, particularly rash and diarrhea, to the clinical trial team promptly.

Q4: Are there any proactive measures that can be taken to mitigate expected adverse events?

A4: Yes, for anticipated dermatologic toxicities, prophylactic measures can be beneficial. This includes advising patients to use moisturizers and sunscreens, and to avoid alcohol-based skin products.[2][6] For diarrhea, patient education on dietary modifications and the early use of anti-diarrheal medication like loperamide (B1203769) is crucial.[1][7]

Q5: What is the general approach to managing adverse events that do occur?

A5: The management of adverse events typically depends on their severity (grade). For mild to moderate (Grade 1-2) events, symptomatic treatment is often sufficient without interrupting the study drug. For severe (Grade 3 or higher) events, temporary dose interruption or dose reduction of this compound may be necessary until the adverse event resolves or improves to a lower grade.[5]

Troubleshooting Guides for Common Adverse Events

This section provides a structured approach to managing anticipated adverse events based on their grade, as defined by the Common Terminology Criteria for Adverse Events (CTCAE).

Management of EGFR/HER2 Inhibitor-Induced Rash

A papulopustular or "acneiform" rash is a very common side effect of EGFR inhibitors, typically appearing within the first two weeks of treatment.[3]

Table 1: Management of Rash by Grade

GradeClinical PresentationManagement Strategy
Grade 1 Few scattered papules or pustules covering <10% of body surface area (BSA).- Continue this compound at the current dose.- Initiate topical hydrocortisone (B1673445) 1% cream.- Advise patient on general skin care: use of moisturizers, sunscreen, and avoidance of skin irritants.[6][8]
Grade 2 Moderate papules or pustules covering 10-30% of BSA, with or without pruritus or tenderness.- Continue this compound at the current dose.- Add a topical antibiotic (e.g., clindamycin (B1669177) 1%).- Consider a short course of oral doxycycline (B596269) or minocycline (B592863) for their anti-inflammatory properties.[8]
Grade 3 Severe, confluent papules or pustules covering >30% of BSA, with significant pruritus or tenderness; may interfere with daily activities.- Hold this compound treatment.- Initiate systemic corticosteroids (e.g., prednisone).- Continue and intensify topical and oral antibiotic therapies.- Resume this compound at a reduced dose once the rash improves to Grade 1 or 2.[9]
Grade 4 Life-threatening consequences; urgent intervention indicated.- Permanently discontinue this compound.- Provide intensive supportive care, which may include hospitalization.
Management of TKI-Induced Diarrhea

Diarrhea is another frequent adverse event associated with EGFR and HER2 inhibitors.[2][4] Prompt management is key to preventing dehydration and electrolyte imbalances.[7]

Table 2: Management of Diarrhea by Grade

GradeClinical PresentationManagement Strategy
Grade 1 Increase of <4 stools per day over baseline.- Continue this compound at the current dose.- Advise dietary modifications: avoid greasy, spicy, and high-fiber foods.[1]- Encourage increased fluid intake.- Initiate loperamide as needed.
Grade 2 Increase of 4-6 stools per day over baseline.- Continue this compound at the current dose.- Start scheduled loperamide.- Monitor for dehydration and electrolyte abnormalities.- Reinforce dietary modifications.
Grade 3 Increase of ≥7 stools per day over baseline; incontinence; hospitalization indicated.- Hold this compound treatment.- Administer intravenous fluids and electrolytes as needed.- Consider octreotide (B344500) if diarrhea is refractory to loperamide.- Resume this compound at a reduced dose once diarrhea improves to Grade 1 or 2.
Grade 4 Life-threatening consequences; urgent intervention indicated.- Permanently discontinue this compound.- Provide intensive supportive care and hospitalization.

Experimental Protocols

Patient Monitoring Protocol
  • Baseline Assessment (Pre-treatment):

    • Complete physical examination, including dermatological assessment.

    • ECOG performance status.

    • Complete Blood Count (CBC) with differential.

    • Comprehensive metabolic panel (including liver function tests and electrolytes).

    • Electrocardiogram (ECG).

  • During Treatment:

    • Weekly for the first 4 weeks, then every 2-4 weeks:

      • Assessment for adverse events, with specific questioning about skin changes and bowel habits.

      • Grading of any reported adverse events using CTCAE.

      • Physical examination.

    • Every 2 weeks for the first 8 weeks, then every 4 weeks:

      • CBC with differential.

      • Comprehensive metabolic panel.

    • As clinically indicated:

      • ECG.

      • Further diagnostic imaging or laboratory tests to evaluate specific symptoms.

Visualizations

Signaling Pathways

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pathway1 RAS-RAF-MEK-ERK Pathway cluster_pathway2 PI3K-AKT-mTOR Pathway cluster_output Cellular Response EGFR EGFR HER2 HER2 EGFR->HER2 Dimerization RAS RAS EGFR->RAS Activates PI3K PI3K HER2->PI3K Activates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis This compound This compound This compound->EGFR This compound->HER2

Caption: EGFR/HER2 signaling pathways and the inhibitory action of this compound.

Experimental Workflow

Patient_Monitoring_Workflow start Patient Enrollment (Baseline Assessment) treatment Initiate this compound Treatment start->treatment monitoring Regular Monitoring (Weekly/Bi-weekly) treatment->monitoring ae_check Adverse Event (AE) Occurs? monitoring->ae_check no_ae Continue Treatment & Monitoring ae_check->no_ae No grade_ae Grade AE Severity (CTCAE) ae_check->grade_ae Yes no_ae->monitoring manage_ae Implement Management Strategy (per grade) grade_ae->manage_ae dose_mod Dose Modification Needed? manage_ae->dose_mod dose_mod->no_ae No hold_dose Hold/Reduce Dose dose_mod->hold_dose Yes continue_mod Continue with Modified Dose hold_dose->continue_mod continue_mod->monitoring

Caption: General workflow for patient monitoring and adverse event management.

Logical Relationships

Rash_Management_Decision_Tree cluster_grade1 Grade 1 cluster_grade2 Grade 2 cluster_grade3 Grade 3 start Patient presents with rash grade Assess and Grade (CTCAE) start->grade g1_action Continue this compound + Topical Steroids grade->g1_action Grade 1 g2_action Continue this compound + Topical Steroids/Antibiotics + Oral Antibiotics grade->g2_action Grade 2 g3_action Hold this compound + Systemic Steroids + Intensive Local Care grade->g3_action Grade 3 g3_resume Resume at Reduced Dose g3_action->g3_resume Once rash improves to ≤G1

Caption: Decision tree for the management of EGFR/HER2 inhibitor-induced rash.

References

Improving the therapeutic index of TAS2940

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TAS2940. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and understanding the nuances of working with this novel pan-ERBB inhibitor. Below you will find troubleshooting guides and frequently asked questions to enhance the therapeutic index of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally bioavailable, brain-penetrable, and irreversible small molecule inhibitor of the ERBB family of receptor tyrosine kinases, specifically targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2)[1][2]. By binding to and inhibiting these receptors, this compound can block downstream signaling pathways that are crucial for tumor cell proliferation and survival[2][3]. Preclinical studies have shown that this compound is effective against cancers with various HER2 and EGFR aberrations, including amplifications and exon 20 insertions[3][4]. Its ability to cross the blood-brain barrier makes it a promising candidate for treating brain tumors and metastases[3][5].

Q2: What are the known on-target and potential off-target toxicities of this compound?

As of early 2023, a Phase 1 clinical trial (NCT04982926) for this compound is in the dose-escalation phase. No dose-limiting toxicities have been reported in patients receiving doses up to 240 mg once daily[6][7]. However, based on the mechanism of action and the toxicity profiles of other pan-ERBB inhibitors, potential on-target toxicities could include dermatological and gastrointestinal side effects, as EGFR is expressed in the skin and gut. While this compound has shown high selectivity for the HER family of kinases in preclinical studies, monitoring for off-target effects observed with other kinase inhibitors, such as mucocutaneous/gastrointestinal toxicities, is advisable[5].

Q3: How can I improve the therapeutic index of this compound in my preclinical models?

Improving the therapeutic index involves maximizing the anti-tumor efficacy while minimizing toxicity. Based on general strategies for kinase inhibitors, here are some approaches you can consider:

  • Combination Therapy: Combining this compound with other anti-cancer agents could lead to synergistic effects, potentially allowing for lower, less toxic doses of this compound.

  • Intermittent Dosing Schedules: Investigating different dosing schedules, such as intermittent dosing, may help mitigate potential toxicities while maintaining anti-tumor activity.

  • Biomarker-Driven Patient Selection: In clinical settings, selecting patients with tumors harboring specific EGFR or HER2 aberrations is crucial for maximizing efficacy.

Troubleshooting Guides

Problem: Suboptimal anti-tumor activity in my in vivo xenograft model.

Possible Cause Troubleshooting Suggestion
Inadequate Drug Exposure Verify the formulation and administration route. For oral gavage in mice, ensure complete suspension of this compound.
Tumor Model Resistance Characterize the EGFR and HER2 status of your cell line or patient-derived xenograft (PDX) model. This compound is most effective in models with HER2/EGFR aberrations.
Suboptimal Dosing Regimen Titrate the dose of this compound to determine the optimal concentration for your specific model. Consider continuous versus intermittent dosing schedules.

Problem: Observed toxicity in my animal model (e.g., weight loss, skin rash).

Possible Cause Troubleshooting Suggestion
On-Target Toxicity Reduce the dose of this compound or switch to an intermittent dosing schedule. Provide supportive care as needed.
Off-Target Effects Although this compound is highly selective, consider the possibility of off-target kinase inhibition. Analyze affected tissues to understand the underlying mechanism.
Vehicle-Related Toxicity Run a control group with the vehicle alone to rule out any toxicity associated with the formulation.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target IC50 (nM)
Wild-type HER25.6[2][8]
HER2 V777L2.1[2][8]
HER2 A775_G776insYVMA1.0[2][8]

Table 2: Preclinical In Vivo Efficacy of this compound

Xenograft Model Aberration Treatment Outcome
NCI-N87HER2 amplificationThis compound (3.1-25 mg/kg, p.o., daily)Inhibition of tumor growth[2]
MCF10A_HER2/insYVMA_vHER2 exon 20 insertionThis compound (3.1-25 mg/kg, p.o., daily)Inhibition of tumor growth[2]
NCI-H1975 EGFR D770_N771insSVDEGFR exon 20 insertionThis compound (3.1-25 mg/kg, p.o., daily)Inhibition of tumor growth[2]
PDX35EGFR vIII mutationThis compound (p.o., daily)Inhibition of tumor growth[2]
NCI-N87 (intracranial)HER2 amplificationThis compoundDecreased tumor volume and improved survival[3][6]

Experimental Protocols

Protocol 1: Western Blot Analysis of ERBB Pathway Inhibition

  • Cell Culture and Treatment: Plate cancer cells with known EGFR/HER2 status and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 3 to 48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total HER2, HER3, AKT, and ERK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Protocol 2: In Vivo Xenograft Tumor Model

  • Cell Implantation: Subcutaneously or intracranially implant cancer cells with documented HER2 or EGFR aberrations into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Prepare this compound in a suitable vehicle and administer orally once daily at the desired dose(s). The control group should receive the vehicle alone.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Visualizations

TAS2940_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound EGFR EGFR This compound->EGFR HER2 HER2 This compound->HER2 RAS RAS EGFR->RAS HER3 HER3 PI3K PI3K HER2->PI3K HER2->RAS HER3->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits EGFR and HER2, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways.

Experimental_Workflow_Xenograft start Implant Tumor Cells (HER2/EGFR Aberrant) tumor_growth Monitor Tumor Growth start->tumor_growth randomize Randomize Mice tumor_growth->randomize treatment Administer this compound (Oral, Daily) randomize->treatment control Administer Vehicle randomize->control monitor Measure Tumor Volume & Body Weight treatment->monitor control->monitor endpoint Endpoint Analysis (e.g., Pharmacodynamics) monitor->endpoint

Caption: Workflow for assessing the in vivo efficacy of this compound in xenograft models.

References

Technical Support Center: TAS2940 Preclinical Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of TAS2940 observed in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in the design and interpretation of experiments involving this novel pan-ERBB inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the intended on-target activity of this compound?

A1: this compound is an orally bioavailable, irreversible, and brain-penetrable small molecule inhibitor of the ERBB family of receptor tyrosine kinases, specifically targeting Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1][2][3] It is designed to inhibit the growth of tumors harboring HER2 and EGFR aberrations.[1][2]

Q2: What is known about the selectivity profile of this compound?

A2: Preclinical studies have shown that this compound is a highly selective pan-ERBB inhibitor.[1][4][5] Its selectivity was evaluated in an enzymatic kinase assay against a panel of 257 kinases. The results indicated that this compound has minimal inhibitory activity against kinases outside of the HER family, suggesting a favorable safety profile in terms of off-target kinase inhibition.[1]

Q3: Were any specific off-target kinases identified for this compound in preclinical studies?

A3: The primary preclinical study by Oguchi et al. (2023) reported high selectivity for ERBB family members. While a broad kinome screen was performed, the publicly available data focuses on the high potency against EGFR and HER2 and does not highlight any significant off-target kinases. The study suggests that this compound will have reduced toxicity in clinical settings due to minimal inhibition of other kinases.[1] For detailed information, it is recommended to consult the supplementary data of the primary publication.

Q4: How can I experimentally assess potential off-target effects of this compound in my own research?

A4: To investigate potential off-target effects of this compound in your specific experimental system, you can employ several techniques:

  • Kinome Profiling: Utilize commercially available kinase screening services to test this compound against a broad panel of kinases at various concentrations.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement with EGFR and HER2 in a cellular context and can also be adapted to identify novel intracellular targets.

  • Phosphoproteomics: A global analysis of protein phosphorylation in cells treated with this compound can reveal unexpected changes in signaling pathways, pointing towards potential off-target activities.

  • Rescue Experiments: If an unexpected phenotype is observed, attempting to rescue it by overexpressing the intended targets (EGFR/HER2) can help differentiate on-target from off-target effects.

Troubleshooting Guide: Unexpected Experimental Outcomes

Issue Potential Cause Recommended Action
Unexpected Phenotype Not Consistent with EGFR/HER2 Inhibition Off-target kinase inhibition.1. Perform a kinome-wide selectivity screen to identify potential off-target kinases. 2. Validate any identified off-targets using orthogonal assays (e.g., in vitro kinase assays, cellular target engagement assays like CETSA). 3. Compare the phenotype with that of other pan-ERBB inhibitors with different selectivity profiles.
Cellular Toxicity at Concentrations Effective for On-Target Inhibition Off-target effects on essential cellular kinases or other proteins.1. Conduct a dose-response curve to determine the therapeutic window. 2. Assess markers of apoptosis and cell cycle arrest to understand the mechanism of toxicity. 3. Use a structurally different pan-ERBB inhibitor to see if the toxicity is target-class specific or compound-specific.
Discrepancy Between Biochemical and Cellular Assay Results Poor cell permeability, active efflux from cells, or rapid metabolism of the compound. Off-target effects in the cellular environment not captured in biochemical assays.1. Verify cell permeability and intracellular concentration of this compound. 2. Perform cellular target engagement assays (e.g., CETSA) to confirm interaction with EGFR/HER2 in intact cells. 3. Analyze downstream signaling pathways (e.g., p-AKT, p-ERK) via Western blot to confirm on-target pathway modulation.

Data Presentation

This compound On-Target Inhibitory Activity (IC50)
TargetIC50 (nM)
Wild-type HER25.6[1][3]
HER2 V777L2.1[1][3]
HER2 A775_G776insYVMA1.0[1][3]
MCF10A_HER22.27[3]
MCF10A_HER2/S310F1.98[3]
MCF10A_HER2/L755S3.74[3]
MCF10A_HER2/V777L1.54[3]
MCF10A_HER2/V842I3.28[3]
MCF10A_HER2/insYVMA1.91[3]
MCF10A_EGFR9.38[3]
MCF10A_EGFR (EGF+)0.804[3]
MCF10A_EGFR/V769_D770insASV5.64[3]
MCF10A_EGFR/D770_N771insSVD2.98[3]
Kinome Selectivity of this compound

The kinome inhibition plot from the primary preclinical study demonstrates the high selectivity of this compound. At a concentration of 100 times its IC50 value against wild-type HER2, this compound showed minimal inhibition of a panel of 254 other kinases.[1] This suggests a low potential for off-target effects mediated by kinase inhibition. For a detailed view of the kinome scan data, researchers are directed to the supplementary materials of the publication by Oguchi et al., Cancer Science, 2023.[1]

Experimental Protocols

Protocol 1: Enzymatic Kinase Assay for Selectivity Profiling

This protocol outlines the general procedure used to assess the selectivity of this compound against a panel of kinases.

1. Materials:

  • Recombinant human kinases (panel of 257 kinases)
  • This compound at various concentrations
  • ATP (concentration set around the Km value of each kinase)
  • kinase-specific peptide substrates
  • Assay buffer
  • Detection reagents for either Mobility Shift Assay or IMAP™ Assay

2. Procedure:

  • Prepare serial dilutions of this compound in the appropriate assay buffer.
  • In a multi-well plate, add the recombinant kinase, its specific peptide substrate, and the diluted this compound.
  • Initiate the kinase reaction by adding ATP.
  • Incubate the reaction mixture for a predetermined time at a controlled temperature.
  • Stop the reaction.
  • Quantify the amount of phosphorylated peptide substrate using either a Mobility Shift Assay or an IMAP™ Assay.[1]
  • Calculate the percentage of kinase inhibition at each this compound concentration.
  • Determine the IC50 values for any significantly inhibited kinases by fitting the data to a dose-response curve.

Mandatory Visualizations

TAS2940_On_Target_Signaling_Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS This compound This compound This compound->EGFR This compound->HER2 AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Kinase_Profiling_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound This compound Serial Dilution Incubation Incubate this compound, Kinase, Substrate, ATP Compound->Incubation Kinase_Panel Kinase Panel (257 kinases) Kinase_Panel->Incubation Substrate_ATP Substrate & ATP Substrate_ATP->Incubation Assay Mobility Shift or IMAP Assay Incubation->Assay Data_Analysis Calculate % Inhibition Assay->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50

References

Solubility issues of TAS2940 in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the pan-ERBB inhibitor, TAS2940. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at a concentration of 10 mM.[1] For most in vitro assays, preparing a concentrated stock in high-purity, anhydrous DMSO is the standard first step.

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer. What is the cause and how can I prevent this?

A2: This is a common phenomenon known as "crashing out" and occurs because this compound, like many kinase inhibitors, has low solubility in aqueous solutions. The abrupt change in solvent polarity when diluting a concentrated DMSO stock into a buffer like PBS or cell culture media can cause the compound to precipitate.

To prevent this, consider the following strategies:

  • Perform serial dilutions in DMSO first: Before the final dilution into your aqueous buffer, perform one or more intermediate dilutions of your stock solution in 100% DMSO. This reduces the concentration of the inhibitor in the aliquot added to the aqueous medium.

  • Lower the final DMSO concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible, ideally below 0.5%, to minimize solvent effects on your cells or enzymes.

  • Gentle and thorough mixing: When adding the DMSO solution to the aqueous buffer, do so dropwise while gently vortexing or stirring to facilitate rapid and uniform mixing.

Q3: How does the pH of the experimental buffer affect the solubility of this compound?

Q4: Can I use solvents other than DMSO to prepare my this compound stock solution?

A4: While DMSO is the most common and recommended solvent, other organic solvents may be used depending on the specific requirements of your experiment. For example, the related pan-ERBB inhibitor afatinib (B358) is also soluble in ethanol.[4] However, it is crucial to verify the compatibility of any alternative solvent with your assay system, as it could potentially interfere with the biological components.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
This compound powder does not fully dissolve in DMSO. Insufficient mixing or sonication.Vortex the solution for several minutes. If undissolved particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but ensure this does not affect the compound's stability.
Precipitation occurs immediately upon dilution into aqueous buffer. The kinetic solubility of this compound in the aqueous buffer has been exceeded.- Lower the final concentration of this compound in your assay.- Perform serial dilutions in DMSO before the final dilution into the aqueous buffer.- Increase the final percentage of DMSO in your assay, if permissible (typically not exceeding 0.5%).- Consider adjusting the pH of your buffer to a more acidic range, if your experiment allows.
The solution becomes cloudy over time during the experiment. The compound is slowly precipitating out of the solution due to factors like temperature changes or interactions with other assay components.- Ensure your experimental setup is maintained at a constant temperature.- Prepare fresh dilutions of this compound immediately before each experiment. Do not store working solutions in aqueous buffers for extended periods.
Inconsistent or non-reproducible results in biological assays. Inaccurate concentration of soluble this compound due to precipitation.- Visually inspect all solutions for any signs of precipitation before use.- Perform a solubility test in your specific experimental buffer to determine the maximum soluble concentration under your conditions.

Quantitative Solubility Data

While specific quantitative solubility data for this compound in various aqueous buffers is not widely published, the table below provides data for this compound in DMSO and for structurally similar pan-ERBB inhibitors, which can serve as a useful reference.

Compound Solvent/Buffer Solubility Notes
This compound DMSO10 mM[1]
Afatinib DMSO~20 mg/mL[5]
Ethanol~11 mg/mL[5]
Aqueous Buffer (up to pH 6)> 50 mg/mL[2][3]
Aqueous Buffer (pH > 8)0.04 mg/mL[2][3]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL[5]
Neratinib DMSO~2 mg/mL[6]
Ethanol~1 mg/mL[6]
DMF:PBS (pH 7.2) (1:40)~0.02 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 482.59 g/mol )[7]

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.83 mg of this compound (10 mmol/L * 1 mL * 482.59 g/mol * 1 mg/1000 µg).

  • Weigh the compound: Carefully weigh out the calculated mass of this compound powder and transfer it to a sterile vial.

  • Add DMSO: Add the desired volume of DMSO (e.g., 1 mL) to the vial containing the this compound powder.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly for 2-3 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution in an Experimental Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Experimental buffer (e.g., PBS, Tris-HCl, cell culture medium), pre-warmed to the experimental temperature.

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform intermediate dilutions (if necessary): To achieve a low final concentration and minimize precipitation, it is recommended to perform a serial dilution of the stock solution in 100% DMSO first. For example, to prepare a 10 µM working solution, you could first dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate solution.

  • Final dilution in aqueous buffer: Add a small volume of the DMSO stock or intermediate solution to your experimental buffer. For example, to achieve a final concentration of 10 µM with 0.1% DMSO, add 1 µL of a 10 mM stock solution to 999 µL of buffer.

  • Mix immediately: Immediately after adding the DMSO solution to the buffer, mix thoroughly by gentle vortexing or by pipetting up and down.

  • Use promptly: Use the freshly prepared working solution in your experiment without delay. Do not store aqueous solutions of this compound.

Visualizations

TAS2940_Signaling_Pathway This compound This compound EGFR EGFR (ErbB1) This compound->EGFR HER2 HER2 (ErbB2) This compound->HER2 Dimerization Homo/Hetero- Dimerization EGFR->Dimerization HER2->Dimerization HER3 HER3 (ErbB3) HER3->Dimerization HER4 HER4 (ErbB4) HER4->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the ERBB signaling pathway.

TAS2940_Preparation_Workflow start Start: this compound Powder weigh 1. Weigh this compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock intermediate 4. Intermediate Dilution in DMSO (Optional) stock->intermediate final_dilution 5. Final Dilution into Aqueous Buffer stock->final_dilution Direct Dilution intermediate->final_dilution working_solution Working Solution (e.g., 10 µM in Buffer with <0.5% DMSO) final_dilution->working_solution end Use Immediately in Experiment working_solution->end

References

Stability of TAS2940 in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of TAS2940 in solution for long-term experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For in vitro experiments, it is recommended to prepare stock solutions of this compound in Dimethyl Sulfoxide (DMSO).[1] A concentration of 10 mM in DMSO is a common starting point. For in vivo studies, this compound has been suspended in a 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) solution.

Q2: How should I store solid this compound and its stock solutions?

A2: Proper storage is critical to prevent the degradation of this compound. Vendor recommendations for storage are summarized in the table below. To avoid repeated freeze-thaw cycles, it is best practice to aliquot high-concentration stock solutions into single-use volumes.[2]

Storage Recommendations for this compound

FormStorage TemperatureDuration
Solid Powder-20°C12 Months
4°C6 Months
In Solvent (e.g., DMSO)-80°C6 Months
-20°C6 Months
Data sourced from ProbeChem.[1]

Q3: Is this compound stable in aqueous solutions and cell culture media for long-term experiments?

A3: The stability of this compound in aqueous solutions, including cell culture media at 37°C over extended periods, has not been extensively reported in publicly available literature. Small molecule inhibitors can be unstable in aqueous solutions at 37°C.[3] Components within cell culture media, such as certain amino acids or vitamins, may also react with the compound.[3] Given that this compound is an irreversible inhibitor with an acrylamide (B121943) moiety, it may be susceptible to reaction with nucleophiles, such as thiols (e.g., glutathione) present in cells and some culture media supplements.[4][5] Therefore, for long-term experiments (e.g., >24 hours), it is crucial to determine the stability of this compound under your specific experimental conditions. A detailed protocol for assessing stability is provided below.

Q4: How many times can I freeze-thaw my this compound stock solution?

A4: To ensure the integrity of your compound, it is strongly recommended to avoid repeated freeze-thaw cycles.[2] The best practice is to prepare single-use aliquots of your high-concentration stock solution and store them at -80°C.[2]

Troubleshooting Guides

This section addresses common issues that may arise during long-term experiments with this compound.

Troubleshooting Inconsistent Results in Long-Term Assays

Inconsistent_Results Symptom: Inconsistent or diminishing effect of this compound over time. Possible_Cause1 Possible Cause: This compound degradation in cell culture medium at 37°C. Inconsistent_Results->Possible_Cause1 Possible_Cause2 Possible Cause: Precipitation of this compound in aqueous medium. Inconsistent_Results->Possible_Cause2 Possible_Cause3 Possible Cause: Inconsistent compound preparation or storage. Inconsistent_Results->Possible_Cause3 Solution1 Suggested Solution: Perform a stability study of this compound in your specific cell culture medium. (See Experimental Protocol below) Possible_Cause1->Solution1 Solution2 Suggested Solution: Visually inspect plates for precipitate. Lower final concentration. Consider adding a surfactant (e.g., 0.01% Tween-20) if compatible with your assay. Possible_Cause2->Solution2 Solution3 Suggested Solution: Prepare fresh dilutions for each experiment. Aliquot stock solutions to avoid freeze-thaw cycles. Ensure complete dissolution of solid compound. Possible_Cause3->Solution3

Caption: Troubleshooting workflow for inconsistent this compound activity.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep_Stock 1. Prepare 10 mM this compound stock in DMSO. Prep_Media 2. Prepare working solution (e.g., 10 µM) in your cell culture medium. Prep_Stock->Prep_Media Incubate 3. Incubate at 37°C, 5% CO2. Prep_Media->Incubate Time_Points 4. Collect aliquots at 0, 2, 8, 24, 48 hours. Incubate->Time_Points Process_Sample 5. Process samples (e.g., protein precipitation with acetonitrile). Time_Points->Process_Sample Analyze 6. Analyze by HPLC or LC-MS. Process_Sample->Analyze Quantify 7. Quantify peak area of this compound relative to time 0. Analyze->Quantify

Caption: Workflow for assessing this compound stability in cell culture media.

Detailed Steps:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • Prepare your cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements you would typically use (e.g., FBS, penicillin/streptomycin).

    • Prepare a working solution of this compound by diluting the stock solution into the cell culture medium to your final experimental concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Experimental Procedure:

    • In a sterile container, place the working solution of this compound in your cell culture medium.

    • Incubate the solution under your standard cell culture conditions (e.g., 37°C in a humidified incubator with 5% CO₂).

    • At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect triplicate aliquots (e.g., 100 µL) from the solution.

    • The 0-hour time point should be collected immediately after the working solution is prepared.

    • Immediately process or flash-freeze the collected aliquots in liquid nitrogen and store at -80°C until analysis to prevent further degradation.

  • Sample Processing and Analysis:

    • For each aliquot, precipitate proteins by adding 2-3 volumes of cold acetonitrile (B52724) containing a suitable internal standard (if available).

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or HPLC vial.

    • Analyze the samples by a validated HPLC or LC-MS method to quantify the amount of this compound remaining.

    • The percentage of this compound remaining at each time point is calculated by comparing its peak area to the peak area at the 0-hour time point.

Data Interpretation:

The results of this experiment will provide a stability profile of this compound in your specific experimental setup. If significant degradation (e.g., >10-15%) is observed within the timeframe of your planned experiment, you may need to consider strategies such as replenishing the compound at regular intervals.

Signaling Pathway

This compound is an irreversible and selective pan-ERBB inhibitor.[1][6] It targets members of the epidermal growth factor receptor (EGFR/ERBB) family, including HER2 and EGFR, thereby inhibiting downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor cell proliferation and survival.[6]

This compound This compound HER2 HER2 This compound->HER2 EGFR EGFR This compound->EGFR PI3K PI3K HER2->PI3K RAS RAS HER2->RAS EGFR->PI3K EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified ERBB signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: TAS2940 Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in TAS2940 xenograft studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, brain-penetrable, and irreversible pan-ERBB inhibitor.[1][2] It selectively targets and inhibits human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR).[3] By binding to and inhibiting these receptor tyrosine kinases, this compound can suppress tumor cell proliferation, angiogenesis, and induce tumor regression in cancers harboring HER2 or EGFR aberrations.[3]

Q2: In which cancer models has this compound shown preclinical efficacy?

A2: Preclinical studies have demonstrated the efficacy of this compound in various xenograft models, including those for breast cancer, lung cancer, and glioblastoma with HER2/EGFR mutations.[4][5][6] Specifically, it has shown activity in models with HER2 amplification, HER2/EGFR exon 20 insertions, and EGFR vIII mutations.[2][5] this compound has been shown to be effective in both subcutaneous and intracranial xenograft models.[4][5]

Q3: What is the rationale for using this compound in models with brain metastases?

A3: this compound is designed to have improved brain penetrability compared to other HER2/EGFR inhibitors.[4][5][7] This characteristic makes it a promising therapeutic agent for primary brain tumors like glioblastoma and for treating brain metastases that can arise from other cancers such as breast and lung cancer.[4][6][7] Studies have shown its efficacy in intracranial xenograft models, where it has been observed to cause tumor regression and improve survival.[4][5][7][8]

Troubleshooting Guide for Inconsistent Xenograft Results

Q4: We are observing high variability in tumor growth rates between animals in the same treatment group. What could be the cause?

A4: High variability in tumor growth is a common challenge in xenograft studies and can stem from several factors:

  • Intra-tumor Heterogeneity: The initial tumor tissue or cell line used for implantation may consist of a mixed population of cells with different growth characteristics.[9]

  • Animal Health and Status: The age, sex, and overall health of the mice can influence tumor engraftment and growth. It is recommended to use female mice aged 5-6 weeks, as they are easier to handle and less prone to fighting, which can compromise the implant.[10]

  • Implantation Technique: Inconsistent cell numbers, injection volumes, or implantation sites can lead to variability. Ensure a standardized and reproducible surgical or injection procedure.

  • Cancer Stem Cells: A small subpopulation of cancer stem cells within the implanted cells can disproportionately drive tumor growth, and their variable presence in inoculums can lead to inconsistent growth rates.[9]

Q5: Our this compound-treated group is not showing the expected tumor growth inhibition. What are the potential reasons?

A5: Several factors could contribute to a lack of expected efficacy:

  • Drug Formulation and Administration: Ensure this compound is properly formulated and administered. As an oral agent, factors like gavage technique and vehicle solution can impact bioavailability.[1]

  • Cell Line Integrity: The cancer cell line used may have lost the target HER2/EGFR aberration over multiple passages. It is crucial to periodically re-verify the genetic makeup of the cell lines.

  • Suboptimal Dosing: The dose of this compound may be insufficient for the specific tumor model. Dose-response studies are recommended to determine the optimal therapeutic dose.[8]

  • Tumor Microenvironment: The interaction between the human tumor cells and the murine stromal environment can influence drug response.[11]

Q6: We are seeing inconsistent results in our intracranial xenograft models. What specific challenges should we consider?

A6: Intracranial models present unique challenges:

  • Blood-Brain Barrier: While this compound has enhanced brain penetrability, variations in the integrity of the blood-brain barrier between animals can affect drug delivery to the tumor.[7]

  • Tumor Localization and Monitoring: Accurate and consistent stereotactic injection is critical for uniform tumor establishment. Non-invasive imaging techniques like bioluminescence imaging are essential for reliable monitoring of tumor growth.[12]

  • Neurological Symptoms: Tumor growth can lead to neurological symptoms that may require euthanasia before the end of the study, potentially impacting data collection.

Data from Preclinical Xenograft Studies

Table 1: In Vitro Inhibitory Activity of this compound

TargetCell LineIC50 (nM)Reference
Wild-type HER2-5.6[1][2]
HER2 V777L-2.1[1][2]
HER2 A775_G776insYVMA-1.0[1][2]
HER2 PhosphorylationSK-BR-3-[4][13]
EGFR PhosphorylationMCF10A expressing mutant EGFR-[4][13]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeThis compound Dose (mg/kg/day)OutcomeReference
NCI-N87 (subcutaneous)Gastric Cancer (HER2 amp)10, 20Tumor growth inhibition[14]
MCF10A_HER2/insYVMA_v (subcutaneous)Breast Cancer (HER2 insertion)10, 20Tumor growth inhibition[14]
NCI-H1975 EGFR D770_N771insSVD (subcutaneous)NSCLC (EGFR insertion)10, 20Tumor growth inhibition[14]
PDX35 (subcutaneous)Glioblastoma (EGFR amp)10, 20Tumor growth inhibition[14]
NCI-N87 (intracranial)Gastric Cancer (HER2 amp)20, 25Tumor regression[15]
NCI-H1975_EGFR_exon20ins_SVD (intracranial)NSCLC (EGFR insertion)25Decreased tumor volume, increased survival[15]

Experimental Protocols

Subcutaneous Xenograft Model Protocol (General)

  • Cell Culture: Culture HER2/EGFR aberrant cancer cells (e.g., NCI-N87, SK-BR-3) in appropriate media and conditions until they reach 80% confluency.

  • Cell Preparation: Harvest cells and resuspend them in a mixture of serum-free media and Matrigel or Cultrex BME at a 1:1 ratio.[10] Cell viability should be >95%.

  • Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Monitoring: Monitor tumor growth by caliper measurements twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a volume of 100-200 mm³, randomize mice into treatment and control groups. Administer this compound or vehicle orally, once daily, at the desired dose.[1]

  • Endpoint: Continue treatment for the specified duration (e.g., 14-21 days). The primary endpoint is typically tumor growth inhibition.

Intracranial Xenograft Model Protocol (General)

  • Cell Preparation: Prepare a single-cell suspension of cancer cells engineered to express luciferase (e.g., NCI-N87-luc).

  • Stereotactic Injection: Anesthetize the mouse and secure it in a stereotactic frame. Inject 1 x 10^5 to 5 x 10^5 cells in a small volume (2-5 µL) into the desired brain region (e.g., striatum).

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging once or twice a week.

  • Treatment: Initiate treatment with oral this compound when a detectable bioluminescent signal is observed.

  • Endpoint: The primary endpoints are typically tumor growth inhibition (measured by bioluminescence) and overall survival.[15]

Visualizations

TAS2940_Signaling_Pathway cluster_membrane Cell Membrane cluster_drug Inhibitor cluster_downstream Downstream Signaling HER2 HER2 PI3K PI3K HER2->PI3K RAS RAS HER2->RAS EGFR EGFR EGFR->PI3K EGFR->RAS This compound This compound This compound->HER2 inhibits This compound->EGFR inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits HER2 and EGFR signaling pathways.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitor Monitoring & Treatment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture (HER2/EGFR+) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous or Intracranial Implantation Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize Mice Tumor_Growth->Randomization Treatment 6. Oral Administration of this compound Randomization->Treatment Endpoint 7. Endpoint Analysis (Tumor Volume/Survival) Treatment->Endpoint

Caption: General workflow for this compound xenograft studies.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Inconsistent_Results Inconsistent Results High_Variability High Tumor Growth Variability Inconsistent_Results->High_Variability No_Efficacy Lack of Expected Efficacy Inconsistent_Results->No_Efficacy Intracranial_Issues Intracranial Model Specific Issues Inconsistent_Results->Intracranial_Issues Check_Animals Review Animal Health & Standardization High_Variability->Check_Animals Check_Cells Verify Cell Line Integrity & Passage High_Variability->Check_Cells Check_Protocol Standardize Implantation Technique High_Variability->Check_Protocol No_Efficacy->Check_Cells Check_Drug Confirm Drug Formulation, Dose, & Administration No_Efficacy->Check_Drug Intracranial_Issues->Check_Drug Refine_Imaging Optimize Intracranial Injection & Imaging Intracranial_Issues->Refine_Imaging

Caption: Troubleshooting logic for inconsistent this compound xenograft results.

References

Technical Support Center: Troubleshooting High Background in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing high background issues in Western blot analyses, with considerations for experiments involving TAS2940.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high background on a Western blot?

High background on a Western blot can manifest as a general haze across the membrane or as multiple non-specific bands. The most common culprits include:

  • Insufficient Blocking: The blocking buffer fails to cover all non-specific binding sites on the membrane, allowing antibodies to bind indiscriminately.[1][2]

  • Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies lead to increased non-specific binding.[1][3][4]

  • Inadequate Washing: Insufficient washing steps fail to remove unbound antibodies, contributing to background noise.[1][5]

  • Membrane Issues: The type of membrane used (e.g., PVDF vs. nitrocellulose) can influence background levels, and allowing the membrane to dry out can cause irreversible, non-specific antibody binding.[1][6]

  • Contaminated Reagents: Buffers or other reagents contaminated with bacteria or other particles can create a speckled or blotchy background.[4][7]

  • Overexposure: Excessively long exposure times during signal detection can lead to a dark background.[4][8]

Q2: I'm using this compound to study EGFR/HER2 signaling. Are there specific considerations for my Western blot?

Yes. This compound is a pan-ERBB inhibitor that affects the phosphorylation of HER2, HER3, and downstream proteins like AKT and ERK.[9][10] When detecting phosphorylated proteins, it is crucial to select the appropriate blocking buffer. Non-fat dry milk is generally not recommended as it contains phosphoproteins, such as casein, which can cross-react with anti-phospho antibodies and cause high background.[2][8][11][12] Bovine Serum Albumin (BSA) is the preferred blocking agent for phosphoprotein detection.[1]

Q3: How can I distinguish between a high background caused by the primary versus the secondary antibody?

To determine if the secondary antibody is the source of non-specific binding, you can perform a control experiment where you incubate the blot with only the secondary antibody (omitting the primary antibody step).[8][12] If you still observe a high background, the secondary antibody is likely binding non-specifically.

Troubleshooting Guides

Below are detailed troubleshooting guides for common issues leading to high background in Western blotting.

Issue 1: Uniform High Background

A consistent dark haze across the entire blot often points to problems with blocking, antibody concentrations, or washing.

Troubleshooting Steps & Solutions

Potential Cause Solution Experimental Protocol
Insufficient Blocking Optimize blocking conditions.Protocol 1: Blocking Optimization
Switch blocking agent.[1]If using non-fat dry milk for phosphoprotein detection, switch to 3-5% BSA in TBST.
Antibody Concentration Too High Titrate primary and secondary antibodies.[1][4]Protocol 2: Antibody Titration
Inadequate Washing Increase the number and duration of washes.[1][5]Increase to 4-5 washes of 10-15 minutes each with a larger volume of wash buffer.[1][13]
Overexposure Reduce exposure time.[4]During chemiluminescent detection, reduce the film exposure time or the acquisition time on a digital imager.[14]
Issue 2: Non-Specific Bands

The appearance of distinct, non-specific bands can be caused by several factors, including antibody cross-reactivity and sample degradation.

Troubleshooting Steps & Solutions

Potential Cause Solution Experimental Protocol
Primary Antibody Cross-Reactivity Use a more specific antibody or perform a literature search for known isoforms of your target protein.[8]N/A
Sample Degradation Prepare fresh lysates and always include protease and phosphatase inhibitors.[8]Protocol 3: Sample Preparation
Secondary Antibody Non-Specificity Use a pre-adsorbed secondary antibody.[8]N/A
Too Much Protein Loaded Reduce the amount of protein loaded per well.[12]Perform a protein concentration assay and load 10-50 µg of total protein per lane as a starting point.[15]
Issue 3: Patchy or Uneven Background

A blotchy or speckled background is often due to technical errors in handling or contaminated reagents.

Troubleshooting Steps & Solutions

Potential Cause Solution Experimental Protocol
Membrane Drying Out Ensure the membrane remains submerged in buffer at all times.[6][7]Use sufficient volumes of buffer in incubation trays and ensure even agitation.[13]
Contaminated Buffers Prepare fresh buffers and filter them.[4][7]N/A
Uneven Agitation Use a shaker or rocker during all incubation and washing steps.[6][13]N/A
Air Bubbles During Transfer Carefully remove any air bubbles between the gel and the membrane before transfer.[6]Use a roller or a pipette to gently roll out any bubbles.

Experimental Protocols

Protocol 1: Blocking Optimization

  • Prepare Blocking Buffers: Prepare two blocking buffers: 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) and 5% BSA in TBST.

  • Blocking: After protein transfer, cut the membrane in half (if your target protein allows). Incubate one half in the milk-based blocker and the other in the BSA-based blocker.

  • Incubation Time and Temperature: Block for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[4][11]

  • Proceed with Immunodetection: Continue with the standard primary and secondary antibody incubation steps for both membrane halves and compare the background.

Protocol 2: Antibody Titration (Dot Blot Method)

This is a quick method to determine the optimal antibody concentration without running a full Western blot.[16][17]

  • Antigen Spotting: Spot serial dilutions of your protein lysate (e.g., 10 µg, 5 µg, 2.5 µg, 1.25 µg) onto a nitrocellulose or PVDF membrane and let it dry.

  • Blocking: Block the membrane for 1 hour at room temperature.

  • Primary Antibody Incubation: Cut the membrane into strips. Incubate each strip with a different dilution of the primary antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) for 1 hour at room temperature.[18]

  • Washing: Wash the strips 3 times for 5-10 minutes each in TBST.

  • Secondary Antibody Incubation: Incubate all strips with the recommended dilution of the secondary antibody for 1 hour at room temperature.

  • Detection: Proceed with chemiluminescent detection and identify the primary antibody dilution that gives a strong signal with the lowest background.

Protocol 3: Sample Preparation with Inhibitors

  • Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) and keep it on ice.

  • Inhibitor Addition: Immediately before use, add a protease inhibitor cocktail and a phosphatase inhibitor cocktail to the lysis buffer according to the manufacturer's instructions.

  • Cell Lysis: Wash cells with ice-cold PBS, then add the lysis buffer with inhibitors. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Clarification: Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins and proceed with protein concentration measurement.

Visualizations

Western_Blot_Workflow cluster_electrophoresis Gel Electrophoresis cluster_transfer Protein Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Sample_Prep Sample Preparation SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Load Protein Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Washing1 Washing Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation Washing1->Secondary_Ab Washing2 Washing Secondary_Ab->Washing2 Detection Signal Detection Washing2->Detection Imaging Imaging Detection->Imaging

Caption: A general workflow diagram for a Western blot experiment.

TAS2940_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->EGFR This compound->HER2

Caption: Simplified EGFR/HER2 signaling pathway inhibited by this compound.

References

TAS2940 Brain Concentration Measurement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting variability in TAS2940 brain concentration measurements. The following FAQs and guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the accurate measurement of its brain concentration critical?

A1: this compound is a novel, orally active, and irreversible pan-ERBB inhibitor designed to penetrate the blood-brain barrier (BBB).[1][2] It shows potent activity against various cancers with HER2 and EGFR aberrations, including those that have metastasized to the brain.[2][3] Accurate measurement of its brain concentration is crucial for:

  • Assessing Target Engagement: Ensuring that this compound reaches its intended targets within the brain at a therapeutically relevant concentration.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between the drug concentration in the brain and its pharmacological effect to optimize dosing regimens.

  • Evaluating Efficacy: Correlating brain exposure with anti-tumor activity in preclinical models of primary brain tumors or brain metastases.[3]

Q2: What are the typical brain penetrability values and pharmacokinetic parameters for this compound observed in preclinical studies?

A2: Preclinical studies in male BALB/cAJcl-nu/nu mice have characterized the brain penetrability and pharmacokinetic profile of this compound. The key parameter for brain penetration is the unbound brain-to-unbound plasma concentration ratio (Kp,uu,brain).[3]

Table 1: Brain Penetrability of this compound and Other HER Inhibitors [3][4]

CompoundAverage Kp,uu,brain (n=3)
Lapatinib< 0.1
Neratinib< 0.1
Tucatinib< 0.1
Poziotinib< 0.1
This compound ~0.2
Osimertinib0.4

Table 2: Pharmacokinetic Parameters of this compound in Mice After Oral Administration [5]

Dosing RegimenDose (mg/kg)Tmax (h)T1/2 (h)Cmax (ng/mL)AUClast (ng·h/mL)
Single Dose6.250.33 ± 0.142.15 ± 2.15601 ± 111795 ± 229
Single Dose12.50.25 ± 0.00NC1590 ± 2202010 ± 230
Single Dose250.25 ± 0.002.093580 ± 1905080 ± 820
Repeated (7 days)6.250.25 ± 0.002.20 ± 2.731170 ± 300972 ± 239
Repeated (7 days)12.50.33 ± 0.140.692040 ± 2302800 ± 460
Repeated (7 days)250.42 ± 0.140.763710 ± 3606180 ± 310

NC: Not Calculated. Data are presented as mean ± standard deviation.

Q3: What are the primary factors that can introduce variability into this compound brain concentration measurements?

A3: Variability in brain concentration measurements can stem from several sources throughout the experimental workflow. Key factors include:

  • Biological Variability: Inherent physiological differences among individual animals (e.g., age, weight, genetics, health status).

  • Drug Administration: Inconsistencies in dosing volume, route of administration, and formulation can significantly impact drug absorption and distribution.

  • Blood-Brain Barrier (BBB) Transport: The activity of efflux transporters at the BBB, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can vary between animals and significantly limit brain penetration.[6][7][8]

  • Sample Collection and Processing: The timing of sample collection, the efficiency of brain tissue harvesting, and subsequent homogenization and extraction procedures are critical for accurate quantification.[9]

  • Bioanalysis: The accuracy and precision of the analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are fundamental.

Q4: How do efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) affect this compound's brain accumulation?

A4: P-gp (encoded by ABCB1 genes) and BCRP (encoded by the ABCG2 gene) are ATP-binding cassette (ABC) transporters located at the luminal membrane of brain capillary endothelial cells, forming a key component of the BBB.[10] These transporters actively pump a wide range of substrates, including many therapeutic drugs, out of the brain endothelial cells and back into the bloodstream, thereby limiting their brain penetration.[7][8] For drugs that are substrates of both P-gp and BCRP, these transporters can act in concert, creating a redundant system that significantly restricts brain accumulation.[7][10] The absence or inhibition of both transporters can lead to a dramatic increase in the brain-to-plasma concentration ratio of dual substrates, often much greater than the effect of inhibiting only one.[7][11] While direct studies on this compound's interaction with these specific transporters are not detailed in the provided search results, it is a common mechanism affecting brain-penetrable kinase inhibitors.

Troubleshooting Guide

Issue 1: High variability in this compound brain concentrations within the same experimental group.

Possible Cause Troubleshooting Steps & Solutions
Inconsistent Dosing - Verify Formulation: Ensure the this compound formulation is homogenous and stable. - Accurate Dosing Technique: For oral gavage, ensure consistent stomach placement and delivery volume. For intravenous injections, verify the accuracy of the injection volume and rate.[9] - Standardize Procedures: Have a single, well-trained individual perform all dosing or ensure rigorous cross-training.
Biological Factors - Animal Selection: Use animals from a single supplier with a narrow range of age and body weight. - Acclimatization: Ensure all animals are properly acclimatized to the facility and handling procedures before the study begins. - Health Status: Monitor animal health closely, as underlying health issues can affect drug metabolism and distribution.
Sample Collection Timing - Stagger Dosing: Plan a staggered dosing schedule to ensure that sample collection for each animal occurs at the precise, intended time point post-dose. - Efficient Harvesting: Develop a standardized and rapid protocol for euthanasia and brain tissue harvesting to minimize post-mortem drug degradation.
Brain Tissue Processing - Standardized Homogenization: Use a consistent method (e.g., bead beating, sonication) and buffer volume-to-tissue weight ratio for all samples.[3] - Consistent Extraction: Ensure the same extraction solvent, volume, and procedure are used for every sample to maintain consistent recovery.

Issue 2: Systematically lower-than-expected this compound brain concentrations.

Possible Cause Troubleshooting Steps & Solutions
Dosing & Formulation Issues - Check Formulation Integrity: Analyze the dosing solution to confirm the concentration and stability of this compound. - Assess Bioavailability: If using oral administration, consider conducting a pilot study with intravenous administration to determine absolute bioavailability.
High Efflux Transporter Activity - Co-administration with Inhibitors: Consider a pilot study where this compound is co-administered with known P-gp/BCRP inhibitors (e.g., elacridar) to assess the impact of these transporters on its brain penetration.[6][7] - Use of Knockout Models: Employ P-gp/BCRP knockout mouse models to definitively determine the role of these transporters in limiting this compound brain exposure.[8][10]
Analytical Method Inaccuracy - Review Calibration Curve: Ensure the calibration curve is linear and covers the expected concentration range. Use a fresh set of calibration standards. - Assess Matrix Effects: Evaluate for ion suppression or enhancement from the brain homogenate matrix. If present, adjust the sample cleanup procedure or use a stable isotope-labeled internal standard. - Check Analyte Recovery: Determine the extraction recovery of this compound from brain homogenate to ensure the sample preparation is efficient.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice

  • Animal Model: Male BALB/cAJcl-nu/nu mice (5-6 weeks old).

  • Housing: Maintain animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and ensure homogeneity by sonication or stirring.

  • Administration: Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 25 mg/kg).[3]

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., K2-EDTA). Immediately following blood collection, euthanize the animal and perfuse the circulatory system with ice-cold saline. Harvest the whole brain.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2,000 x g for 15 minutes at 4°C) to separate the plasma.

  • Sample Storage: Store plasma and brain tissue samples at -80°C until analysis.

Protocol 2: Brain Tissue Homogenization and this compound Extraction [3]

  • Preparation: Thaw brain tissue samples on ice. Weigh each brain and record the weight.

  • Homogenization: Add a 3-fold volume of purified water (or PBS) to the brain tissue (e.g., 3 mL of water for a 1 g brain). Homogenize the tissue using a bead beater or other mechanical homogenizer until no visible tissue fragments remain.

  • Extraction:

    • Pipette a known volume of brain homogenate (e.g., 50 µL) into a microcentrifuge tube.

    • Add an internal standard to correct for extraction variability.

    • Add 4 volumes of a protein precipitation solvent (e.g., acetonitrile).

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Final Sample: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 3: Quantification by LC-MS/MS

  • Instrumentation: Utilize a validated LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • Chromatography: Employ a suitable C18 column with a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Optimize the parent and daughter ion transitions for this compound and the internal standard.

  • Calibration: Prepare a calibration curve by spiking known concentrations of this compound into blank brain homogenate and processing these standards alongside the study samples.[3]

  • Data Analysis: Quantify the this compound concentration in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations

VariabilityFactors cluster_pre_analytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_physiological Physiological Factors Animal Animal Variability (Age, Weight, Health) Result Measurement Variability Animal->Result Dosing Dosing Procedure (Formulation, Route, Volume) Dosing->Result Timing Sample Collection (Time Point Accuracy) Timing->Result Processing Sample Processing (Homogenization, Extraction) Processing->Result Analysis LC-MS/MS Analysis (Calibration, Matrix Effects) Analysis->Result BBB Blood-Brain Barrier (P-gp/BCRP Efflux) BBB->Result Metabolism Metabolism (Hepatic, Extra-hepatic) Metabolism->Result

Caption: Key factors contributing to variability in brain concentration measurements.

PK_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Phase cluster_analysis Analysis Phase A 1. Animal Acclimatization & Dosing B 2. Blood & Brain Sample Collection A->B C 3. Plasma Separation B->C D 4. Brain Homogenization & Extraction B->D E 5. LC-MS/MS Quantification C->E D->E F 6. Pharmacokinetic Data Analysis E->F

Caption: Standard experimental workflow for a preclinical pharmacokinetic study.

BBB_Efflux Blood Blood Capillary EndothelialCell Endothelial Cell TAS_Blood This compound EndothelialCell->TAS_Blood P-gp/BCRP Efflux TAS_Brain This compound EndothelialCell->TAS_Brain Entry Brain Brain Parenchyma TAS_Blood->EndothelialCell Passive Diffusion TAS_Cell This compound

Caption: Role of P-gp and BCRP efflux pumps at the blood-brain barrier.

References

Technical Support Center: Developing Biomarkers for TAS2940 Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving TAS2940, a novel, brain-penetrable pan-ERBB inhibitor. This compound targets epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), showing promise in preclinical studies against cancers with HER2 and EGFR abnormalities.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally bioavailable, irreversible small molecule inhibitor of the ERBB family of receptor tyrosine kinases, specifically targeting EGFR and HER2.[1][2][3] By binding to and inhibiting these receptors, this compound blocks their phosphorylation and downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways. This inhibition can lead to decreased tumor cell proliferation and increased apoptosis in cancers harboring EGFR or HER2 aberrations.[4]

Q2: What are the primary predictive biomarkers for a positive response to this compound?

A2: The primary predictive biomarkers for sensitivity to this compound are genetic alterations in the EGFR and HER2 genes. Preclinical studies have demonstrated this compound's high potency in cancer cells with HER2 amplification, HER2/EGFR exon 20 insertions, and the EGFRvIII mutation.[1][2][3][4] The ongoing Phase 1 clinical trial (NCT04982926) enrolls patients with advanced solid tumors characterized by these EGFR or HER2 aberrations.[5]

Q3: What are the known or potential mechanisms of resistance to this compound?

A3: While specific resistance mechanisms to this compound are still under investigation, data from other pan-ERBB inhibitors suggest potential pathways. Acquired resistance to ERBB2 inhibitors may be mediated by the upregulation of other ERBB family members, such as ERBB4, which can activate the PI3K/AKT pathway. Additionally, mutations in genes downstream of EGFR/HER2, such as KRAS, are known to confer resistance to EGFR-targeted therapies and may also limit the efficacy of this compound.[6] Secondary mutations in the ERBB2 kinase domain, such as L755S, have also been reported to confer resistance to ERBB2 inhibitors.[7]

Q4: Is this compound effective against brain metastases?

A4: Yes, preclinical studies have shown that this compound is a brain-penetrable inhibitor.[1][2][3] It has demonstrated efficacy in intracranial xenograft models of cancers with HER2 and EGFR aberrations, suggesting its potential as a therapeutic option for primary brain tumors and brain metastases.[1][8]

Troubleshooting Guides

This section provides guidance for common issues that may arise during in vitro and in vivo experiments with this compound.

In Vitro Assays
IssuePotential Cause(s)Troubleshooting Steps
High variability in cell viability assay results Inconsistent cell seeding, edge effects in multi-well plates, compound precipitation, or pipetting errors.Ensure uniform cell seeding density. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Visually inspect for compound precipitation at working concentrations. Calibrate pipettes and use proper pipetting techniques.
Inconsistent IC50 values for this compound Variations in cell passage number or health, different assay incubation times, or instability of the compound in the culture medium.Use cells within a consistent and low passage number range. Standardize the incubation time for all experiments. Prepare fresh dilutions of this compound for each experiment from a frozen stock.
Weak or no signal in phospho-EGFR/HER2 Western blot Inefficient protein extraction, low antibody concentration, or phosphatase activity.Use lysis buffers containing phosphatase and protease inhibitors. Optimize the primary antibody concentration and incubation time. Ensure proper sample handling on ice to minimize enzymatic activity.
High background in Western blot Insufficient blocking, high antibody concentration, or inadequate washing.Block the membrane with 5% BSA in TBST, as milk can interfere with phospho-antibody detection. Optimize the primary and secondary antibody concentrations. Increase the number and duration of washing steps.
In Vivo Xenograft Studies
IssuePotential Cause(s)Troubleshooting Steps
Poor tumor engraftment or slow growth Suboptimal cell health or injection technique, or insufficient cell number.Use cells in the logarithmic growth phase for injection. Ensure proper subcutaneous or intracranial injection technique. Optimize the number of cells injected per animal.
High variability in tumor volume between animals Inconsistent cell injection, or variation in animal health.Standardize the injection procedure and ensure a homogenous cell suspension. Monitor animal health closely and exclude any outliers with health issues.
Lack of this compound efficacy in a model expected to be sensitive Incorrect dosing or formulation, or rapid development of resistance.Verify the dose, formulation, and administration route of this compound. Analyze tumor samples post-treatment to investigate potential resistance mechanisms through molecular profiling.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines with specific EGFR or HER2 alterations.

Cell LineCancer TypeEGFR/HER2 AlterationThis compound IC50 (nM)
MCF10A Breast EpithelialHER2 Wild-Type>1000
MCF10A Breast EpithelialHER2 V777L2.1
MCF10A Breast EpithelialHER2 A775_G776insYVMA1.0
NCI-N87 Gastric CancerHER2 Amplification5.6
SK-BR-3 Breast CancerHER2 Amplification10-30 (inhibition of pHER2)
NCI-H1975 Lung CancerEGFR L858R/T790MNot specified, but showed growth inhibition

Data extracted from preclinical studies.[4]

Experimental Protocols

Protocol 1: Western Blot Analysis of pEGFR and pHER2

This protocol outlines the procedure for detecting the phosphorylation status of EGFR and HER2 in cancer cells treated with this compound.

  • Cell Culture and Treatment:

    • Plate HER2- or EGFR-positive cancer cells (e.g., SK-BR-3, NCI-N87) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 4, 24, or 48 hours). Include a vehicle control (DMSO).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pEGFR (e.g., Tyr1068), total EGFR, pHER2 (e.g., Tyr1221/1222), and total HER2 overnight at 4°C.[9][10]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cancer cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Add solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: EGFR/HER2 Mutation Detection by Next-Generation Sequencing (NGS)

This protocol provides a general workflow for identifying EGFR and HER2 mutations in tumor tissue.

  • Sample Preparation:

    • Extract genomic DNA from formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. Ensure the sample contains a sufficient percentage of tumor cells.

  • Library Preparation:

    • Prepare a targeted NGS library using a commercial kit that includes primers for the exons of EGFR and HER2.

  • Sequencing:

    • Sequence the prepared library on an NGS platform.

  • Bioinformatics Analysis:

    • Align the sequencing reads to the human reference genome.

    • Call variants (mutations, insertions, deletions, and copy number variations) in the EGFR and HER2 genes using appropriate bioinformatics tools.[11][12][13]

Visualizations

TAS2940_Signaling_Pathway Ligand EGF / NRG1 EGFR EGFR Ligand->EGFR HER2 HER2 Ligand->HER2 Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS This compound This compound This compound->Dimerization AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Biomarker_Discovery_Workflow PatientSamples Patient Tumor Samples (FFPE, Biopsy, ctDNA) MolecularProfiling Molecular Profiling (NGS, IHC) PatientSamples->MolecularProfiling BiomarkerID Biomarker Identification (e.g., EGFR/HER2 mutations) MolecularProfiling->BiomarkerID PreclinicalValidation Preclinical Validation (Cell lines, Xenografts) BiomarkerID->PreclinicalValidation ClinicalTrial Clinical Trial Enrollment PreclinicalValidation->ClinicalTrial ResponseAssessment Response Assessment (RECIST criteria) ClinicalTrial->ResponseAssessment Troubleshooting_Logic Start Unexpected Experimental Result CheckReagents Check Reagent Quality (this compound, antibodies, etc.) Start->CheckReagents ReviewProtocol Review Protocol for Errors Start->ReviewProtocol CheckEquipment Verify Equipment Calibration (Pipettes, Plate Reader) Start->CheckEquipment CellLineAuth Authenticate Cell Line (STR profiling) Start->CellLineAuth If results are consistently negative OptimizeAssay Optimize Assay Conditions (e.g., concentrations, timing) CheckReagents->OptimizeAssay ReviewProtocol->OptimizeAssay CheckEquipment->OptimizeAssay ResistanceMech Investigate Resistance (e.g., KRAS mutation, ERBB4) CellLineAuth->ResistanceMech

References

Addressing TAS2940-induced gastrointestinal toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for managing and troubleshooting gastrointestinal (GI) toxicity potentially associated with the use of TAS2940, a novel irreversible pan-ERBB inhibitor. Given that GI-related adverse events are a known class effect of ERBB pathway inhibitors, this resource aims to equip researchers with the necessary knowledge to anticipate, assess, and mitigate these effects in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally bioavailable, irreversible pan-ERBB inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] By binding to these receptors, this compound inhibits downstream signaling pathways, including the AKT and ERK pathways, which are crucial for tumor cell proliferation and survival.[2][4] Preclinical studies have demonstrated its potency against various cancers with HER2/EGFR aberrations.[4][5][6]

Q2: Is gastrointestinal toxicity an expected side effect of this compound?

While specific clinical data on this compound-induced GI toxicity is still emerging from its ongoing Phase 1 trial (NCT04982926), gastrointestinal adverse events, particularly diarrhea, are a well-documented class effect of EGFR and pan-ERBB tyrosine kinase inhibitors (TKIs).[7] The incidence of all-grade diarrhea with other TKIs in this class can be as high as 95%. Therefore, it is prudent for researchers to anticipate and proactively monitor for signs of GI toxicity in their experimental models.

Q3: What is the underlying mechanism of ERBB inhibitor-induced diarrhea?

The proposed mechanism for TKI-induced GI toxicity involves the inhibition of EGFR signaling in the intestinal epithelium.[8] EGFR is vital for the maintenance and regeneration of the gut lining.[8] Inhibition of this pathway can lead to:

  • Reduced enterocyte proliferation and increased apoptosis: This disrupts the normal cell turnover in the gut, leading to mucosal atrophy.[8]

  • Impaired intestinal barrier function: The compromised gut lining can lead to increased permeability.

  • Altered ion transport: Inhibition of EGFR may affect chloride secretion in the intestinal lumen, contributing to secretory diarrhea.[5]

  • Inflammation: Damage to the mucosal lining can trigger an inflammatory response.[9]

Troubleshooting Guide for Preclinical Studies

This guide provides a structured approach to identifying and managing GI toxicity in animal models treated with this compound.

Observed Issue Potential Cause Recommended Action(s)
Diarrhea / Loose Stool On-target inhibition of EGFR in the gastrointestinal tract.1. Monitor and Grade: Implement a daily scoring system for stool consistency. 2. Supportive Care: Ensure adequate hydration and nutrition. 3. Dose Modification: Consider a dose reduction or interruption study to assess dose-dependency. 4. Pharmacological Intervention: In consultation with a veterinarian, consider the use of anti-diarrheal agents like loperamide.
Weight Loss Reduced food/water intake due to malaise, malabsorption, or dehydration secondary to diarrhea.1. Daily Weight Monitoring: Track body weight daily to detect trends early. 2. Food and Water Intake: Quantify daily consumption. 3. Supportive Care: Provide nutritional supplements and hydration support (e.g., subcutaneous fluids). 4. Histopathological Analysis: At study endpoint, collect GI tissues for analysis of villous atrophy or inflammation.
Dehydration Fluid loss from diarrhea.1. Clinical Assessment: Monitor for signs of dehydration (e.g., skin tenting, lethargy). 2. Hydration Support: Administer subcutaneous or intraperitoneal fluids as per veterinary guidance.
Behavioral Changes (Lethargy, Hunched Posture) General malaise, abdominal discomfort.1. Regular Observation: Implement a daily clinical observation checklist. 2. Pain Assessment: Use appropriate pain scoring methods for the species. 3. Rule out other causes: Ensure changes are not due to other experimental variables.

Key Experimental Protocols

Protocol 1: In Vivo Assessment of Gastrointestinal Toxicity

Objective: To monitor and quantify this compound-induced GI toxicity in a rodent model.

Methodology:

  • Animal Model: Utilize standard rodent models such as BALB/c mice or Sprague-Dawley rats.[10]

  • Dosing: Administer this compound orally at various dose levels based on efficacy studies. Include a vehicle control group.

  • Daily Monitoring:

    • Body Weight: Record daily.

    • Stool Consistency: Score daily using a standardized scale (e.g., 0=normal, 1=soft, 2=loose, 3=diarrhea).

    • Clinical Signs: Observe for lethargy, hunched posture, and signs of dehydration. Record twice daily.

  • Endpoint Analysis:

    • Gross Pathology: At necropsy, examine the entire GI tract for any visible abnormalities.

    • Histopathology: Collect sections of the duodenum, jejunum, ileum, and colon. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Microscopic Evaluation: A pathologist should evaluate sections for:

      • Villous atrophy/blunting

      • Crypt hyperplasia or apoptosis

      • Inflammatory cell infiltration

      • Goblet cell depletion

      • Epithelial ulceration

Protocol 2: Immunohistochemistry for Proliferation and Apoptosis

Objective: To quantify changes in cell turnover in the intestinal epithelium following this compound treatment.

Methodology:

  • Tissue Preparation: Use paraffin-embedded GI tissue sections from Protocol 1.

  • Immunohistochemistry (IHC):

    • Proliferation Marker: Stain for Ki-67 to identify proliferating cells in the crypts.

    • Apoptosis Marker: Stain for cleaved Caspase-3 to identify apoptotic cells.

  • Quantification:

    • For each animal, select 5-10 well-oriented crypt-villus units per GI section.

    • Count the number of Ki-67 positive cells per crypt.

    • Count the number of cleaved Caspase-3 positive cells per crypt-villus unit.

  • Data Analysis: Compare the mean counts between this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).

Visualizations

Signaling Pathway Inhibition by this compound

TAS2940_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits EGFR and HER2, blocking downstream AKT and ERK signaling pathways.

Experimental Workflow for GI Toxicity Assessment

GI_Toxicity_Workflow start Start: Dosing Animal Models (e.g., Vehicle, this compound) daily_monitoring Daily Monitoring - Body Weight - Stool Consistency Score - Clinical Signs start->daily_monitoring endpoint Study Endpoint daily_monitoring->endpoint necropsy Necropsy & Gross Pathology endpoint->necropsy histology Histopathology (H&E) (Duodenum, Jejunum, Ileum, Colon) necropsy->histology ihc IHC Staining (Ki-67, Cleaved Caspase-3) histology->ihc analysis Data Analysis & Interpretation ihc->analysis

Caption: Workflow for preclinical assessment of this compound-induced gastrointestinal toxicity.

Troubleshooting Logic for Diarrhea in Animal Models

Troubleshooting_Diarrhea start Diarrhea Observed assess_severity Assess Severity & Dehydration Status start->assess_severity supportive_care Provide Supportive Care (Hydration, Nutrition) assess_severity->supportive_care is_severe Is it Severe/Persistent? supportive_care->is_severe dose_mod Consider Dose Modification (Reduction or Interruption) is_severe->dose_mod Yes continue_monitoring Continue Monitoring is_severe->continue_monitoring No consult_vet Consult Veterinarian for Anti-diarrheal Medication dose_mod->consult_vet consult_vet->continue_monitoring

Caption: Decision-making flowchart for managing diarrhea in preclinical studies of this compound.

References

Validation & Comparative

A Comparative Guide to Brain Penetration: TAS2940 vs. Tucatinib in the Treatment of HER2+ Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the brain penetration capabilities of two targeted therapies, TAS2940 and tucatinib (B611992), with a focus on their potential in treating brain metastases in HER2-positive (HER2+) cancers. This analysis is supported by a compilation of preclinical and clinical experimental data.

Executive Summary

Brain metastases represent a significant challenge in the treatment of HER2+ cancers. The efficacy of systemic therapies is often limited by their inability to cross the blood-brain barrier (BBB). This guide examines two tyrosine kinase inhibitors (TKIs), this compound and tucatinib, that have demonstrated promise in penetrating the central nervous system (CNS). This compound, a novel, irreversible pan-ERBB inhibitor, has shown significant brain penetrability in preclinical models.[1][2][3] Tucatinib, a highly selective HER2-targeted TKI, has demonstrated both preclinical and clinical efficacy against brain metastases, with documented distribution into the cerebrospinal fluid (CSF) of patients.[4][5][6][7][8][9] This comparison aims to provide a clear overview of their respective brain penetration profiles to inform future research and clinical development.

Mechanism of Action and Signaling Pathways

Both this compound and tucatinib target the HER2 receptor, a key driver in a subset of breast, gastric, and other cancers. However, their specificities differ.

This compound is a pan-ERBB inhibitor, meaning it targets multiple members of the epidermal growth factor receptor (ERBB) family, including HER2 and EGFR.[1][2][3] This broader activity may be advantageous in tumors with co-alterations in these pathways. This compound irreversibly binds to its targets, leading to sustained inhibition of downstream signaling pathways such as the PI3K-Akt and MAPK pathways, which are crucial for cell proliferation and survival.[10][11]

Tucatinib is a highly selective, reversible inhibitor of the HER2 tyrosine kinase.[4][9][12] Its selectivity for HER2 over EGFR is a distinguishing feature, potentially leading to a different side effect profile compared to less selective inhibitors. By inhibiting HER2 phosphorylation, tucatinib effectively blocks downstream signaling, including the PI3K-Akt and MAPK pathways, thereby inhibiting tumor growth.[13]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling HER2 HER2 PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK EGFR EGFR EGFR->PI3K EGFR->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation This compound This compound This compound->HER2 inhibits This compound->EGFR inhibits Tucatinib Tucatinib Tucatinib->HER2 inhibits G cluster_0 Preclinical Assessment cluster_1 Clinical Assessment (Tucatinib) AnimalModels Intracranial Xenograft Models (e.g., HER2+ cell lines) Dosing Oral Administration of Drug AnimalModels->Dosing Analysis Brain Tissue/Plasma Concentration Analysis (LC-MS/MS) Dosing->Analysis Efficacy Tumor Growth Inhibition Survival Analysis Dosing->Efficacy Patient Patients with HER2+ Brain Metastases Treatment Tucatinib-based Regimen Patient->Treatment CSF_Sampling CSF Sampling (via Ommaya Reservoir) Treatment->CSF_Sampling Imaging Brain Imaging (e.g., MRI) Treatment->Imaging Clinical_Endpoints CNS-PFS, OS, Intracranial ORR Imaging->Clinical_Endpoints

References

A Head-to-Head Preclinical Comparison of TAS2940 and Poziotinib for EGFR/HER2 Exon 20 Insertions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of TAS2940 and poziotinib (B1662824), two tyrosine kinase inhibitors (TKIs) targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) with exon 20 insertion mutations. The data presented is compiled from publicly available research to facilitate an informed understanding of their relative potency and potential therapeutic applications.

Executive Summary

This compound is a novel, irreversible, brain-penetrable pan-ERBB inhibitor, while poziotinib is a covalent TKI.[1][2] Preclinical studies indicate that both compounds exhibit potent activity against various EGFR and HER2 exon 20 insertion mutations. A key differentiator is the significantly higher brain penetrability of this compound compared to poziotinib.[1] In vitro, both drugs show similar growth inhibitory effects against cell lines harboring these mutations.[1] In vivo studies have demonstrated the efficacy of both agents in reducing tumor growth in xenograft models.[1][3]

Data Presentation

In Vitro Efficacy: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) values from a key comparative study are summarized below, illustrating the potency of each inhibitor against various cell lines with specific exon 20 insertion mutations.

Cell LineMutationThis compound IC50 (nmol/L)Poziotinib IC50 (nmol/L)
MCF10A_HER2/insYVMA_vHER2 A775_G776insYVMA1.0[1]~1.0 (inferred from similar potency)[1]
NCI-H1975EGFR L858R/T790M1.3[1]Not Reported in this study
NCI-H1975_EGFR_exon20ins_SVDEGFR D770_N771insSVDNot Reported directly, potent inhibition shown[1]Not Reported in this study
Ba/F3EGFR exon 20 insertionsNot Reported in this studyPotent, but variable by insertion location[2]
Ba/F3HER2 exon 20 insertionsNot Reported in this studyPotent, ~40x > afatinib[2]
In Vivo Efficacy: Xenograft Model Comparison

The antitumor activity of this compound and poziotinib was evaluated in mouse xenograft models bearing tumors with EGFR or HER2 exon 20 insertions.

Xenograft ModelMutationTreatmentTumor Growth Inhibition (TGI) / Outcome
MCF10A_HER2/insYVMA_vHER2 A775_G776insYVMAThis compound (25 mg/kg, p.o., daily)Significant tumor growth inhibition[1]
MCF10A_HER2/insYVMA_vHER2 A775_G776insYVMAPoziotinib (5 mg/kg, p.o., daily)Significant tumor growth inhibition[1]
NCI-H1975_EGFR_exon20ins_SVDEGFR D770_N771insSVDThis compound (25 mg/kg, p.o., daily)Significant tumor growth inhibition[1]
Patient-Derived Xenograft (EGFR exon 20)EGFR exon 20 insertionPoziotinib85% or more tumor reduction in 8 of 9 mice[3]

Experimental Protocols

Cell Viability Assay (General Protocol)

This protocol outlines a typical MTT-based cell viability assay used to determine the IC50 values of kinase inhibitors.

  • Cell Seeding: Cancer cell lines harboring EGFR or HER2 exon 20 insertions are seeded into 96-well plates at a density of 3,000 to 5,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or poziotinib for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2 to 4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Studies (General Protocol)

This protocol describes a general procedure for evaluating the in vivo efficacy of TKIs in mouse xenograft models.

  • Animal Models: Immunocompromised mice (e.g., BALB/c nude mice) are used for tumor implantation.

  • Cell Implantation: Human cancer cells with defined EGFR or HER2 exon 20 insertions (e.g., 5 x 10^6 cells in a mixture of medium and Matrigel) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements (Volume = 0.5 x Length x Width^2).

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.

  • Drug Administration: this compound, poziotinib, or a vehicle control is administered orally at specified doses and schedules (e.g., once daily).

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting, to assess the inhibition of downstream signaling pathways.

Mandatory Visualization

Signaling Pathway of EGFR/HER2 Exon 20 Insertions and TKI Inhibition

EGFR_HER2_Exon20_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR_HER2 EGFR/HER2 (Exon 20 Insertion) RAS RAS EGFR_HER2->RAS Activates PI3K PI3K EGFR_HER2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes This compound This compound This compound->EGFR_HER2 Inhibits Poziotinib Poziotinib Poziotinib->EGFR_HER2 Inhibits

Caption: EGFR/HER2 exon 20 insertion signaling and TKI inhibition.

Experimental Workflow for In Vivo Efficacy Testing

in_vivo_workflow start Start: Immunocompromised Mice implantation Subcutaneous Implantation of Exon 20 Mutant Cancer Cells start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization (Tumor Volume ~150 mm³) monitoring->randomization treatment Treatment Groups randomization->treatment control Vehicle Control treatment->control tas2940_group This compound treatment->tas2940_group poziotinib_group Poziotinib treatment->poziotinib_group daily_dosing Daily Oral Dosing control->daily_dosing tas2940_group->daily_dosing poziotinib_group->daily_dosing evaluation Efficacy Evaluation: Tumor Volume & Body Weight daily_dosing->evaluation endpoint End of Study: Tumor Excision & Analysis evaluation->endpoint

References

TAS2940: A Head-to-Head Comparison with Other Pan-ERBB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on inhibitors of the epidermal growth factor receptor (ERBB) family of receptor tyrosine kinases. TAS2940 has emerged as a novel, irreversible pan-ERBB inhibitor with promising preclinical activity, particularly against tumors with HER2 and EGFR aberrations. This guide provides an objective, data-driven comparison of this compound with other notable pan-ERBB inhibitors, including afatinib (B358), dacomitinib, neratinib, and others, to aid researchers in their evaluation of this next-generation therapeutic candidate.

Mechanism of Action: Covalent Inhibition of the ERBB Family

The ERBB family of receptor tyrosine kinases—comprising EGFR (ERBB1), HER2 (ERBB2), HER3 (ERBB3), and HER4 (ERBB4)—are key mediators of cell proliferation, survival, and differentiation. Dysregulation of ERBB signaling, through mutations or amplification, is a common driver of tumorigenesis. Pan-ERBB inhibitors are designed to block the signaling cascade initiated by these receptors. This compound is an irreversible inhibitor that forms a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR and HER2, leading to sustained inhibition of their kinase activity.[1] This mechanism is shared by other second-generation inhibitors like afatinib, dacomitinib, and neratinib.

ERBB_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream cluster_cellular_response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Dimerization & Phosphorylation PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Dimerization & Phosphorylation HER2 HER2 HER2->RAS_RAF_MEK_ERK Dimerization & Phosphorylation HER2->PI3K_AKT_mTOR Dimerization & Phosphorylation HER3 HER3 HER3->RAS_RAF_MEK_ERK Dimerization & Phosphorylation HER3->PI3K_AKT_mTOR Dimerization & Phosphorylation HER4 HER4 HER4->RAS_RAF_MEK_ERK Dimerization & Phosphorylation HER4->PI3K_AKT_mTOR Dimerization & Phosphorylation This compound This compound This compound->EGFR Inhibition This compound->HER2 Inhibition Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival PI3K_AKT_mTOR->Survival

ERBB signaling pathway and the inhibitory action of this compound.

Biochemical Potency: A Comparative Analysis

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 data for this compound and other pan-ERBB inhibitors against wild-type and mutated forms of ERBB kinases.

InhibitorTargetIC50 (nM)Assay Type
This compound HER2 (WT)5.6Enzymatic Kinase Assay
HER2 (V777L)2.1Enzymatic Kinase Assay
HER2 (A775_G776insYVMA)1.0Enzymatic Kinase Assay
Afatinib EGFR (WT)0.5Cell-free Kinase Assay
HER214Cell-free Kinase Assay
HER41Cell-free Kinase Assay
Dacomitinib EGFR6Cell-free Assay
HER245.7Cell-free Assay
HER473.7Cell-free Assay
Neratinib HER259Cell-free Assay
EGFR92Cell-free Assay
Lapatinib EGFR10.8Cell-free Assay
HER29.2Cell-free Assay
Poziotinib (B1662824) HER2 (exon 20 mutant)3.19In Vitro Assay
Tucatinib HER27-8Kinase Assay

Data compiled from multiple sources. Assay conditions may vary.[1][2]

Cellular Activity: Inhibition of Proliferation and Signaling

The efficacy of a pan-ERBB inhibitor is ultimately determined by its ability to inhibit the growth of cancer cells harboring ERBB aberrations. The following table presents comparative data on the cellular activity of this compound and other inhibitors in various cancer cell lines.

InhibitorCell LineERBB AlterationIC50 (nM)
This compound SK-BR-3HER2 amplification1.9
NCI-N87HER2 amplification1.3
MCF10A-HER2 insYVMAHER2 exon 20 insertion0.9
Poziotinib MCF10A-HER2 insYVMAHER2 exon 20 insertion0.8
Lapatinib SK-BR-3HER2 amplification11
Tucatinib SK-BR-3HER2 amplification12

Data from Oguchi K et al., Cancer Science, 2023.[1]

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of a drug candidate. This compound has demonstrated significant anti-tumor activity in various mouse xenograft models.

A study by Oguchi et al. (2023) compared the in vivo efficacy of this compound with poziotinib and afatinib in different xenograft models. In a HER2-amplified NCI-N87 gastric cancer model, orally administered this compound showed potent, dose-dependent anti-tumor activity.[1] Similarly, in a model with a HER2 exon 20 insertion (MCF10A_HER2/insYVMA_v), this compound demonstrated significant tumor growth inhibition, comparable to poziotinib.[1] In a glioblastoma patient-derived xenograft model (PDX35), this compound exhibited superior tumor growth inhibition compared to afatinib.[1][3]

A key differentiating feature of this compound is its enhanced brain penetrability. In intracranial xenograft models, this compound was effective against both HER2-amplified and EGFR-mutated cancers, leading to improved survival in mice.[1][4][5] Comparative studies have shown that this compound has greater brain-penetrability than poziotinib, tucatinib, and neratinib.[5]

InhibitorXenograft ModelERBB AlterationOutcome
This compound NCI-N87HER2 amplificationSignificant tumor growth inhibition
MCF10A_HER2/insYVMA_vHER2 exon 20 insertionSignificant tumor growth inhibition
PDX35 (Glioblastoma)EGFR amplificationSuperior tumor growth inhibition vs. afatinib
NCI-N87 (Intracranial)HER2 amplificationReduced tumor burden and prolonged survival
Poziotinib MCF10A_HER2/insYVMA_vHER2 exon 20 insertionSignificant tumor growth inhibition
Afatinib PDX35 (Glioblastoma)EGFR amplificationLess effective tumor growth inhibition vs. This compound

Data from Oguchi K et al., Cancer Science, 2023.[1][3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to evaluate pan-ERBB inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50) Cell_Proliferation Cell Proliferation Assay (IC50) Kinase_Assay->Cell_Proliferation Potency Screening Western_Blot Western Blot (Phosphorylation) Cell_Proliferation->Western_Blot Mechanism Validation Xenograft Tumor Xenograft Models Western_Blot->Xenograft Candidate Selection PK_PD Pharmacokinetics/ Pharmacodynamics Xenograft->PK_PD Efficacy & Dosage

A typical experimental workflow for evaluating pan-ERBB inhibitors.
In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor against purified ERBB kinases.

Materials:

  • Recombinant human ERBB kinase domains (e.g., EGFR, HER2)

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer

  • 384-well assay plates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add a small volume of each inhibitor concentration to the wells of the assay plate. Include control wells with DMSO only.

  • Prepare a solution containing the recombinant ERBB kinase and the kinase substrate in the kinase assay buffer. Add this mixture to all wells.

  • Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells. The final ATP concentration should be close to the Michaelis-Menten constant (Km) for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the signal using a plate reader. The method of detection will depend on the specific assay kit used (e.g., ADP-Glo, LanthaScreen).

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

Objective: To determine the IC50 of the inhibitor on the proliferation of cancer cell lines with specific ERBB alterations.

Materials:

  • Cancer cell lines (e.g., SK-BR-3, NCI-N87)

  • Cell culture medium and supplements

  • Test inhibitor dissolved in DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include control wells with medium and DMSO.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell proliferation inhibition for each concentration compared to the untreated control.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value.

Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the inhibitor.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line or patient-derived tumor tissue for implantation

  • Test inhibitor formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells or tumor fragments into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test inhibitor or vehicle control to the respective groups, typically via oral gavage, at a predetermined dose and schedule (e.g., once daily for 14 days).

  • Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Conclusion

This compound is a potent, irreversible pan-ERBB inhibitor that demonstrates significant preclinical activity against a range of ERBB-driven cancers. Its favorable biochemical and cellular profiles, coupled with its notable in vivo efficacy and superior brain penetrability, position it as a promising candidate for further clinical development. This guide provides a comparative framework to assist researchers in evaluating the potential of this compound in the context of existing and emerging pan-ERBB inhibitors. The provided experimental data and protocols offer a foundation for further investigation into the therapeutic utility of this novel agent.

References

Validating TAS2940 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo methods to validate the target engagement of TAS2940, a novel pan-ERBB inhibitor. We will explore experimental data supporting its mechanism of action and compare its performance with other established HER2 and EGFR tyrosine kinase inhibitors (TKIs), including tucatinib, lapatinib, and poziotinib.

Introduction to this compound

This compound is an orally bioavailable, brain-penetrable, and irreversible pan-ERBB inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2][3] Preclinical studies have demonstrated its potential in treating cancers with HER2 or EGFR aberrations, including those with brain metastases.[4][5] this compound has been shown to inhibit the phosphorylation of HER2 and HER3, as well as downstream signaling proteins such as AKT and ERK, leading to tumor growth inhibition in xenograft models.[2][5]

Comparative Analysis of In Vivo Target Engagement

Validating that a drug interacts with its intended target in a living organism is a critical step in drug development. For kinase inhibitors like this compound, this is often demonstrated by measuring the inhibition of phosphorylation of the target protein and its downstream signaling partners.

Quantitative Data Summary

The following table summarizes key in vitro potency and in vivo pharmacodynamic data for this compound and its comparators. This data is essential for understanding the relative efficacy and target engagement of these inhibitors.

Inhibitor Target(s) IC50 (nM) ‡ In Vivo Model Dose Effect on Target Phosphorylation Reference
This compound Pan-ERBB (EGFR, HER2)HER2 (WT): 5.6HER2 (V777L): 2.1HER2 (A775_G776insYVMA): 1.0NCI-N87 gastric cancer xenograft (mice)25.0 mg/kg, single oral doseSustained inhibition of phospho-HER2, phospho-HER3, and phospho-AKT observed 1-6 hours post-dose.[5][2][5]
Tucatinib HER2HER2: 6.9HER2+ breast cancer xenograft (mice)50 mg/kg, twice dailyInhibits phosphorylation of HER2 and HER3, leading to inhibition of downstream MAPK and AKT signaling.[3][3]
Lapatinib EGFR, HER2EGFR: 10.8HER2: 9.2Basal-like/EGFR+ breast tumor xenograft (mice)100 mg/kgFull inhibition of EGFR phosphorylation.[6][7]
Poziotinib Pan-HER (EGFR, HER2, HER4)EGFR (WT): 3.2EGFR (T790M/L858R): 2.2HER2: 5.3HER4: 23.5EGFR or HER2 exon 20 mutant NSCLC PDX and GEMMNot specifiedPotently inhibits the growth of Ba/F3 cell lines with EGFR or HER2 exon 20 mutations.[2][2][8]

‡ IC50 values represent the concentration of an inhibitor required for 50% inhibition in vitro and can vary depending on the specific assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments used to assess in vivo target engagement of kinase inhibitors.

Western Blot Analysis of Phosphorylated HER2 (pHER2) in Tumor Xenografts

This protocol is adapted from studies evaluating this compound and other HER2 inhibitors.[5]

  • Animal Dosing and Tissue Collection:

    • Nude mice bearing established tumor xenografts (e.g., NCI-N87) are orally administered with this compound, a comparator drug, or vehicle.

    • At specified time points post-dosing (e.g., 1, 3, 6, 24 hours), animals are euthanized, and tumors are excised.

    • Tumor samples are immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.

  • Protein Extraction:

    • Frozen tumor tissue is homogenized in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Lysates are centrifuged at high speed to pellet cellular debris, and the supernatant containing the protein extract is collected.

    • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with a solution containing bovine serum albumin (BSA) or non-fat milk to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated HER2 (pHER2). A separate blot is typically run with an antibody for total HER2 as a loading control.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

  • Quantification:

    • The intensity of the bands corresponding to pHER2 and total HER2 is quantified using densitometry software.

    • The ratio of pHER2 to total HER2 is calculated to determine the extent of target inhibition.

Visualizing Key Processes and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling HER2 HER2 PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK EGFR EGFR EGFR->PI3K EGFR->MAPK This compound This compound This compound->HER2 This compound->EGFR Tucatinib Tucatinib Tucatinib->HER2 Lapatinib Lapatinib Lapatinib->HER2 Lapatinib->EGFR Poziotinib Poziotinib Poziotinib->HER2 Poziotinib->EGFR AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Caption: HER2/EGFR Signaling Pathway and Points of Inhibition.

InVivo_Target_Engagement_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase Xenograft Tumor Xenograft Implantation Dosing Drug Administration (this compound or Comparator) Xenograft->Dosing Collection Tumor Tissue Collection Dosing->Collection Lysis Protein Extraction Collection->Lysis WesternBlot Western Blot (pHER2, Total HER2) Lysis->WesternBlot Analysis Data Analysis & Quantification WesternBlot->Analysis

Caption: Experimental Workflow for In Vivo Target Engagement.

Data_Interpretation_Flow Start Western Blot Data (pHER2/Total HER2 Ratio) Decision1 Significant Decrease in pHER2 vs. Vehicle? Start->Decision1 Outcome1 Target Engagement Validated Decision1->Outcome1 Yes Outcome2 No Target Engagement Decision1->Outcome2 No Decision2 Dose-Dependent Inhibition? Outcome1->Decision2 Outcome3 Confirms On-Target Pharmacodynamic Effect Decision2->Outcome3 Yes Outcome4 Further Investigation Needed Decision2->Outcome4 No

Caption: Logical Flow for Interpreting Target Engagement Data.

Conclusion

The in vivo validation of this compound's target engagement, primarily through the assessment of HER2 phosphorylation in tumor xenografts, provides strong preclinical evidence for its mechanism of action. When compared to other TKIs, this compound demonstrates potent and sustained inhibition of the ERBB signaling pathway. The experimental protocols and data interpretation frameworks presented in this guide offer a robust approach for researchers to evaluate and compare the in vivo efficacy of novel kinase inhibitors in the drug development pipeline.

References

TAS2940 vs. Standard of Care in EGFR-Mutant NSCLC Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of TAS2940, a novel pan-ERBB inhibitor, with the current standard of care for epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC). The information is compiled from publicly available experimental data to assist researchers in evaluating the potential of this compound in this therapeutic landscape.

Executive Summary

This compound is an orally bioavailable, irreversible pan-ERBB inhibitor that has demonstrated potent activity against a range of EGFR and HER2 aberrations, including those that are resistant to standard-of-care EGFR tyrosine kinase inhibitors (TKIs).[1][2][3] A key feature of this compound is its ability to penetrate the blood-brain barrier, suggesting potential efficacy against brain metastases, a common complication in EGFR-mutant NSCLC.[1][2][4]

The current standard of care for first-line treatment of common EGFR mutations (exon 19 deletions and L858R) is the third-generation TKI, osimertinib (B560133).[5] Osimertinib is highly effective against these sensitizing mutations and the T790M resistance mutation, which often arises after treatment with earlier-generation TKIs.[5][6][7] However, resistance to osimertinib eventually develops, and treatment options for less common EGFR mutations, such as exon 20 insertions, are limited.

This guide will compare the preclinical efficacy of this compound with standard-of-care agents, primarily focusing on in vitro and in vivo models of EGFR-mutant NSCLC.

Mechanism of Action

Both this compound and standard-of-care EGFR TKIs function by inhibiting the kinase activity of the epidermal growth factor receptor, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.

This compound: As a pan-ERBB inhibitor, this compound targets not only EGFR (ERBB1) but also HER2 (ERBB2), HER3 (ERBB3), and HER4 (ERBB4).[1][2] It forms a covalent bond with the kinase domain, leading to irreversible inhibition.[3] This broad-spectrum activity may offer an advantage in overcoming resistance mechanisms mediated by other ERBB family members.

Standard of Care (Osimertinib): Osimertinib is a third-generation EGFR TKI that selectively and irreversibly inhibits both sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[5][6][7] This selectivity contributes to a more favorable safety profile compared to earlier-generation, less selective TKIs.

Signaling_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR/ERBB Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Pathway EGFR->Ras_Raf_MEK_ERK Activates PI3K_Akt_mTOR PI3K-Akt-mTOR Pathway EGFR->PI3K_Akt_mTOR Activates This compound This compound (pan-ERBB) This compound->EGFR Inhibits Osimertinib Osimertinib (EGFR-specific) Osimertinib->EGFR Inhibits Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and points of inhibition.

Preclinical Efficacy: Data Presentation

In Vitro Activity

The following tables summarize the in vitro inhibitory activity of this compound and comparator agents in various EGFR-mutant NSCLC cell line models.

Table 1: In Vitro Activity Against EGFR Exon 20 Insertion Mutations

Cell Line EGFR Mutation Compound IC50 (nM) Reference
NCI-H1975 L858R, T790M This compound Not Reported [1]
Ba/F3 EGFR ex20ins (A767_V769dupASV) Poziotinib ~1-10 [8][9]
Ba/F3 EGFR ex20ins (D770_N771insSVD) Poziotinib ~1-10 [8][9]

| Ba/F3 | EGFR ex20ins (H773_V774insNPH) | Poziotinib | >100 |[8][9] |

Note: Direct comparative IC50 values for this compound in common EGFR mutant cell lines (e.g., PC-9 with exon 19 deletion) were not available in the searched literature. Poziotinib is included as a comparator for EGFR exon 20 insertion mutations, as it was used in comparative studies with this compound.

In Vivo Xenograft Studies

The following tables summarize the in vivo efficacy of this compound and standard-of-care agents in mouse xenograft models of EGFR-mutant NSCLC.

Table 2: In Vivo Efficacy in EGFR-Mutant NSCLC Xenograft Models

Xenograft Model EGFR Mutation Treatment Dosing Tumor Growth Inhibition (%) / Regression Reference
NCI-H1975_EGFR_exon20ins_SVD (subcutaneous) D770_N771insSVD This compound 25 mg/kg, PO, QD Significant tumor regression [1]
NCI-H1975_EGFR_exon20ins_SVD (intracranial) D770_N771insSVD This compound 25 mg/kg, PO, QD Decreased tumor volume and improved survival [1]
PC-9 (brain metastases model) Exon 19 deletion Osimertinib 25 mg/kg, PO, QD Sustained tumor regression [10][11]

| H1975 (subcutaneous) | L858R, T790M | Osimertinib | 5 mg/kg, PO, QD | Profound and sustained regression |[7] |

Note: The table presents data from different studies, and direct head-to-head comparisons in the same experiment are limited. The models and experimental conditions may vary between studies.

Experimental Protocols

In Vitro Cell Proliferation Assay (General Protocol)
  • Cell Culture: EGFR-mutant NSCLC cell lines (e.g., NCI-H1975, PC-9) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.

  • Drug Treatment: The following day, cells are treated with serial dilutions of this compound, osimertinib, or other comparator compounds for 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercial assay such as CellTiter-Glo® (Promega) or by staining with crystal violet.

  • Data Analysis: Luminescence or absorbance is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Model (General Protocol)
  • Animal Models: Female athymic nude mice (4-6 weeks old) are typically used.[12] All animal procedures are conducted in accordance with institutional guidelines for animal care and use.

  • Cell Implantation:

    • Subcutaneous Model: 5-10 x 10^6 NSCLC cells (e.g., NCI-H1975, PC-9) in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel are injected subcutaneously into the flank of each mouse.

    • Intracranial Model: For brain metastasis studies, 1-5 x 10^5 cells engineered to express luciferase are injected into the carotid artery or directly into the brain parenchyma.[10][13]

  • Tumor Growth Monitoring:

    • Subcutaneous Tumors: Tumor volume is measured 2-3 times weekly with calipers and calculated using the formula: (Length x Width^2) / 2.[12]

    • Intracranial Tumors: Tumor growth is monitored by bioluminescence imaging using a system like the IVIS Spectrum.[10][13]

  • Drug Administration: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound, osimertinib, or vehicle control is administered orally (PO) once daily (QD) at the indicated doses.[1][14][15]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition or regression. Overall survival may also be assessed. Body weight is monitored as an indicator of toxicity.

  • Pharmacodynamic Studies: At the end of the study, tumors may be harvested to assess target engagement by measuring the phosphorylation levels of EGFR and downstream signaling proteins via Western blotting or immunohistochemistry.

Experimental_Workflow In Vivo Xenograft Experimental Workflow start Start cell_culture NSCLC Cell Culture (EGFR-mutant) start->cell_culture implantation Cell Implantation (Subcutaneous or Intracranial) cell_culture->implantation tumor_growth Tumor Growth (to 100-200 mm³) implantation->tumor_growth randomization Randomization tumor_growth->randomization treatment Drug Administration (this compound, SoC, Vehicle) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis (Tumor Volume, Survival, PD) monitoring->endpoint end End endpoint->end

Caption: A generalized workflow for in vivo xenograft studies.

Discussion and Future Directions

The available preclinical data suggests that this compound is a potent pan-ERBB inhibitor with significant activity against EGFR exon 20 insertion mutations, a known area of unmet need in NSCLC treatment.[1][2] Its brain penetrability further positions it as a promising agent for patients with or at risk of developing central nervous system metastases.[1][4]

A direct comparison of this compound with osimertinib in preclinical models of common EGFR mutations (exon 19 deletions and L858R) is needed to fully understand its potential role in the broader EGFR-mutant NSCLC landscape. While osimertinib has established efficacy in this setting, the emergence of resistance remains a challenge. The broader inhibitory profile of this compound might offer a strategy to overcome or delay some of these resistance mechanisms.

Future preclinical studies should focus on:

  • Head-to-head comparisons of this compound and osimertinib in xenograft models of common EGFR mutations.

  • Evaluation of this compound in osimertinib-resistant models to investigate its potential in later lines of therapy.

  • Combination studies of this compound with other targeted agents or chemotherapy to explore synergistic effects.

A phase 1 clinical trial of this compound in patients with advanced solid tumors harboring HER2 or EGFR aberrations is currently ongoing (NCT04982926), and the results of this study will be crucial in determining the clinical utility of this promising agent.[16]

References

Navigating TKI Resistance: A Comparative Analysis of TAS2940 and Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the landscape of tyrosine kinase inhibitor (TKI) resistance is paramount. This guide provides a comparative analysis of TAS2940, a novel pan-ERBB inhibitor, against other established TKIs, with a focus on cross-resistance profiles and the supporting preclinical data.

This compound is an orally bioavailable, brain-penetrable, and irreversible pan-ERBB inhibitor that targets both the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] Preclinical studies have demonstrated its potent activity against a range of EGFR and HER2 mutations, including the notoriously difficult-to-treat exon 20 insertions.[2][3] This positions this compound as a promising candidate in the ongoing battle against TKI resistance in non-small cell lung cancer (NSCLC) and other solid tumors.

In Vitro Inhibitory Activity of this compound Against ERBB Family Kinases

This compound has demonstrated potent inhibitory activity against wild-type HER2 and various HER2 mutants. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against different ERBB family kinases.

Kinase TargetIC50 (nM)
HER2 (Wild-Type)5.6
HER2 (V777L)2.1
HER2 (A775_G776insYVMA)1.0
EGFR (Wild-Type)1.6
EGFR (L858R)0.7
EGFR (del E746-A750)0.5
EGFR (A763_Y764insFQEA)1.1
EGFR (D770_N771insSVD)1.6

Data sourced from Oguchi K, et al. Cancer Sci. 2023.[2]

Comparative Efficacy in Preclinical Xenograft Models

The antitumor activity of this compound has been evaluated in various mouse xenograft models, demonstrating its potential in clinically relevant settings. The following tables provide a comparative summary of tumor growth inhibition in these models against other TKIs.

Table 1: Antitumor Activity in HER2-Amplified NCI-N87 Gastric Cancer Xenograft Model

TreatmentDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)
Vehicle--
This compound12.5Significant tumor regression
Poziotinib10Similar efficacy to this compound

Data from Oguchi K, et al. Cancer Sci. 2023.[2]

Table 2: Antitumor Activity in Glioblastoma Patient-Derived Xenograft (PDX35) Model with EGFRvIII Mutation

TreatmentDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)
Vehicle--
This compound25Significant tumor growth inhibition
Afatinib (B358)25Less effective than this compound
Osimertinib (B560133)25Less effective than this compound

Data from Oguchi K, et al. Cancer Sci. 2023.[1]

Cross-Resistance Profile: The Unanswered Question

A critical aspect of any new TKI is its activity against tumors that have developed resistance to existing therapies. While this compound shows promise against a broad range of primary EGFR and HER2 mutations, including those intrinsically resistant to some TKIs (e.g., exon 20 insertions), its efficacy in the context of acquired resistance to other TKIs, such as osimertinib, remains to be fully elucidated in publicly available preclinical studies.

Specifically, there is a lack of published data on the activity of this compound against key osimertinib resistance mutations, such as the EGFR C797S mutation. Further investigation is required to determine if this compound can overcome this and other mechanisms of acquired resistance to third-generation TKIs.

Signaling Pathway Inhibition

This compound exerts its antitumor effects by inhibiting the phosphorylation of HER2 and EGFR, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival, such as the AKT and ERK pathways.[2]

TAS2940_Signaling_Pathway This compound Mechanism of Action cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS HER2 HER2 HER2->PI3K HER2->RAS HER3 HER3 HER3->PI3K AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->EGFR Inhibits This compound->HER2 Inhibits

Caption: this compound inhibits EGFR and HER2 signaling, blocking downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways.

Experimental Methodologies

This section provides an overview of the key experimental protocols used in the preclinical evaluation of this compound and other TKIs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of TKIs or vehicle control for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow plate_cells Plate Cells in 96-well Plate treat_cells Treat with TKIs plate_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4h) add_mtt->incubate add_solubilizer Add Solubilizing Agent incubate->add_solubilizer read_absorbance Read Absorbance add_solubilizer->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Western Blot Analysis for Phosphorylated Proteins

Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status, providing insights into the activation of signaling pathways.

  • Cell Lysis: Treat cells with TKIs, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation state.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-EGFR, total EGFR, phospho-HER2).

  • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured on film or by a digital imager.

Western_Blot_Workflow Western Blot Workflow for Phospho-Protein Analysis cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pEGFR) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Key steps in Western blot analysis to detect phosphorylated proteins.

In Vivo Xenograft Studies

Xenograft models are essential for evaluating the in vivo efficacy of anticancer agents.

  • Cell Implantation: Subcutaneously inject human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Randomization and Treatment: Randomize mice into different treatment groups (vehicle control, this compound, other TKIs). Administer the compounds, typically orally, once daily.

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice weekly).

  • Endpoint: Continue treatment until a predefined endpoint is reached (e.g., a specific tumor volume or study duration).

  • Data Analysis: Analyze the tumor growth inhibition and assess the statistical significance of the differences between treatment groups.

Conclusion

This compound is a potent, brain-penetrable pan-ERBB inhibitor with significant preclinical activity against a variety of EGFR and HER2-driven cancers, including those with exon 20 insertions. Its efficacy in some preclinical models appears to be superior to that of other TKIs like afatinib and osimertinib. However, a comprehensive understanding of its cross-resistance profile, particularly in the context of acquired resistance to third-generation EGFR TKIs, is currently lacking in the public domain. Further studies are crucial to define the clinical positioning of this compound in the evolving landscape of TKI therapies and to determine its potential to address the significant unmet need of acquired resistance.

References

A Comparative Analysis of TAS2940 and Afatinib for ERBB-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two pan-ERBB inhibitors, TAS2940 and afatinib (B358). Both drugs are designed to target cancers driven by aberrations in the ERBB family of receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). This comparison focuses on their mechanisms of action, preclinical efficacy, and available experimental data to inform research and drug development decisions.

Introduction

This compound is a novel, orally active, irreversible pan-ERBB inhibitor with demonstrated brain penetrability.[1][2] It is currently in early-phase clinical development for solid tumors with EGFR and/or HER2 alterations.[3] Afatinib is a well-established, orally administered, irreversible ErbB family blocker approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[4][5] This guide will present a side-by-side comparison of their performance based on preclinical data.

Mechanism of Action

Both this compound and afatinib are irreversible inhibitors that covalently bind to the kinase domain of their target receptors, leading to sustained inhibition of downstream signaling pathways that promote tumor growth and survival.

This compound is a potent and selective pan-ERBB inhibitor that targets both HER2 and EGFR, including exon 20 insertion mutations.[1][6][7] Its ability to penetrate the blood-brain barrier makes it a promising candidate for treating brain metastases and primary brain tumors.[8]

Afatinib irreversibly inhibits EGFR (ErbB1), HER2 (ErbB2), and ErbB4 (HER4).[4] It is known to be effective against both common (e.g., exon 19 deletions and L858R) and certain uncommon EGFR mutations.[5]

Comparative Preclinical Data

The following tables summarize the available preclinical data for this compound and afatinib, focusing on their in vitro kinase inhibition and cell proliferation activity, as well as in vivo efficacy.

In Vitro Kinase Inhibition

This table presents the half-maximal inhibitory concentration (IC50) values of this compound and afatinib against various ERBB kinases. Lower values indicate greater potency.

Kinase TargetThis compound IC50 (nM)Afatinib IC50 (nM)
HER2 (Wild-Type) 5.6[1][2]14[4]
HER2 (V777L) 2.1[1][2]-
HER2 (A775_G776insYVMA) 1.0[1][2]-
EGFR (Wild-Type) -0.5[4]
EGFR (L858R) -0.4[4]
EGFR (L858R/T790M) -10[4]
ErbB4 (HER4) -1[4]
Data for this compound and afatinib are from separate studies and may not be directly comparable due to different experimental conditions.
In Vitro Cell Proliferation

This table summarizes the growth inhibitory (GI50) or half-maximal inhibitory concentration (IC50) values of this compound and afatinib in various cancer cell lines with defined ERBB alterations.

Cell LineCancer TypeERBB AlterationThis compound GI50 (nM)Afatinib IC50 (µM)
NCI-H1781 NSCLCHER2 G776delinsVC12[8]0.039[9]
Calu-3 NSCLCHER2 Amplification140[8]0.086[9]
NCI-H2170 NSCLCHER2 Amplification230[8]0.140[9]
SK-BR-3 Breast CancerHER2 Amplification11[8]-
BT-474 Breast CancerHER2 Amplification8.5[8]-
CNE-2 Nasopharyngeal CarcinomaEGFR Overexpression-2.81±0.35[10]
HNE-1 Nasopharyngeal CarcinomaEGFR Overexpression-4.41±0.73[10]
SUNE-1 Nasopharyngeal CarcinomaEGFR Overexpression-6.93±0.54[10]
PC-9 NSCLCEGFR ex19del-<0.001[11]
H1975 NSCLCEGFR L858R/T790M-0.713[9]
Data for this compound and afatinib are from separate studies and may not be directly comparable due to different experimental conditions. Note the different units (nM vs µM).
In Vivo Antitumor Efficacy

A head-to-head comparison of this compound and afatinib was conducted in a subcutaneous xenograft model using a glioblastoma patient-derived xenograft (PDX35) harboring an EGFRvIII mutation.[12]

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle -0
This compound 25 mg/kg, once dailySignificant tumor growth inhibition
Afatinib 25 mg/kg, once dailyLess effective than this compound
Osimertinib 25 mg/kg, once dailySimilar efficacy to this compound
Qualitative summary based on graphical data from Oguchi et al., 2023.[12]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating ERBB inhibitors.

erbb_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand EGFR/HER2 EGFR/HER2 Ligand->EGFR/HER2 Activation PI3K PI3K EGFR/HER2->PI3K This compound/Afatinib Inhibition RAS RAS EGFR/HER2->RAS This compound/Afatinib Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Caption: Simplified ERBB signaling pathway and the inhibitory action of this compound and afatinib.

experimental_workflow Start Start In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Kinase_Assay Cell_Proliferation_Assay Cell Proliferation Assay (GI50/IC50 Determination) Start->Cell_Proliferation_Assay In_Vivo_Xenograft_Model In Vivo Xenograft Model (Tumor Growth Inhibition) In_Vitro_Kinase_Assay->In_Vivo_Xenograft_Model Western_Blot Western Blot Analysis (Signaling Pathway Inhibition) Cell_Proliferation_Assay->Western_Blot Western_Blot->In_Vivo_Xenograft_Model Data_Analysis Comparative Data Analysis In_Vivo_Xenograft_Model->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for the preclinical evaluation of ERBB inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the in vitro potency of an inhibitor against a purified kinase.

  • Reagents and Materials: Purified recombinant ERBB family kinases, appropriate kinase-specific peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compound (this compound or afatinib) serially diluted in DMSO, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Add diluted test compound or DMSO (vehicle control) to the wells of a microplate.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based detection of ADP production).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[13]

Cell Proliferation Assay (MTT Assay - General Protocol)

This protocol outlines a method to assess the effect of an inhibitor on the proliferation and viability of cancer cell lines.

  • Reagents and Materials: Cancer cell lines with known ERBB status, complete cell culture medium, 96-well plates, test compound (this compound or afatinib) serially diluted in culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilization solution (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.[14]

In Vivo Xenograft Study (General Protocol)

This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.

  • Animals and Materials: Immunodeficient mice (e.g., athymic nude or SCID), cancer cell line or patient-derived tumor tissue, Matrigel (optional), test compound (this compound or afatinib) formulated in a suitable vehicle, and calipers for tumor measurement.

  • Procedure:

    • Subcutaneously implant cancer cells or tumor fragments into the flanks of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the respective groups at the specified dose and schedule (e.g., once daily by oral gavage).[9][15]

    • Measure tumor volume and body weight regularly (e.g., twice or thrice weekly).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

    • Compare the tumor growth between the treated and control groups to determine the antitumor efficacy.[16][17]

Conclusion

Both this compound and afatinib are potent, irreversible pan-ERBB inhibitors with significant antitumor activity in preclinical models of ERBB-driven cancers. This compound distinguishes itself with its notable brain penetrability, suggesting a potential advantage in treating central nervous system metastases and primary brain tumors. The head-to-head in vivo data in a glioblastoma model suggests superior efficacy for this compound compared to afatinib in this specific context.[12] However, afatinib has a well-documented clinical track record in treating NSCLC with specific EGFR mutations.

Further preclinical studies with direct head-to-head comparisons of this compound and afatinib across a broader range of in vitro and in vivo models are warranted to fully elucidate their comparative efficacy and to guide their clinical development and potential applications. The ongoing clinical evaluation of this compound will be crucial in determining its therapeutic value in patients with ERBB-aberrant cancers.

References

Benchmarking TAS2940: A Novel Pan-ERBB Inhibitor Against Third-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapy for non-small cell lung cancer (NSCLC) has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Third-generation EGFR TKIs, such as osimertinib (B560133), lazertinib (B608487), and aumolertinib, have demonstrated remarkable efficacy against tumors harboring common EGFR sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation. This guide provides a comparative overview of TAS2940, a novel, brain-penetrable pan-ERBB inhibitor, against these established third-generation EGFR inhibitors, based on available preclinical and clinical data.

Executive Summary

This compound distinguishes itself as a potent, irreversible, oral pan-ERBB inhibitor with demonstrated activity against both EGFR and HER2 aberrations.[1][2][3] A key feature of this compound is its significant brain penetrability, suggesting its potential in treating brain metastases, a common challenge in NSCLC.[2][4] While direct head-to-head in vitro comparisons with third-generation EGFR inhibitors across a wide range of EGFR mutations are limited in publicly available literature, preclinical studies show this compound's efficacy in models of HER2/EGFR exon 20 insertions and EGFRvIII mutations.[3][4] In contrast, third-generation EGFR inhibitors are highly selective for the common EGFR sensitizing and T790M resistance mutations, while generally sparing wild-type EGFR. This high selectivity contributes to their favorable safety profile. This guide will delve into the available data to provide a comprehensive comparison of their mechanisms of action, preclinical efficacy, and known clinical activity.

Mechanism of Action: A Tale of Two Specificities

Third-generation EGFR inhibitors and this compound are both irreversible inhibitors that form a covalent bond with a cysteine residue in the ATP-binding pocket of the kinase domain, leading to sustained inhibition. However, their target specificity differs significantly.

Third-Generation EGFR Inhibitors (Osimertinib, Lazertinib, Aumolertinib): These inhibitors are designed for high selectivity towards EGFR harboring sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, which is the most common mechanism of resistance to first- and second-generation EGFR TKIs.[5][6][7] Their mechanism involves covalent binding to the Cys797 residue within the EGFR kinase domain.[5][6] This high selectivity for mutant EGFR over wild-type EGFR minimizes off-target effects, leading to a better safety profile compared to earlier generation inhibitors.[7]

This compound: As a pan-ERBB inhibitor, this compound has a broader target profile, inhibiting both EGFR and HER2 (ERBB2).[1][2][3] This dual inhibition may offer an advantage in tumors where both pathways are active or in cancers with HER2-driven resistance mechanisms. Preclinical data confirms that this compound is a covalent inhibitor.[4] Its efficacy against exon 20 insertions, which are often resistant to other EGFR TKIs, further highlights its distinct profile.[4][8]

Figure 1: EGFR Signaling Pathway and Inhibition by TKIs.

Preclinical Performance: A Comparative Look at In Vitro and In Vivo Data

Direct comparative in vitro studies benchmarking this compound against a comprehensive panel of EGFR mutations alongside third-generation inhibitors are not extensively available in the public domain. However, existing preclinical data for each compound provide valuable insights into their potency and selectivity.

In Vitro Activity

This compound: Available data demonstrates this compound's potent inhibition of phosphorylation in cell lines expressing various HER2 and EGFR mutations, particularly exon 20 insertions. The IC50 values highlight its activity as a pan-ERBB inhibitor.

Cell Line/MutationThis compound IC50 (nM)[4]Poziotinib IC50 (nM)[4]
MCF10A_HER22.27 ± 0.901.06 ± 0.13
MCF10A_HER2/insYVMA1.91 ± 0.840.956 ± 0.132
MCF10A_EGFR9.38 ± 10.301.92 ± 0.99
MCF10A_EGFR (EGF+)0.804 ± 0.3110.576 ± 0.089
MCF10A_EGFR/V769_D770insASV5.64 ± 1.762.54 ± 0.35
MCF10A_EGFR/D770_N771insSVD2.98 ± 1.551.71 ± 0.25

Third-Generation EGFR Inhibitors: Preclinical studies have established the high potency of osimertinib, lazertinib, and aumolertinib against EGFR sensitizing and T790M mutations, with significantly less activity against wild-type EGFR. The following table summarizes comparative IC50 data for lazertinib and osimertinib.

EGFR MutationLazertinib IC50 (nM)Osimertinib IC50 (nM)
Cell-Based Assays (Ba/F3 cells) [5]
Del193.33.5
L858R5.74.3
Del19/T790M3.33.5
L858R/T790M5.74.3
Wild-Type722.7519.1
Enzymatic Assays [5]
Del191.7-20.6-
L858R1.7-20.6-
T790M1.7-20.6-
Wild-Type6020

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Efficacy

This compound: In a patient-derived xenograft (PDX) model with an EGFR exon 20 insertion (D770_N771insSVD), this compound demonstrated tumor growth inhibition. Notably, this study included osimertinib and afatinib (B358) as comparators.

Treatment GroupTumor Growth Inhibition (%)[4]
Vehicle0
This compound (12.5 mg/kg) Significant Inhibition
This compound (25 mg/kg) Stronger Inhibition
Osimertinib (25 mg/kg)Moderate Inhibition
Afatinib (15 mg/kg)Minimal Inhibition

Note: The original study presented this data graphically; the table above provides a qualitative summary.

Furthermore, this compound has shown significant antitumor activity in intracranial xenograft models, highlighting its brain penetrability.[3][4]

Third-Generation EGFR Inhibitors: Numerous preclinical studies have demonstrated the potent in vivo efficacy of osimertinib, lazertinib, and aumolertinib in xenograft models harboring EGFR sensitizing and T790M mutations. These inhibitors have also shown efficacy in brain metastasis models. For instance, a preclinical comparison showed that lazertinib demonstrated a superior tumor regression percentage than osimertinib in an H1975 (L858R/T790M) tumor-bearing mouse model.[5]

Clinical Landscape

This compound: this compound is currently in a Phase 1 clinical trial (NCT04982926) to evaluate its safety, tolerability, and preliminary antitumor activity in patients with advanced solid tumors with HER2 or EGFR aberrations. Clinical data comparing this compound to third-generation EGFR inhibitors is not yet available.

Third-Generation EGFR Inhibitors: Osimertinib is approved as a first-line treatment for metastatic NSCLC with EGFR exon 19 deletions or L858R mutations and for metastatic EGFR T790M mutation-positive NSCLC. Lazertinib and Aumolertinib have also demonstrated significant clinical activity. A retrospective clinical study comparing aumolertinib and osimertinib in the first- and second-line treatment of EGFR-mutated advanced NSCLC found no significant difference in median progression-free survival (PFS).[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for the key assays discussed.

In Vitro Kinase Assay

Figure 2: Workflow for a typical in vitro kinase assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific EGFR kinase mutant.

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound, osimertinib)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Prepare solutions of the EGFR kinase, substrate, and ATP in kinase assay buffer.

  • Assay Plate Preparation: Add a small volume of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (no inhibitor).

  • Enzyme and Substrate Addition: Prepare a mixture of the recombinant EGFR kinase and the substrate in the kinase assay buffer and add it to all wells.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be close to the Km value for the specific EGFR kinase.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence) proportional to the amount of ADP produced.

  • Data Acquisition and Analysis: Read the signal in each well using a microplate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

Figure 3: Workflow for a typical cell viability (MTT) assay.

Objective: To determine the effect of a test compound on the metabolic activity and viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H1975 for L858R/T790M)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

In Vivo Xenograft Model

Figure 4: Workflow for a typical in vivo xenograft study.

Objective: To evaluate the in vivo antitumor efficacy of a test compound.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line or patient-derived tumor tissue

  • Test compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant human cancer cells or patient-derived tumor fragments into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or if signs of toxicity are observed.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.

Conclusion

This compound emerges as a promising pan-ERBB inhibitor with a distinct preclinical profile, particularly its brain penetrability and activity against a broader range of ERBB aberrations, including EGFR exon 20 insertions. In contrast, third-generation EGFR inhibitors like osimertinib, lazertinib, and aumolertinib have established their clinical value through high selectivity and potent inhibition of the most common EGFR sensitizing and T790M resistance mutations.

The limited availability of direct head-to-head preclinical data, especially comprehensive in vitro IC50 comparisons, makes a definitive declaration of superiority challenging. Future research, including data from the ongoing clinical trial of this compound and further comparative preclinical studies, will be crucial to fully elucidate the relative strengths and potential clinical positioning of this compound in the evolving landscape of targeted therapies for EGFR- and HER2-driven cancers. This guide provides a foundational comparison based on the current evidence to aid researchers and drug development professionals in their ongoing efforts to advance cancer treatment.

References

TAS2940: A Comparative Analysis of its Anti-Tumor Activity in Independent Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-tumor activity of TAS2940, a novel, brain-penetrable, irreversible pan-ERBB inhibitor, with alternative therapies, based on independent preclinical research. The data presented is intended to offer an objective overview of this compound's performance and the experimental basis for its evaluation.

Executive Summary

This compound has demonstrated potent anti-tumor activity in multiple preclinical studies, particularly in cancer models with HER2 and EGFR aberrations. Its notable brain penetrability addresses a significant challenge in treating brain metastases. In head-to-head preclinical comparisons, this compound has shown promising results against other targeted therapies. The following sections provide a detailed analysis of the available data, the experimental protocols used to generate it, and a visualization of its mechanism of action.

Quantitative Data Comparison

The anti-tumor activity of this compound has been quantified in both in-vitro and in-vivo preclinical models. The following tables summarize the key findings from independent studies, comparing this compound's efficacy with other ERBB inhibitors.

In-Vitro Efficacy: Inhibition of Cell Proliferation (IC50, nM)
Cell LineTarget AberrationThis compound (IC50, nM)Poziotinib (IC50, nM)
NCI-N87HER2 amplification109.7
BT-474HER2 amplification5.45.3
SK-BR-3HER2 amplification5.64.8
MCF10A_HER2 ex20ins YVMAHER2 exon 20 insertion1.81.8
NCI-H1975_EGFR ex20ins SVDEGFR exon 20 insertion161.2
Glioblastoma PDX35EGFRvIII mutation35Not Reported

Data extracted from a preclinical study by Oguchi et al.[1][2][3]

In-Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Xenograft ModelTarget AberrationTreatmentDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)
NCI-N87 (subcutaneous)HER2 amplificationThis compound12.5Significant tumor regression
Poziotinib5Significant tumor regression
MCF10A_HER2 ex20ins YVMA (subcutaneous)HER2 exon 20 insertionThis compound25Tumor growth suppression
Poziotinib5Tumor growth suppression
NCI-H1975_EGFR ex20ins SVD (subcutaneous)EGFR exon 20 insertionThis compound25Tumor growth retardation
Poziotinib5Tumor growth retardation
Glioblastoma PDX35 (subcutaneous)EGFRvIII mutationThis compound50Tumor regression
Afatinib15Tumor growth suppression
Osimertinib25Tumor growth suppression
NCI-N87 (intracranial)HER2 amplificationThis compound20, 25Notable tumor regression
Poziotinib5No tumor regression
NCI-H1975_EGFR_exon20ins_SVD (intracranial)EGFR exon 20 insertionThis compound25Decreased tumor volume

Data summarized from preclinical studies by Oguchi et al.[1][2][3][4]

In-Vivo Efficacy: Survival Improvement in Intracranial Xenograft Model
Xenograft ModelTarget AberrationTreatmentMedian Survival Time (days)p-value
NCI-H1975_EGFR_exon20ins_SVDEGFR exon 20 insertionThis compound (25.0 mg/kg)610.0059
Control (vehicle)47

Data from a preclinical study by Oguchi et al.[4]

Experimental Protocols

The following are summaries of the experimental methodologies employed in the key preclinical studies evaluating this compound.

In-Vitro Cell Proliferation Assay
  • Cell Lines: A panel of cancer cell lines with known HER2 or EGFR aberrations were used.

  • Seeding: Cells were seeded in 96-well plates at an appropriate density.

  • Treatment: After overnight incubation, cells were treated with serial dilutions of this compound or comparator compounds for 72 hours.

  • Viability Assessment: Cell viability was determined using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using a non-linear regression analysis of the dose-response curves.

In-Vivo Xenograft Studies
  • Animal Models: Female BALB/c nude mice were used for the studies. All animal experiments were conducted under protocols approved by an Institutional Animal Care and Use Committee.[4]

  • Tumor Implantation:

    • Subcutaneous Models: Cancer cells were suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[4]

    • Intracranial Models: Cancer cells, sometimes engineered to express luciferase for bioluminescent imaging, were stereotactically injected into the brain of the mice.[4]

  • Treatment Administration: Once tumors reached a predetermined size, mice were randomized into treatment and control groups. This compound and comparator drugs were administered orally, once daily, at the specified doses. The control group received a vehicle solution.[4]

  • Tumor Volume Measurement:

    • Subcutaneous Tumors: Tumor size was measured regularly (e.g., twice a week) using calipers, and tumor volume was calculated using the formula: (length × width²) / 2.[4]

    • Intracranial Tumors: Tumor burden was monitored using bioluminescent imaging for luciferase-expressing cells.[4]

  • Efficacy Endpoints:

    • Tumor Growth Inhibition: The percentage of tumor growth inhibition was calculated by comparing the change in tumor volume in the treated groups to the control group.

    • Survival: For intracranial models, the primary endpoint was overall survival, which was monitored daily.[4]

  • Statistical Analysis: Statistical significance between treatment and control groups was determined using appropriate statistical tests, such as the Student's t-test or log-rank test for survival analysis.

Visualizations

This compound Mechanism of Action: Inhibition of the ERBB Signaling Pathway

ERBB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Ligand Ligand (e.g., EGF, NRG1) EGFR EGFR Ligand->EGFR Binds HER3 HER3 Ligand->HER3 Binds HER4 HER4 Ligand->HER4 Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization HER2 HER2 HER2->Dimerization HER3->Dimerization HER4->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT STAT Dimerization->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT->Proliferation This compound This compound This compound->Dimerization Inhibits

Caption: this compound inhibits the dimerization and autophosphorylation of ERBB family receptors.

Generalized Workflow for In-Vivo Evaluation of this compound

InVivo_Workflow start Start tumor_implantation Tumor Cell Implantation (Subcutaneous or Intracranial) start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (this compound or Alternatives) randomization->treatment monitoring Tumor Volume & Survival Monitoring treatment->monitoring data_analysis Data Analysis monitoring->data_analysis end End data_analysis->end

Caption: A generalized workflow for preclinical in-vivo studies of this compound.

References

A Head-to-Head Analysis of Novel Pan-ERBB Inhibitors: TAS2940 vs. Dacomitinib

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for cancers driven by aberrant signaling of the epidermal growth factor receptor (ERBB) family, two notable pan-ERBB inhibitors, TAS2940 and dacomitinib (B1663576), have emerged with distinct profiles. Dacomitinib is an established second-generation tyrosine kinase inhibitor (TKI) approved for the treatment of non-small cell lung cancer (NSCLC), while this compound is a novel agent in early clinical development with promising preclinical activity, particularly against brain metastases. This guide provides a comprehensive side-by-side analysis of their mechanism of action, preclinical and clinical data, and target profiles to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Target Profile

Both this compound and dacomitinib are irreversible pan-ERBB inhibitors, covalently binding to the kinase domain of the ERBB family of receptors. However, their specific target selectivity and developmental focus show key differences.

Dacomitinib is a potent, irreversible inhibitor of EGFR/HER1, HER2, and HER4.[1][2] It was specifically developed to overcome resistance to first-generation EGFR TKIs. Its mechanism involves forming a covalent bond with a cysteine residue in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition of receptor signaling.[3] This irreversible binding is a hallmark of second-generation TKIs.

This compound is also an irreversible pan-ERBB inhibitor, demonstrating potent activity against both EGFR and HER2, including various mutations.[4][5] A key differentiating feature of this compound is its design for enhanced brain penetrability, a significant advantage for treating brain metastases, which are common in HER2-positive and EGFR-mutant cancers.[5][6][7] Preclinical studies have highlighted its high brain-to-plasma concentration ratio compared to other ERBB inhibitors.[7][8]

Signaling Pathway Inhibition

The binding of this compound and dacomitinib to ERBB receptors blocks downstream signaling pathways crucial for tumor cell proliferation and survival, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

G cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER Family RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR Inhibits Dacomitinib Dacomitinib Dacomitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of EGFR/HER signaling by this compound and dacomitinib.

Preclinical and Clinical Data: A Comparative Overview

The available data for dacomitinib is predominantly from extensive clinical trials, while for this compound, it is largely preclinical with an ongoing first-in-human trial.

Quantitative Analysis of In Vitro Potency
CompoundTargetIC50 (nM)Cell Line/AssayReference
This compound HER2 (wild-type)5.6Enzymatic Assay[9]
HER2 (V777L)2.1Enzymatic Assay[9]
HER2 (A775_G776insYVMA)1.0Enzymatic Assay[9][10]
Dacomitinib EGFR6Kinase Assay[1]
Clinical Efficacy and Safety

Dacomitinib's efficacy and safety have been well-established in large-scale clinical trials, most notably the ARCHER 1050 study. In contrast, this compound is in the early stages of clinical investigation.

Table 2: Summary of Clinical Trial Data for Dacomitinib (ARCHER 1050)

ParameterDacomitinibGefitinibHazard Ratio (95% CI)p-valueReference
Median Progression-Free Survival (PFS) 14.7 months9.2 months0.59 (0.47-0.74)<0.0001[11][12]
Median Overall Survival (OS) 34.1 months26.8 months0.748 (0.591-0.947)0.0155[13][14]
Overall Response Rate (ORR) 75%72%-0.39[11]
Common Grade ≥3 Adverse Events Rash (23%), Diarrhea (8%), Paronychia (8%)Rash (0.4%), Diarrhea (0.9%), Paronychia (1.3%)--[11]

A Phase 1 clinical trial for this compound (NCT04982926) is currently underway to evaluate its safety, tolerability, and preliminary antitumor activity in patients with advanced solid tumors harboring HER2 or EGFR aberrations.[15] As of early 2023, no dose-limiting toxicities had been reported at doses up to 240 mg once daily.[15]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A generalized protocol for determining the in vitro potency of kinase inhibitors like this compound and dacomitinib involves the following steps:

G cluster_workflow In Vitro Kinase Assay Workflow A 1. Recombinant Kinase (e.g., EGFR, HER2) E 5. Incubation A->E B 2. Substrate (e.g., Poly(Glu,Tyr)) B->E C 3. ATP (radiolabeled or with detection system) C->E D 4. Test Compound (this compound or Dacomitinib) D->E F 6. Measurement of Substrate Phosphorylation E->F G 7. IC50 Calculation F->G

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Preparation of Reagents: Recombinant human EGFR or HER2 kinase is prepared. A suitable substrate (e.g., a synthetic peptide) and ATP are also prepared. The test compounds (this compound or dacomitinib) are serially diluted to a range of concentrations.

  • Reaction Mixture: The kinase, substrate, and test compound are mixed in a reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity measurement if radiolabeled ATP is used, or through antibody-based detection systems (e.g., ELISA).

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Xenograft Tumor Model Studies (General Protocol)

Preclinical in vivo efficacy is often evaluated using xenograft models in immunocompromised mice.

Methodology:

  • Cell Implantation: Human cancer cells with specific EGFR or HER2 alterations are subcutaneously or orthotopically (e.g., intracranially) implanted into immunodeficient mice (e.g., nude or SCID mice).[5][16]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: Mice are randomized into treatment and control groups. The test compound (this compound or dacomitinib) is administered orally at a specified dose and schedule.[9][16] The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. For intracranial models, tumor burden can be monitored using bioluminescence imaging if the cancer cells are engineered to express luciferase.[8]

  • Monitoring: Animal body weight and general health are monitored throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., Western blotting to assess target inhibition).

Conclusion

Dacomitinib and this compound are both potent, irreversible pan-ERBB inhibitors with significant therapeutic potential. Dacomitinib is a clinically validated agent, demonstrating superior efficacy over first-generation TKIs in NSCLC with common EGFR mutations.[12][17] Its well-documented clinical data provides a benchmark for second-generation pan-ERBB inhibitors.

This compound, while in the early stages of clinical development, shows considerable promise, particularly due to its designed brain penetrability.[5][6] Its potent preclinical activity against a range of HER2 and EGFR aberrations, including those in intracranial models, suggests it could address a critical unmet need for patients with brain metastases.[4][8]

The key distinction lies in their developmental stage and focus. Dacomitinib's strength is its established clinical efficacy and safety profile in a defined patient population. This compound's potential lies in its broader applicability to tumors with various ERBB alterations and its ability to cross the blood-brain barrier. Future clinical data from the ongoing trials of this compound will be crucial to fully understand its therapeutic role and how it compares to established inhibitors like dacomitinib. Researchers and clinicians should consider these distinct characteristics when designing future studies and treatment strategies for ERBB-driven cancers.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling TAS2940

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, use, and disposal of the pan-ERBB inhibitor, TAS2940, are outlined below to ensure the safety of laboratory personnel and the integrity of research. This guide provides immediate, procedural, and step-by-step instructions for researchers, scientists, and drug development professionals.

This compound is an irreversible pan-ERBB inhibitor with the potential for brain penetration, making it a compound of interest for research into tumors with HER2 and EGFR aberrations.[1][2][3] As with any potent small molecule inhibitor, stringent adherence to safety protocols is paramount to mitigate potential exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in a laboratory setting. This is based on the recommendations from the Safety Data Sheet (SDS) and general best practices for handling hazardous chemicals.[4]

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[4]
Hand Protection GlovesChemical impermeable gloves. Must be inspected prior to use.[4]
Body Protection Lab Coat/ClothingFire/flame resistant and impervious clothing.[4]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from preparation to disposal, is critical for minimizing risk. The following workflow should be followed:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE prep_area->gather_ppe don_ppe Don PPE gather_ppe->don_ppe weigh Weigh this compound in a Ventilated Enclosure don_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces dispose_waste Dispose of Waste decontaminate_surfaces->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.

    • Assemble all necessary PPE as specified in the table above.

    • Don the appropriate PPE before entering the designated handling area.

  • Handling:

    • Weighing: If working with the solid form, weigh the required amount in a ventilated balance enclosure to prevent inhalation of dust particles.[4]

    • Dissolving: Prepare solutions in a chemical fume hood.

    • Experimental Use: Conduct all experimental procedures involving this compound within a certified chemical fume hood or a similar containment device.

  • Cleanup and Decontamination:

    • Wipe down all work surfaces with an appropriate deactivating agent (if known) or a suitable solvent (e.g., 70% ethanol) followed by a detergent solution.

    • All disposable materials that have come into contact with this compound should be treated as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste:

    • Contaminated disposables such as gloves, pipette tips, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Waste Pickup:

    • Follow your institution's procedures for the pickup and disposal of chemical waste.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[4]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]
Spills

In case of a spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[4] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.[4] Ensure adequate ventilation during cleanup.[4]

Understanding the Mechanism of Action of this compound

This compound is a pan-ERBB inhibitor that targets the ErbB family of receptor tyrosine kinases, which includes HER2 and EGFR.[1][5] It has been shown to inhibit the phosphorylation of HER2, HER3, and their downstream signaling proteins AKT and ERK.[1][5] This inhibition ultimately leads to an increase in pro-apoptotic proteins like BIM and cleaved PARP, inducing cell death in cancer cells with ERBB aberrations.[1][5]

This compound This compound ERBB HER2/EGFR (ERBB Family) This compound->ERBB Phosphorylation Inhibits Phosphorylation ERBB->Phosphorylation Downstream Downstream Signaling (AKT, ERK) Phosphorylation->Downstream Apoptosis Induces Apoptosis (↑ BIM, ↑ Cleaved PARP) Downstream->Apoptosis

Caption: Simplified Signaling Pathway Inhibition by this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。